8-Methylquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPXEZTWRAIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587975 | |
| Record name | 8-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893762-15-7 | |
| Record name | 8-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 893762-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 4-Aminoquinoline Scaffold
An In-depth Technical Guide to the Synthesis and Properties of 8-Methylquinolin-4-amine
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, properties, and potential applications of this compound. As a key heterocyclic scaffold, this compound represents a valuable building block in the exploration of novel therapeutic agents. This guide provides field-proven insights into its synthesis, grounded in established chemical principles, and outlines its key characteristics and safety considerations.
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, the 4-aminoquinoline motif is renowned for its potent biological activities, most famously exemplified by antimalarial agents like chloroquine and amodiaquine.[2] The substitution pattern on the quinoline core is critical for modulating a compound's physicochemical properties, biological activity, and safety profile. This compound (also known as 4-amino-8-methylquinoline) is a derivative of this important class. The introduction of a methyl group at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, making it a compound of high interest for developing new chemical entities with unique therapeutic potential.
Physicochemical and Structural Properties
This compound is a solid organic compound whose properties are defined by its bicyclic aromatic structure, the basicity of its two nitrogen atoms, and the presence of the C8-methyl group.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 893762-15-7 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [3][5] |
| Molecular Weight | 158.20 g/mol | [3][5] |
| Appearance | Solid (predicted) | N/A |
| SMILES | Cc1cccc2c(N)ccnc12 | [5] |
| InChI Key | TVZPXEZTWRAIID-UHFFFAOYSA-N | [4] |
Synthesis of this compound: A Strategic Approach
Directly synthesizing this compound with precise regiochemical control via a single-step cyclization (e.g., a Doebner-von Miller reaction) is challenging. A more robust and controllable strategy involves a multi-step pathway commencing with the construction of a quinolinone intermediate, followed by functional group interconversions. This approach ensures the unambiguous placement of the methyl and amine groups at the C8 and C4 positions, respectively.
The proposed three-step synthesis is outlined below.
Caption: Key stages of the Conrad-Limpach cyclization reaction.
Experimental Protocol (Proposed):
-
Condensation: In a round-bottom flask, combine 2-methylaniline (1.0 eq.) and ethyl acetoacetate (1.05 eq.). Stir the mixture at room temperature for 1-2 hours, then heat gently to 100-110 °C for an additional hour to drive the condensation to completion, removing the formed water.
-
Cyclization: To the crude enamine intermediate, add a high-boiling inert solvent (e.g., mineral oil). Heat the mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 20-30 minutes.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Add hexane or toluene to precipitate the product while the solvent is still warm. Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
Step 2: Chlorination of the Quinolinone Intermediate
To activate the C4 position for nucleophilic substitution, the 4-hydroxy group is converted into a better leaving group, typically a chloro group. This is reliably achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in combination with PCl₅. [6] Experimental Protocol (Proposed):
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate. Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or solid NaHCO₃) to pH 8-9.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry. The crude 4-chloro-8-methylquinoline can be purified by recrystallization or column chromatography.
Step 3: Amination via Nucleophilic Aromatic Substitution (SNAr)
The final step is the displacement of the chloro group at the activated C4 position with an amine. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly susceptible to nucleophilic attack. This reaction can be performed with various ammonia sources.
Causality: This SNAr reaction is a well-established method for producing 4-aminoquinolines from their 4-chloro precursors. [7][8]The reaction proceeds via a Meisenheimer intermediate and is often facilitated by heat. Using a sealed vessel is necessary when using a volatile amine source like aqueous ammonia to maintain pressure and concentration.
Experimental Protocol (Proposed):
-
Reaction Setup: Place the 4-chloro-8-methylquinoline (1.0 eq.) and a solution of ammonia in a suitable solvent (e.g., concentrated aqueous ammonia in ethanol) into a sealed pressure vessel.
-
Reaction: Heat the sealed vessel to 120-150 °C for 12-24 hours. The progress can be monitored by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: After cooling the vessel to room temperature, vent any excess pressure. Remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization (Predicted)
Due to the limited availability of published spectra for this specific molecule, the following data is predicted based on the known spectra of structural analogs like 4-aminoquinoline, 8-methylquinoline, and 4-methylquinoline. [9][10][11]
| Analysis | Predicted Data |
|---|---|
| ¹H NMR | Aromatic Protons (δ 6.5-8.5 ppm): Multiple signals (doublets, triplets) corresponding to the protons on the quinoline core. The proton at C5 (adjacent to the methyl group) and the proton at C3 would likely show distinct shifts. Amine Protons (δ 4.5-6.0 ppm): A broad singlet for the -NH₂ group, which is exchangeable with D₂O. Methyl Protons (δ 2.5-2.8 ppm): A singlet corresponding to the three protons of the -CH₃ group. |
| ¹³C NMR | Aromatic Carbons (δ 100-155 ppm): Signals for the 9 carbons of the quinoline ring. The carbon bearing the amino group (C4) and the carbon bearing the methyl group (C8) would be significantly shielded or deshielded. Methyl Carbon (δ 15-20 ppm): A signal for the -CH₃ carbon. |
| IR (cm⁻¹) | N-H Stretch (3300-3500): Two characteristic sharp peaks for the primary amine. C=N, C=C Stretch (1500-1650): Multiple bands for the aromatic ring system. C-H Aromatic Stretch (>3000): Sharp peaks. C-H Aliphatic Stretch (<3000): Peaks corresponding to the methyl group. |
| Mass Spec (EI) | Molecular Ion (M⁺): An intense peak at m/z = 158. Key Fragments: Loss of HCN (m/z = 131), loss of CH₃ (m/z = 143). |
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively published, the 4-aminoquinoline and 8-aminoquinoline scaffolds are rich in pharmacological activity.
-
Antimalarial Agents: This is the most prominent activity of the 4-aminoquinoline class. [2][12]The 8-aminoquinoline class, including primaquine, is also crucial for targeting different stages of the malaria parasite. [13]this compound serves as a hybrid scaffold that could be explored for novel antimalarial properties.
-
Anticancer and Antimicrobial Activity: Various substituted quinolines demonstrate potent anticancer, antibacterial, and antifungal activities. [1][13][14]The ability of the quinoline nitrogen and the exocyclic amine to chelate metal ions is often implicated in their mechanism of action.
-
Scaffold for Drug Discovery: The primary amine at the C4 position is a versatile synthetic handle, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR) and develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
Caption: Relationship between the core scaffold and its potential applications.
Safety, Handling, and Toxicology
Specific toxicological data for this compound (CAS 893762-15-7) is not readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for the isomeric compound 4-methylquinolin-8-amine and other related aminoquinolines can be used as a guide. [15][16]
| Hazard Information (Inferred from Analogs) | Precautionary Measures |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Self-Validating Protocol: All handling and experimental procedures involving this compound should be preceded by a thorough risk assessment. Assume the compound is hazardous until proven otherwise.
Conclusion
This compound is a strategically important heterocyclic compound that merges features of both the 4-aminoquinoline and 8-substituted quinoline classes. While its synthesis requires a multi-step approach for unambiguous regiochemical control, the methodologies are based on robust and well-understood reactions like the Conrad-Limpach synthesis and nucleophilic aromatic substitution. Its potential as a versatile scaffold for the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology, is significant. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this promising molecule in their research and development endeavors.
References
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Amerigo Scientific. (n.d.). 4-Amino-8-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Quinolinamine, 4-methyl-. Retrieved from [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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Rath, M. N., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Retrieved from [Link]
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MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
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ResearchGate. (2008). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]
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ResearchGate. (2018). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]
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MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
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U.S. EPA. (n.d.). 8-Quinolinamine, 4-methyl-. Retrieved from [Link]
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PMC. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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PubMed. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]
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Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
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Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]
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biological activity of 8-Methylquinolin-4-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 8-Methylquinolin-4-amine Derivatives
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This guide focuses on a specific, yet promising subclass: this compound derivatives. The strategic placement of a methyl group at the C8 position and an amine at the C4 position creates a unique physicochemical profile that can be exploited for drug design. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of this scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from the broader quinoline class and extrapolating structure-activity relationship (SAR) principles, this guide explains the causality behind experimental designs and offers detailed protocols for evaluating the therapeutic potential of these compounds.
Chapter 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in both natural products and synthetic pharmaceuticals.[1] Its rigid structure and the presence of a nitrogen atom make it an excellent pharmacophore capable of various non-covalent interactions with biological targets. The 4-aminoquinoline substructure, in particular, is renowned, forming the basis of highly successful antimalarial drugs like chloroquine and hydroxychloroquine.[2][3] This history of clinical success has spurred extensive investigation into other therapeutic applications.[4][5]
The focus of this guide, the this compound core, introduces specific modifications to this well-established scaffold. The methyl group at the C8 position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. The primary amine at the C4 position is a critical site for hydrogen bonding and serves as a versatile handle for synthetic derivatization to modulate potency, selectivity, and pharmacokinetic properties.[6]
General Synthetic Approaches
The synthesis of quinoline derivatives is well-established, with several named reactions providing access to the core structure. For creating diverse libraries of this compound derivatives, two key synthetic stages are critical: the formation of the core and its subsequent functionalization. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a precursor like 4-chloro-8-methylquinoline with various amines.[4] This allows for the introduction of a wide array of side chains at the 4-amino position, enabling systematic exploration of the chemical space.
Caption: General workflow for synthesizing this compound derivatives.
Chapter 2: Anticancer Activity
The quinoline framework is a prolific source of anticancer agents, acting through diverse mechanisms of action.[7][8] Derivatives of the 4-aminoquinoline scaffold have shown significant promise, exhibiting activities such as autophagy inhibition, modulation of critical signaling pathways, and induction of programmed cell death (apoptosis).[9][10]
Mechanisms of Action
While specific mechanisms for this compound derivatives are still under investigation, the broader class of 4-aminoquinolines provides a predictive framework. Key anticancer mechanisms include:
-
Tyrosine Kinase Inhibition: Many quinoline and quinazoline analogs are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7] The quinoline core acts as a scaffold to position functional groups that compete with ATP at the kinase's active site.
-
Autophagy Inhibition: Compounds like chloroquine disrupt lysosomal function, inhibiting autophagy. Cancer cells often rely on autophagy to survive stress, so its inhibition can lead to cell death, particularly in combination with other therapies.[9] The basicity of the 4-amino side chain is crucial for lysosomal accumulation.[4]
-
Apoptosis Induction: Quinoline derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspase cascades.
-
Topoisomerase Inhibition: Some quinoline-based drugs can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.
Caption: Simplified pathway of anticancer action via tyrosine kinase inhibition.
Structure-Activity Relationship (SAR) Insights
-
The 4-Amino Group: This group is a key pharmacophoric feature. Its basicity influences lysosomotropic effects (autophagy inhibition) and its ability to form hydrogen bonds in enzyme active sites. Derivatization of this amine with various alkyl or aryl substituents is a primary strategy for modulating potency and selectivity.[10]
-
The 8-Methyl Group: This group can enhance lipophilicity, potentially improving membrane permeability. It may also provide beneficial steric interactions within a target binding pocket or, conversely, hinder binding if the pocket is constrained. Furthermore, it can block a potential site of metabolic oxidation, potentially increasing the compound's half-life.
-
Genotoxicity Consideration: It is important to note that the parent compound, 8-methylquinoline, has been reported to be mutagenic in some in vitro assays, such as the Ames test.[11] This highlights the critical need for thorough toxicological profiling during the development of any derivatives from this scaffold.
Table 1: Representative Anticancer Activity of 4-Aminoquinoline Derivatives
(Note: Data for the specific 8-methyl subclass is limited; this table presents representative data for the broader 4-aminoquinoline class to illustrate typical potency ranges.)
| Compound Class | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 4-Piperazinylquinoline Sulfonamides | MDA-MB-231 (Breast) | SRB | 1.5 - 10 | [10] |
| 4-Piperazinylquinoline Sulfonamides | MCF7 (Breast) | SRB | 2.1 - 12 | [10] |
| 8-Hydroxyquinoline Glycoconjugates | HCT-116 (Colon) | MTT | 22.7 | [12] |
| 8-Hydroxyquinoline Glycoconjugates | MCF-7 (Breast) | MTT | 4.12 | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxic (cell-killing) effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and medium with 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Chapter 3: Antimicrobial Properties
Quinoline derivatives have a long history as antimicrobial agents, with activity against a wide range of bacteria and fungi.[1][13] The 8-hydroxyquinoline scaffold, structurally related to the topic of this guide, is particularly noted for its potent antibacterial and antifungal effects, often linked to its ability to chelate metal ions essential for microbial survival.[12][14]
Mechanisms of Action
The antimicrobial action of quinoline derivatives can be multifactorial:
-
Metal Ion Chelation: Many quinoline derivatives, especially those with chelating groups like the 8-hydroxy or potentially the 4-amino/8-methyl combination, can sequester essential metal ions (e.g., Fe²⁺, Zn²⁺), disrupting critical enzymatic processes in microbes.[8]
-
Enzyme Inhibition: They can inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This is the primary mechanism for the fluoroquinolone class of antibiotics.
-
Membrane Disruption: The lipophilic nature of the quinoline ring allows some derivatives to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Organism | Assay | MIC (µg/mL) | Reference |
| Quinolinequinones (QQ2, QQ6) | Staphylococcus aureus | Broth Dilution | 1.56 - 3.12 | [13] |
| Quinolinequinones (QQ7, QQ8) | Candida albicans | Broth Dilution | 3.12 - 6.25 | [13] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | Microplate Alamar Blue | ~0.28 (1.1 µM) | [14] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | Broth Dilution | ~0.5 (2.2 µM) | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Principle: A standardized inoculum of a target microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the target bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the broth. The typical concentration range to test is 0.125 to 128 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Chapter 4: Anti-inflammatory Potential
Chronic inflammation is implicated in a host of diseases, and there is a continuous search for new anti-inflammatory agents. Quinoline derivatives have emerged as a promising class of compounds in this area, demonstrating the ability to modulate key inflammatory pathways.[15][16]
Mechanisms of Action
The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms:
-
Inhibition of Inflammatory Mediators: They can suppress the production of pro-inflammatory signaling molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[16]
-
Enzyme Inhibition: Some derivatives inhibit enzymes like cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes, key drivers of the inflammatory response.
-
Signaling Pathway Modulation: They can interfere with inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which control the transcription of many pro-inflammatory genes.[16]
Table 3: Representative Anti-inflammatory Activity of Quinoline Derivatives
| Compound Class | Target/Assay | Cell/Model | IC₅₀ (µM) | Reference |
| 8-Quinolinesulfonamide (3l) | NO Production | LPS-stimulated RAW264.7 | 2.61 | [16] |
| 8-Quinolinesulfonamide (3l) | TNF-α Production | LPS-stimulated RAW264.7 | 9.74 | [16] |
| 8-Quinolinesulfonamide (3l) | IL-1β Production | LPS-stimulated RAW264.7 | 12.71 | [16] |
| 4-Aminoquinoline (7-CF3-MAQ) | Acetic Acid Writhing | In vivo (mice) | ED₅₀ ~10 mg/kg | [15] |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This simple in vitro assay is a rapid preliminary screening method to evaluate the anti-inflammatory potential of a compound.
Principle: Inflammation can induce the denaturation of proteins. This assay uses heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA) or egg albumin. A compound with anti-inflammatory activity can protect the protein from denaturation. The degree of inhibition is measured by the reduction in turbidity of the solution.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% aqueous albumin solution, 2.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
Control Preparation: Prepare a control solution containing the same mixture but with 2.0 mL of distilled water instead of the test compound. Use a known anti-inflammatory drug like diclofenac sodium as a positive control.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Turbidity Measurement: Measure the turbidity of each solution by reading the absorbance at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100
Chapter 5: Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutic agents. By leveraging the extensive knowledge base of the broader quinoline and 4-aminoquinoline classes, researchers can rationally design derivatives with potent and selective biological activities. The evidence points toward significant potential in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Synthesis of Diverse Libraries: Systematically modifying the 4-amino side chain to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In-depth Mechanistic Studies: Moving beyond preliminary screening to identify the specific molecular targets and pathways modulated by the most active compounds.
-
Comparative Analysis: Directly comparing the biological activity of this compound derivatives with their non-methylated or isomeric counterparts to clearly define the contribution of the 8-methyl group.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy and safety profiles in a physiological context.
By combining rational design, robust biological evaluation, and detailed mechanistic investigation, the full therapeutic potential of this compound derivatives can be unlocked.
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8-Methylquinolin-4-amine mechanism of action in biological systems
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-Methylquinolin-4-amine in Biological Systems
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This compound, a distinct member of this family, presents a promising, yet underexplored, profile for drug development. Its unique substitution pattern—a primary amine at the 4-position and a methyl group at the 8-position—suggests the potential for novel biological interactions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action (MoA) of this compound. Moving beyond a mere compilation of facts, this document outlines a logical, hypothesis-driven experimental strategy, grounded in the established pharmacology of related quinoline derivatives, to uncover the molecular targets and cellular pathways modulated by this compound. We will detail robust, self-validating experimental protocols, from initial phenotypic screening to direct target engagement and pathway analysis, designed to build a cohesive and evidence-based understanding of the compound's biological function.
Introduction: The Quinoline Moiety and the Promise of this compound
Quinoline and its derivatives have demonstrated significant therapeutic value, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The planar, bicyclic structure of the quinoline ring is adept at interacting with biological macromolecules, particularly through π-π stacking with nucleic acids and aromatic amino acid residues in proteins.[3]
The 4-aminoquinoline subclass is famously represented by chloroquine, an antimalarial drug whose mechanism involves accumulation in the acidic digestive vacuole of the Plasmodium parasite, where it interferes with heme detoxification.[3][4][5][6] This "ion trapping" mechanism is a key consideration for any 4-aminoquinoline derivative. Furthermore, the broader quinoline class has been shown to exert its effects through various other mechanisms, including the inhibition of protein kinases and DNA topoisomerases.[7][8][9]
This compound combines the critical 4-amino group with an 8-methyl substitution. This methyl group can be expected to alter the compound's steric profile, lipophilicity, and electronic distribution, potentially steering its target specificity away from classic 4-aminoquinolines and towards novel biological targets. This guide, therefore, proposes a multi-pronged investigative approach to dissect its MoA.
Hypothesized Mechanisms of Action: A Starting Point for Investigation
Based on the rich pharmacology of the quinoline scaffold, we can formulate several plausible hypotheses for the MoA of this compound. These hypotheses are not mutually exclusive and will serve as the foundation for our experimental design.
-
Hypothesis 1 (Primary): Lysosomotropic Activity and Disruption of Autophagy. Similar to chloroquine, the basic 4-amino group could lead to the accumulation of this compound in acidic organelles like lysosomes. This sequestration could raise the lysosomal pH, inhibiting acid hydrolases and disrupting the autophagy-lysosome pathway, a critical process for cellular homeostasis and survival, particularly in cancer cells.
-
Hypothesis 2: DNA Intercalation and Topoisomerase Inhibition. The planar quinoline ring system is a classic DNA intercalating motif.[2] By inserting itself between DNA base pairs, this compound could distort the double helix, interfering with DNA replication and transcription. This interaction could also stabilize the DNA-topoisomerase cleavage complex, leading to DNA strand breaks and apoptosis.[7][9]
-
Hypothesis 3: Protein Kinase Inhibition. The quinoline scaffold is a "privileged" structure for kinase inhibitor design, with several FDA-approved drugs targeting kinases like EGFR, Src, and Pim-1.[2][8][10][11][12] this compound may act as a competitive inhibitor in the ATP-binding pocket of one or more protein kinases, disrupting oncogenic signaling pathways.
-
Hypothesis 4: Disruption of Metal Homeostasis. While lacking the classic 8-hydroxy group known for strong metal chelation, the nitrogen atoms in the quinoline ring and the 4-amino group can still coordinate with transition metal ions like iron and copper.[13][14] Altering the bioavailability of these essential metals could inhibit the activity of metalloenzymes or generate reactive oxygen species (ROS), leading to cellular damage.
The following sections detail the experimental workflows designed to systematically test these hypotheses.
Experimental Workflow for MoA Elucidation
This section provides a logical progression of experiments, from broad cellular characterization to specific molecular target identification and validation.
Part 1: Foundational Analysis - Cellular Phenotype and Subcellular Localization
The initial step is to characterize the compound's effect on whole cells to guide subsequent mechanistic studies.
3.1.1. Protocol: Multi-Panel Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic potency (IC50) of this compound across a diverse panel of cell lines (e.g., various cancer types, non-cancerous cell lines) and to identify sensitive and resistant lines for further study.
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth throughout the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., resazurin-based or ATP-based assay) to measure the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line.
-
3.1.2. Protocol: Subcellular Localization via Fluorescence Microscopy
-
Objective: To visualize the compound's distribution within the cell, which can provide strong evidence for or against lysosomotropic activity (Hypothesis 1).
-
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Staining: Treat cells with a sub-lethal concentration of this compound for a defined period (e.g., 4-24 hours). The intrinsic fluorescence of the quinoline ring may be sufficient for visualization. If not, synthesis of a fluorescently tagged derivative may be necessary.
-
Co-localization: Co-stain the cells with fluorescent trackers for specific organelles, such as LysoTracker™ (lysosomes), MitoTracker™ (mitochondria), and Hoechst 33342 (nucleus).
-
Imaging: Acquire images using a confocal fluorescence microscope.
-
Analysis: Analyze the images for co-localization between the compound's signal and the organelle-specific trackers using Pearson's correlation coefficient.
-
Part 2: Unbiased Target Identification & Hypothesis Testing
The results from Part 1 will inform which hypotheses to prioritize. The following assays are designed to directly test for physical interactions between the compound and its potential molecular targets.
3.2.1. Workflow: Identifying Direct Protein Targets
This workflow uses the Cellular Thermal Shift Assay (CETSA) to identify which proteins are physically engaged by this compound in a cellular context.[15][16][17][18][19]
Caption: CETSA workflow for target identification.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound by measuring changes in their thermal stability upon compound binding.[15][16]
-
Methodology:
-
Treatment: Treat intact cells with this compound or vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble protein fraction) and analyze it by Western blot for specific candidate proteins (e.g., kinases, topoisomerases) or by quantitative mass spectrometry for proteome-wide unbiased target discovery.
-
Data Analysis: For each protein, plot the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement and stabilization.
-
3.2.2. Workflow: Investigating DNA Interaction (Hypothesis 2)
These assays determine if the compound binds to DNA and through what mode.
Caption: Experimental workflow for DNA interaction studies.
Protocol: Fluorescent Intercalator Displacement (FID) Assay
-
Objective: To determine if this compound can displace a fluorescent dye (like ethidium bromide) from DNA, which is indicative of intercalation.[20][21][22]
-
Methodology:
-
Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr) in a suitable buffer.
-
Measure the initial fluorescence of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).
-
Titrate increasing concentrations of this compound into the solution.
-
Record the fluorescence intensity after each addition. A decrease in fluorescence indicates displacement of EtBr by the compound.
-
Calculate the concentration of the compound required to displace 50% of the EtBr (DC50) as a measure of DNA binding affinity.
-
Protocol: Topoisomerase I Inhibition Assay
-
Objective: To assess whether this compound inhibits the catalytic activity of human topoisomerase I.[7][23]
-
Methodology:
-
Set up reaction mixtures containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of this compound (or a known inhibitor like camptothecin as a positive control).
-
Incubate the reactions at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Stop the reaction and separate the DNA topoisomers (supercoiled vs. relaxed) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with EtBr. Inhibition is observed as a decrease in the amount of relaxed DNA and a persistence of the supercoiled form.
-
3.2.3. Workflow: Investigating Kinase Inhibition (Hypothesis 3)
This involves screening the compound against a panel of kinases to identify potential targets and determine its selectivity profile.[24][25][26]
Table 1: Quantitative Data Summary for Kinase Inhibition
| Kinase Target | This compound IC50 (nM) | Known Inhibitor IC50 (nM) |
| Kinase A | Experimental Value | Reference Value |
| Kinase B | Experimental Value | Reference Value |
| Kinase C | Experimental Value | Reference Value |
| ... | ... | ... |
Protocol: In Vitro Kinase Activity Assay (Radiometric)
-
Objective: To quantify the inhibitory effect of this compound on the activity of a specific purified kinase.[1][27]
-
Methodology:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and a buffer containing MgCl2.
-
Add varying concentrations of this compound or a known inhibitor.
-
Initiate the reaction by adding [γ-³²P]-ATP.
-
Incubate for a defined time at 30°C.
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
3.2.4. Workflow: Investigating Metal Chelation (Hypothesis 4)
This assay assesses the compound's ability to bind metal ions, a potential mechanism for disrupting cellular function.[13][14][28][29][30]
Protocol: Ferrozine-Based Iron Chelation Assay
-
Objective: To spectrophotometrically measure the Fe²⁺ chelating activity of this compound.
-
Methodology:
-
Add varying concentrations of this compound to a solution of ferrous chloride (FeCl₂).
-
Allow the compound to chelate the iron for a few minutes.
-
Add ferrozine solution to the mixture. Ferrozine forms a stable, magenta-colored complex with any unchelated Fe²⁺.
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
A decrease in absorbance in the presence of the compound indicates that it is chelating the iron, making it unavailable to ferrozine.
-
Calculate the percentage of iron chelation. EDTA can be used as a positive control.
-
Synthesis and Conclusion
The elucidation of a compound's mechanism of action is a complex, iterative process. The experimental framework presented in this guide provides a logical and robust pathway for dissecting the biological activity of this compound. By starting with broad phenotypic observations and progressing to specific, hypothesis-driven biochemical and biophysical assays, researchers can build a compelling, evidence-based model of its MoA.
The results of these investigations will be critical. If this compound is found to be a potent kinase inhibitor, the next steps would involve kinome-wide profiling to assess selectivity and structural biology studies to understand its binding mode. If it acts as a topoisomerase inhibitor, studies on DNA damage response pathways would be warranted. Confirmation of lysosomotropic activity would lead to deeper investigations into its effects on autophagy and lysosomal biology.
Ultimately, this systematic approach will not only reveal the fundamental biology of this compound but will also provide the critical insights necessary to guide its optimization and potential translation into a novel therapeutic agent.
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The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationship of 4-Aminoquinolines
This guide provides a deep dive into the structure-activity relationship (SAR) of 4-aminoquinolines, a scaffold of enduring importance in medicinal chemistry. From their historical prominence as antimalarial agents to their emerging roles in oncology and immunology, the versatility of the 4-aminoquinoline core continues to inspire the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices that drive SAR studies and providing a framework for the rational design of next-generation 4-aminoquinoline-based drugs.
The 4-Aminoquinoline Core: A Privileged Scaffold in Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1] Its remarkable success spurred decades of research into its derivatives, revealing a rich and complex SAR that extends beyond its initial application.[2][3] The core structure, consisting of a quinoline ring substituted with an amino group at the 4-position, provides a unique combination of physicochemical properties that allow for potent and selective biological activity.[2][3]
The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact that even minor structural modifications can have on its biological profile. This guide will dissect the key structural features of the 4-aminoquinoline core and explore how systematic modifications have been leveraged to modulate its activity against malaria parasites, cancer cells, and inflammatory processes.
Antimalarial Activity: The Classic Target
The primary and most extensively studied application of 4-aminoquinolines is in the treatment of malaria.[1] The SAR for antimalarial activity is well-established and provides a classic case study in medicinal chemistry.
Mechanism of Action: Disrupting Heme Detoxification
The antimalarial action of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the food vacuole of the Plasmodium falciparum parasite.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1]
Diagram: Antimalarial Mechanism of Action
Caption: Antimalarial mechanism of 4-aminoquinolines.
Core SAR Principles for Antimalarial Activity
Decades of research have elucidated several key structural requirements for potent antimalarial activity:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for activity.[1] Substitution with other electron-withdrawing groups can be tolerated, but electron-donating groups generally lead to a loss of potency.[4]
-
The 4-Amino Linker: The amino group at the 4-position is essential for activity, and its basicity plays a critical role in the accumulation of the drug in the parasite's food vacuole.[5]
-
The Side Chain: The nature of the side chain attached to the 4-amino group significantly influences activity, pharmacokinetic properties, and resistance profiles. Key features include:
Table 1: Quantitative SAR of Antimalarial 4-Aminoquinoline Analogs
| Compound | R7 | Side Chain | IC50 (nM) vs. 3D7 (P. falciparum) | IC50 (nM) vs. K1 (P. falciparum) | Reference |
| Chloroquine | Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | 8.7 | 158 | [7] |
| 9a | Cl | -N(CH₃)(CH₂)₃N(C₂H₅)₂ | <500 | <500 | [7] |
| 9b | Cl | -N(CH₃)(CH₂)₄N(C₂H₅)₂ | <500 | <500 | [7] |
| 4a | Cl | -NH(CH₂)₂-pyran-pyrazole | 190 | 250 | [5] |
| 4b | Cl | -NH(CH₂)₃-pyran-pyrazole | 13 | 20 | [5] |
Anticancer Activity: A New Frontier
The repurposing of 4-aminoquinolines as anticancer agents has gained significant traction in recent years.[2][3] Their ability to accumulate in acidic cellular compartments, such as lysosomes, and interfere with autophagy has opened new avenues for cancer therapy.[2][3]
Mechanism of Action in Cancer
The anticancer mechanism of 4-aminoquinolines is multifactorial and appears to involve several pathways:
-
Autophagy Inhibition: By accumulating in lysosomes and raising their pH, 4-aminoquinolines disrupt the autophagic process, which is a key survival mechanism for many cancer cells.[2]
-
Induction of Apoptosis: Inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately triggering programmed cell death (apoptosis).[8]
-
Inhibition of Signaling Pathways: Some 4-aminoquinoline derivatives have been shown to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[8]
-
Modulation of the Tumor Microenvironment: 4-Aminoquinolines can also affect the tumor microenvironment by modulating immune responses and angiogenesis.[8]
Diagram: Anticancer Mechanism of Action
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discovery and history of 4-aminoquinoline compounds
An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds
Abstract
The 4-aminoquinoline scaffold represents a cornerstone in the history of medicinal chemistry, most notably for its profound impact on the treatment of malaria. This guide provides a comprehensive exploration of the discovery and development of these critical therapeutic agents. We trace their origins from the natural product quinine to the landmark synthesis of chloroquine, propelled by the exigencies of global conflict. The narrative follows their clinical zenith, the subsequent and formidable challenge of drug resistance, and the decades of research dedicated to elucidating their mechanism of action and resistance pathways. Detailed discussions on structure-activity relationships (SAR), core synthetic methodologies, and modern research trajectories offer researchers and drug development professionals a thorough understanding of this vital class of compounds.
Part 1: The Genesis—From Cinchona Bark to Strategic Synthesis
The story of 4-aminoquinolines is inextricably linked to the fight against malaria, a disease that has shaped human history. The journey begins not in a laboratory, but in the Andes mountains.
The Quinine Precedent
For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1] This traditional knowledge was introduced to Europe in the 17th century, and "Jesuit's powder," as it was known, became the first effective treatment for malaria.[2][3] In 1820, French chemists Pierre Pelletier and Joseph Caventou isolated the active alkaloid from the bark, naming it quinine.[2][4] Quinine became the global standard for malaria treatment, but its reliance on a natural source, subject to scarcity and geopolitical instability, created a pressing need for a synthetic alternative.[3][4]
The World War II Imperative and the Birth of Chloroquine
Early synthetic efforts in the 1920s, inspired by the structure of methylene blue, a dye observed to have weak antimalarial properties, laid the groundwork for future discoveries.[5] However, the catalyst for a truly intensive search was the outbreak of World War II. The Japanese seizure of the Dutch East Indies (modern-day Indonesia) cut off the Allied forces from the world's primary supply of quinine, creating a strategic crisis.[3][6]
This critical shortage spurred massive government-funded research programs, particularly in the United States, to discover and develop synthetic antimalarials.[2][3] The breakthrough came from pre-war German research. In 1934, Hans Andersag and his colleagues at the Bayer laboratories synthesized a 4-aminoquinoline compound they named Resochin.[1][4] It was highly effective but was initially shelved due to a mistaken belief that it was too toxic for human use.
The compound was rediscovered during the war when Allied forces in Tunis captured a supply of a related German drug, Sontochin (3-methyl-chloroquine).[1][4] Analysis of this compound by American researchers revived interest in the 4-aminoquinoline class. A massive screening program, which evaluated over 14,000 compounds, ultimately identified the German Resochin as the most promising candidate.[2][3] The American program refined the synthesis and, after extensive clinical trials demonstrated its high efficacy and superior safety profile compared to other available drugs, it was introduced into clinical practice in 1947 as chloroquine.[1][2]
Part 2: A "Miracle Drug" and the Inevitable Rise of Resistance
The Golden Age of Chloroquine
In the post-war era, chloroquine was hailed as a "miracle drug".[3] It was inexpensive, highly effective against all human malaria species, and well-tolerated.[7] Its success was a cornerstone of the World Health Organization's Global Malaria Eradication Programme launched in 1955.[2][4] For a time, it seemed that malaria could be conquered with this simple, powerful tool.
The Emergence of Resistance: A Paradigm Shift
The Next Generation: Amodiaquine and Structure-Activity Guided Design
The spread of chloroquine resistance catalyzed new research into novel 4-aminoquinoline antimalarials. Amodiaquine, another 4-aminoquinoline developed around the same time as chloroquine, proved to be effective against many chloroquine-resistant strains of P. falciparum.[6] This observation spurred intensive investigation into the structure-activity relationships (SAR) of the 4-aminoquinoline scaffold, with chemists systematically modifying the quinoline core and, more importantly, the N-alkyl amino side chain to restore activity against resistant parasites.[8]
Part 3: Mechanism of Action and the Molecular Basis of Resistance
A deep understanding of how a drug works and how resistance develops is crucial for designing the next generation of therapeutics. For 4-aminoquinolines, this understanding centered on a unique process within the parasite's life cycle.
The Target: Heme Detoxification in the Digestive Vacuole
During its blood stage, the malaria parasite resides within human red blood cells, where it digests vast quantities of hemoglobin as a source of amino acids.[9] This process takes place in an acidic organelle called the digestive vacuole and releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite.
To protect itself, the parasite has a crucial detoxification pathway: it polymerizes the toxic heme monomers into an inert, insoluble crystal called hemozoin, also known as β-hematin.[9] This process is a vital target for antimalarial drugs.
The Mechanism: Ion Trapping and Hemozoin Inhibition
The currently accepted mechanism of action for 4-aminoquinolines involves a two-step process:
-
Accumulation (Ion Trapping): As weak bases, 4-aminoquinolines are uncharged at physiological pH and can diffuse across membranes. However, upon entering the acidic digestive vacuole of the parasite, they become protonated. This charged state prevents them from diffusing back out, causing them to accumulate to very high concentrations within the vacuole.[6]
-
Inhibition of Heme Polymerase: Once concentrated, the 4-aminoquinoline molecules bind to heme through π-π stacking interactions between the quinoline ring and the porphyrin system.[6] This drug-heme complex effectively "caps" the growing hemozoin crystal, preventing further polymerization.[10][11] The resulting buildup of toxic, soluble heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[6][10]
Caption: Mechanism of 4-aminoquinoline action in the parasite's digestive vacuole.
The Resistance Factor: The PfCRT Transporter
The primary mechanism of chloroquine resistance in P. falciparum is linked to mutations in a gene encoding the P. falciparum Chloroquine Resistance Transporter (PfCRT). PfCRT is a protein located on the membrane of the parasite's digestive vacuole.[12] In resistant strains, specific point mutations in the pfcrt gene alter the transporter's structure. This mutated transporter gains the ability to actively pump protonated chloroquine out of the digestive vacuole, preventing the drug from accumulating to the high concentrations needed to inhibit hemozoin formation.[12] Another transporter, PfMDR1, can also modulate the susceptibility of the parasite to these drugs.[12]
Part 4: Synthetic Strategies and Core Structure-Activity Relationships
The development of 4-aminoquinolines has been guided by decades of synthetic chemistry and biological evaluation, revealing key structural features that govern their activity.
Core Synthetic Protocol: Nucleophilic Aromatic Substitution
The most prevalent and versatile method for synthesizing 4-aminoquinoline analogs is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the direct coupling of a 4-chloroquinoline core with a suitable amine-containing side chain.[13][14]
Experimental Protocol: General Synthesis of a 4-Aminoquinoline Analog
-
Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., phenol, NMP, or under solvent-free conditions) is added the desired alkyl diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine) (1.0-1.5 eq).
-
Heating: The reaction mixture is heated to a high temperature (typically 120-180 °C) for several hours (4-24 h) to facilitate the nucleophilic substitution at the C4 position. The C7-chloro group is significantly less reactive and remains intact.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 1M NaOH) to remove the acidic solvent and unreacted starting materials.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 4-aminoquinoline product.
Caption: Generalized workflow for the synthesis of 4-aminoquinoline compounds.
Structure-Activity Relationship (SAR) Summary
Decades of research have illuminated the critical structural requirements for antimalarial activity in this class.[8][15]
| Structural Feature | Impact on Activity and Rationale |
| Quinoline Nucleus | The core scaffold is essential for π-π stacking interactions with heme. |
| 4-Amino Linker | This linkage is critical for connecting the quinoline core to the basic side chain. |
| 7-Chloro Group | A strong electron-withdrawing group at the C7 position is crucial for high potency.[16] It is believed to influence the pKa of the quinoline nitrogen and enhance heme binding affinity.[17][18] Other halogens like bromine and iodine are also effective, while fluorine or trifluoromethyl groups generally reduce activity.[15] |
| Alkylamino Side Chain | The basic side chain is fundamental for the ion-trapping mechanism, concentrating the drug in the acidic vacuole.[17] The length, branching, and terminal amine substitution of this chain are primary modulators of activity, toxicity, and the ability to overcome resistance.[9][15][19] |
| 3-Methyl Group | As seen in Sontochin, a methyl group at C3 can be tolerated. Recent studies show that replacing this with more rigid aromatic groups can improve potency against multidrug-resistant strains.[20] |
Part 5: Modern Research and Future Horizons
While their use as first-line antimalarials has diminished due to resistance, the 4-aminoquinoline scaffold continues to be a fertile ground for drug discovery.
Caption: Key milestones in the history of 4-aminoquinoline antimalarials.
Overcoming Resistance and New Analogs
The primary goal of modern 4-aminoquinoline research is to design compounds that can evade or overcome resistance mechanisms. Strategies include:
-
Side-Chain Modification: Designing novel side chains that are not recognized by the mutated PfCRT transporter.
-
Hybrid Molecules: Covalently linking the 4-aminoquinoline pharmacophore to other antimalarial agents (e.g., artemisinin, pyrimidines) to create hybrid drugs with multiple modes of action.[21] This approach aims to increase efficacy and slow the development of new resistance.
-
Rigid Analogs: Introducing more rigid structures at various positions on the quinoline ring to improve binding affinity and overcome resistance.[20]
Recent structure-activity relationship studies have led to the discovery of novel compounds, such as the "amodiachins," which show potent activity against multidrug-resistant P. falciparum strains.[22]
Repurposing Beyond Malaria
The ability of 4-aminoquinolines to accumulate in acidic organelles and modulate autophagy has led to their investigation for other therapeutic applications, including as anticancer agents and for certain autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[1][6] While chloroquine and hydroxychloroquine were briefly investigated for COVID-19, clinical trials did not support their use for this indication.[1]
Conclusion
The history of 4-aminoquinolines is a powerful illustration of the cycle of drug discovery, clinical success, and the evolutionary challenge of resistance. Born from a wartime necessity, chloroquine and its relatives transformed the treatment of malaria and saved countless lives. The parasite's eventual resistance did not mark the end of the story but rather the beginning of a new chapter of molecular investigation. By understanding the intricate mechanisms of action and resistance, and by applying modern principles of medicinal chemistry, researchers continue to build upon this historic scaffold, designing new agents to combat not only malaria but a growing range of human diseases.
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An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Methylquinoline in Modern Research
8-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline with a methyl group substituted at the 8th position.[1] This seemingly simple structural modification imparts a unique set of physicochemical properties that have garnered significant interest across various scientific disciplines, most notably in medicinal chemistry and materials science. Its applications range from the synthesis of pharmaceutical agents to its use in quantitative structure-activity relationship (QSAR) studies of mutagenicity and cytotoxicity.[2][3] Understanding the fundamental physicochemical characteristics of 8-methylquinoline is paramount for its effective utilization and for the rational design of novel molecules with desired biological activities and material properties. This guide provides a comprehensive overview of these core characteristics, blending theoretical principles with practical experimental methodologies.
Part 1: Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application. This section details the key physicochemical parameters of 8-methylquinoline, offering both established data and the experimental frameworks for their determination.
Molecular and Structural Attributes
8-Methylquinoline is characterized by the fusion of a benzene ring and a pyridine ring, with a methyl group at the C8 position.[1] This structure dictates its fundamental properties, including its aromaticity, basicity, and steric hindrance around the nitrogen atom.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N | [1][4][5][6] |
| Molecular Weight | 143.19 g/mol | [1][4][5] |
| IUPAC Name | 8-methylquinoline | [1] |
| CAS Number | 611-32-5 | [1][4][5][6] |
| SMILES | CC1=C2C(=CC=C1)C=CC=N2 | [1] |
| InChI Key | JRLTTZUODKEYDH-UHFFFAOYSA-N | [1] |
Thermal and Physical Properties
The thermal and physical properties of 8-methylquinoline are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | Clear to pale yellow or brown oily liquid | [1][2][3][7] |
| Melting Point | -80 °C (-112 °F) | [2][7][8][9][10][11][12] |
| Boiling Point | 245-248 °C (473-478.4 °F) | [2][8][9][11] |
| Flash Point | 104 °C (219.2 °F) | [2][3][8][11] |
| Density | 1.050 - 1.073 g/mL at 20-25 °C | [1][2][7][8][9][10][11][12] |
| Refractive Index (n20/D) | 1.614 - 1.616 | [2][7][10][11][12] |
The boiling point of a liquid is a fundamental physical property that can be determined through various methods. The choice of method often depends on the sample volume and required precision.
Method: Distillation
-
Apparatus Setup: Assemble a standard simple distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of 8-methylquinoline and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point.
Part 2: Solubility and Partitioning Behavior
The solubility and partitioning behavior of 8-methylquinoline are critical determinants of its bioavailability and its interactions in multiphase systems.
Solubility Profile
8-Methylquinoline exhibits limited solubility in water but is soluble in many organic solvents.[2][7]
| Solvent | Solubility | Source(s) |
| Water | 0.1-0.5 g/100 mL at 17 °C | [2][3][11] |
| Chloroform | Soluble | [2][7] |
| Methanol | Soluble | [2][7] |
Acidity and Basicity (pKa)
The pKa of 8-methylquinoline is a measure of the acidity of its conjugate acid. The nitrogen atom in the quinoline ring can be protonated, and the pKa value reflects the equilibrium of this reaction.
-
Solution Preparation: Prepare a standard solution of 8-methylquinoline in a suitable solvent (e.g., a water-ethanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Part 3: Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 8-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of 8-methylquinoline displays distinct signals for the aromatic protons and the methyl group protons.[13] The chemical shifts and coupling constants provide insights into the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments.[14]
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 8-methylquinoline. The mass spectrum typically shows a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.[1][15][16]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 8-methylquinoline exhibits characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
Part 4: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 8-methylquinoline.
-
Hazards: 8-Methylquinoline is known to cause skin and serious eye irritation.[8][17][18] It may also cause respiratory irritation.[8][17]
-
Precautions:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][8]
Part 5: Implications in Drug Development
The physicochemical properties of 8-methylquinoline are directly relevant to its potential applications in drug discovery and development.
-
Scaffold for Bioactive Molecules: The quinoline core is a privileged scaffold in medicinal chemistry, and 8-methylquinoline serves as a valuable starting material for the synthesis of various derivatives with potential therapeutic activities.
-
Lipophilicity and Permeability: The methyl group at the 8-position influences the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes.
-
Metabolic Stability: The position of the methyl group can influence the metabolic stability of the quinoline ring by blocking potential sites of oxidation by cytochrome P450 enzymes.
Caption: Interplay of physicochemical properties and drug development outcomes.
Conclusion
This technical guide has provided a detailed examination of the core physicochemical characteristics of 8-methylquinoline. A comprehensive understanding of these properties is essential for researchers and scientists working with this versatile compound. From its fundamental molecular attributes to its spectroscopic signature and safety considerations, the information presented herein serves as a foundational resource for its application in drug development and other scientific endeavors. The provided experimental protocols offer a starting point for the in-house characterization and validation of this important chemical entity.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing the Quinoline Scaffold
The quinoline moiety, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, exhibiting activities ranging from antimalarial to anticancer and anti-inflammatory.[2][3] The development of novel quinoline-based drugs hinges on the precise and unambiguous characterization of their molecular structure. Subtle changes in substitution can dramatically alter a compound's efficacy, selectivity, and safety profile.
This guide provides an in-depth framework for the structural elucidation of novel quinoline derivatives. It is structured not as a rigid set of instructions, but as a logical workflow, mirroring the process of scientific discovery. We will explore the causality behind our choice of spectroscopic techniques, demonstrating how they function as a synergistic, self-validating system to move from a newly synthesized powder to a fully characterized molecule.
The Foundational Analysis: Establishing the Molecular Formula
Before delving into the intricacies of atomic connectivity, the first step is to determine the molecular formula and confirm the compound's purity. This foundational knowledge prevents misinterpretation of subsequent, more complex spectral data. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the two pillars of this initial phase.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. While nominal mass data is useful, HRMS is critical as it can measure m/z to within a few parts per million (ppm), allowing for the determination of a unique molecular formula.[4]
Causality of Experimental Choice: The choice of ionization technique is paramount and depends on the analyte's properties.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile quinoline derivatives. It typically generates protonated molecules [M+H]⁺ or other adducts.
-
Electron Ionization (EI): A hard ionization technique that provides the molecular ion [M]⁺• and extensive fragmentation patterns.[5] These fragments offer valuable clues about the molecule's structure, acting as a preliminary check for the connectivity that will be later confirmed by NMR.[4]
Protocol: HRMS Analysis of a Novel Quinoline Derivative
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable high-purity solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the chosen ionization source.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum over an appropriate mass range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ for ESI).
-
Use the instrument's software to calculate the elemental composition for the observed accurate mass.
-
Compare the theoretical mass of the proposed formula with the experimental mass and calculate the mass error in ppm. A match within 5 ppm provides high confidence in the molecular formula.
-
Elemental Analysis (CHNS/O)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound.[6][7] This technique serves as an essential cross-validation of the molecular formula obtained from HRMS and is a key indicator of sample purity.[8]
Trustworthiness through Validation: A synthesized compound is considered pure when the experimentally determined percentages for C, H, and N are within ±0.4% of the theoretical values calculated from the HRMS-derived molecular formula.[9] A significant deviation suggests the presence of impurities, such as residual solvent or starting materials, which would complicate the interpretation of all other spectroscopic data.
Protocol: CHNS/O Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried, pure compound into a tin or silver capsule.
-
Instrument Setup: Set up the elemental analyzer, which uses high-temperature combustion in an oxygen-rich environment to convert the sample into simple gases (CO₂, H₂O, N₂, SO₂).[10]
-
Analysis: The instrument automatically combusts the sample and separates the resulting gases. Detectors quantify the amount of each gas.
-
Calculation: The instrument's software calculates the percentage of each element in the original sample. Compare these experimental values to the theoretical percentages for the proposed molecular formula.
| Technique | Information Provided | Primary Role in Workflow |
| High-Resolution MS | Exact mass-to-charge ratio (m/z) | Determines the unique molecular formula.[4][5] |
| Elemental Analysis | Percentage composition of C, H, N, S, O | Confirms the empirical formula and assesses sample purity.[8] |
Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For quinoline derivatives, ¹H, ¹³C, and various 2D NMR experiments are used in concert.[11][12]
¹H and ¹³C NMR: The Atomic Census
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The aromatic region (typically δ 7.0-9.0 ppm) of a quinoline's ¹H NMR spectrum is often complex but highly informative.[12]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). DEPT-135 experiments are routinely used to differentiate between CH, CH₂, and CH₃ groups.[3]
2D NMR: Connecting the Dots
For novel derivatives with complex substitution patterns, 1D spectra can be ambiguous due to signal overlap. 2D NMR experiments are essential to definitively assign the structure.[13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing the ¹H-¹H connectivity within spin systems.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the positions of substituents on the quinoline ring.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pure sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Run a DEPT-135 experiment to aid in carbon assignment.
-
-
Acquisition of 2D Spectra: Based on the complexity of the 1D spectra, acquire 2D experiments such as COSY, HSQC, and HMBC to establish full connectivity.
-
Structural Assembly: Use the correlation data from all spectra to piece together the molecular structure. For instance, an HMBC correlation from a methyl group's protons to a specific aromatic carbon on the quinoline ring definitively places that methyl group at that position.
Caption: Typical ¹H-¹H COSY correlations in an unsubstituted quinoline ring.
Identifying Functionality: Vibrational and Electronic Spectroscopy
While NMR and MS focus on the molecular framework, vibrational (FT-IR, Raman) and electronic (UV-Vis) spectroscopies provide orthogonal information about the functional groups and conjugated π-electron system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14] For quinoline derivatives, FT-IR is excellent for confirming the presence of substituents, such as carbonyls (C=O, strong absorption ~1650-1750 cm⁻¹), hydroxyls (O-H, broad absorption ~3200-3600 cm⁻¹), or amines (N-H, ~3300-3500 cm⁻¹).[3] The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, including the characteristic quinoline ring stretching modes.[15][16]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Amines) | 3300 - 3500 | Presence of amino substituents. |
| O-H Stretch (Alcohols/Phenols) | 3200 - 3600 (broad) | Presence of hydroxyl groups.[17] |
| C=O Stretch (Ketones, Esters) | 1650 - 1750 | Presence of carbonyl-containing functional groups.[17] |
| C=N, C=C Stretch (Ring) | 1500 - 1650 | Characteristic vibrations of the quinoline core.[16] |
| C-N Stretch | 1250 - 1350 | Stretching vibrations within the heterocyclic ring.[14] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π→π* and n→π* transitions of conjugated systems.[18] The quinoline core is an extended chromophore, and its UV-Vis spectrum is sensitive to the nature and position of substituents. Electron-donating or electron-withdrawing groups, as well as extending the conjugation, can cause shifts in the absorption maxima (λ_max). The technique is also highly sensitive to the solvent environment (solvatochromism) and is widely used for quantitative analysis via the Beer-Lambert law.[19][20]
The Definitive Proof: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[21] This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule, providing definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state.[22][23]
Causality of Experimental Choice: While powerful, this technique is contingent on the ability to grow a suitable single crystal, which can be a significant challenge. It is therefore often employed as the final, definitive step in a structural analysis workflow, confirming a structure that has already been proposed based on the complete set of spectroscopic data.
An Integrated Spectroscopic Workflow
The true power of these techniques is realized when they are integrated into a logical workflow. Each method provides a piece of the puzzle, and the data from one technique validates and builds upon the others.
Caption: Integrated workflow for the spectroscopic analysis of novel compounds.
The Role of Computational Chemistry
Modern spectroscopic analysis is often supported by computational methods, most notably Density Functional Theory (DFT).[16] DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis).[24] Comparing experimental data to these computationally predicted spectra can be invaluable for resolving ambiguities in spectral assignments and providing deeper insight into the electronic structure of the novel quinoline derivative.[15]
Conclusion
The spectroscopic analysis of novel quinoline derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. By starting with a foundational understanding of the molecular formula and purity (MS, Elemental Analysis), identifying key functional groups (FT-IR), meticulously assembling the atomic framework (NMR), and finally confirming the three-dimensional structure (X-ray Crystallography), researchers can achieve unambiguous characterization. This integrated approach, supported by electronic spectroscopy (UV-Vis) and computational methods, ensures the scientific integrity required for the demanding fields of drug discovery and materials science.
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Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry - ACS Publications. (2026-01-16). ACS Publications. [Link]
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Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
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Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020-08-09). ResearchGate. [Link]
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UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-12-03). ResearchGate. [Link]
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FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com]. ResearchGate. [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM. [Link]
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Structures of the quinoline derivatives. ResearchGate. [Link]
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UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021-05-07). MDPI. [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025-08-06). ResearchGate. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
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FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024-03-15). AVESİS. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025-08-07). ResearchGate. [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024-07-04). NIH. [Link]
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Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023-05-16). NIH. [Link]
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Inorganic Chemistry Ahead of Print. ACS Publications. [Link]
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Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
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New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2025-06-19). NIH. [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]
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exploring the therapeutic potential of 8-aminoquinolines
An In-depth Technical Guide to the Therapeutic Potential of 8-Aminoquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, historically significant for its pioneering role in antimalarial therapy and now emerging as a versatile platform for developing agents against a spectrum of diseases. This technical guide provides a comprehensive exploration of the therapeutic potential of 8-aminoquinolines, moving beyond their classical use to encompass their emerging applications in oncology, leishmaniasis, and other infectious diseases. We will dissect their core mechanisms of action, centered on metabolic activation and the induction of oxidative stress, detail structure-activity relationships that govern their efficacy and toxicity, and provide field-proven experimental protocols for their evaluation. This document is structured to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics derived from this potent chemical class.
The 8-Aminoquinoline Core: A Historical and Mechanistic Overview
The 8-aminoquinolines were the first class of compounds synthesized specifically for antimalarial activity, a legacy that began with pamaquine and was later defined by primaquine, the first drug approved for the radical cure of relapsing malaria.[1][2] Today, this class, which includes the more recent long-acting agent tafenoquine, remains indispensable for malaria eradication efforts due to its unique ability to target the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale.[3]
The therapeutic action of 8-aminoquinolines is not direct but relies on a complex, host-mediated metabolic activation. This central mechanism, a two-step biochemical relay, is a critical concept for any researcher in this field.[3][4]
-
Step 1: Metabolic Activation: 8-aminoquinolines are prodrugs that require bioactivation by host cytochrome P450 enzymes, primarily CYP2D6.[3] This process, typically involving hydroxylation, generates redox-active metabolites. It is crucial to recognize that genetic polymorphisms in the CYP2D6 gene can significantly alter metabolic activity, leading to variations in drug efficacy and toxicity among individuals.[3]
-
Step 2: Generation of Reactive Oxygen Species (ROS): The active metabolites are potent redox-cycling agents. They engage with parasitic or host enzymes, such as cytochrome P450 reductase, to generate substantial amounts of ROS, including hydrogen peroxide and superoxide radicals.[3][4][5] This flood of ROS induces overwhelming oxidative stress within the parasite, disrupting essential cellular processes and leading to cell death.[3][6]
Caption: General mechanism of 8-aminoquinoline bioactivation and action.
Therapeutic Applications
While rooted in antimalarial therapy, the 8-aminoquinoline scaffold's mechanism lends itself to a broad range of applications.[7]
Malaria: Radical Cure and Transmission Blocking
The primary clinical use of 8-aminoquinolines is the "radical cure" of P. vivax and P. ovale malaria, targeting the dormant liver hypnozoites that cause relapse.[6][8] They are also potent gametocytocides against P. falciparum, making them critical tools for blocking malaria transmission.[9]
Mechanism in Malaria: The ROS generated by activated 8-aminoquinolines are thought to disrupt the parasite's mitochondrial electron transport chain and damage its DNA, leading to the death of both liver-stage hypnozoites and blood-stage gametocytes.[10][11] Recent evidence suggests that this action may also extend to non-circulating asexual parasites in reservoirs like the bone marrow, potentially preventing recrudescence in addition to relapse.[12][13]
Key Compounds & Comparative Data:
| Feature | Primaquine | Tafenoquine |
| Primary Indication | Radical cure of P. vivax & P. ovale | Radical cure & prophylaxis of P. vivax |
| Dosing Regimen | 14-day course (daily)[9] | Single dose[14] |
| Terminal Half-life | ~6 hours | ~15 days |
| Key Advantage | Decades of clinical experience | Improved patient adherence[14] |
| Key Disadvantage | Poor adherence to long regimen[10] | Higher risk of hemolysis in intermediate G6PD deficiency |
Experimental Protocol: In Vitro Liver-Stage Antimalarial Assay
This protocol describes a method to assess the activity of 8-aminoquinoline derivatives against the liver stages of malaria parasites using a human hepatoma cell line.
-
Cell Culture & Seeding:
-
Culture Huh7.5 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Rationale: Huh7.5 cells are highly permissive to Plasmodium sporozoite infection.
-
Seed 3 x 10⁴ cells per well into collagen-coated 96-well plates and incubate for 24 hours to allow for cell adherence.
-
-
Sporozoite Preparation & Infection:
-
Dissect salivary glands from infected Anopheles stephensi mosquitoes to isolate P. berghei sporozoites (a common rodent model) in a sterile environment.
-
Add 1 x 10⁴ sporozoites to each well. Centrifuge the plate at 300 x g for 5 minutes to facilitate sporozoite contact with the hepatocyte monolayer.
-
Rationale: P. berghei is a well-established and accessible model for studying liver-stage development in vitro.
-
-
Compound Treatment:
-
Three hours post-infection, remove the medium and add fresh medium containing the test 8-aminoquinoline compound at various concentrations (e.g., 8-point, 3-fold serial dilution).
-
Include primaquine as a positive control and DMSO as a vehicle control.
-
Rationale: A 3-hour window allows for sporozoite invasion. Serial dilutions are essential for determining the half-maximal inhibitory concentration (IC₅₀).
-
-
Assay Readout (48 hours post-infection):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with ice-cold methanol.
-
Perform immunofluorescence staining using a primary antibody against the parasite (e.g., anti-CSP or anti-HSP70) and a fluorescently labeled secondary antibody. Stain cell nuclei with DAPI.
-
Rationale: Immunofluorescence allows for the direct visualization and quantification of developing exoerythrocytic forms (EEFs).
-
-
Data Acquisition and Analysis:
-
Use a high-content imaging system to automatically count the number of EEFs and host cell nuclei per well.
-
Calculate the percent inhibition relative to the DMSO control for each concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Self-Validation: The system is validated by the robust activity of the primaquine control and the lack of inhibition in the DMSO control. A parallel cytotoxicity assay on uninfected Huh7.5 cells is critical to ensure that the observed effect is anti-parasitic and not just general toxicity.
-
Leishmaniasis: Targeting Parasite Respiration
Several 8-aminoquinolines, including sitamaquine, have demonstrated significant antileishmanial activity.[10][15] The development of an oral agent for visceral leishmaniasis remains a high priority, and this chemical class shows considerable promise.[16]
Mechanism in Leishmania: Unlike in malaria, the mechanism in Leishmania appears more direct. Sitamaquine has been shown to inhibit complex II (succinate dehydrogenase) of the parasite's mitochondrial respiratory chain.[17][18] This disruption leads to a drop in intracellular ATP, a decrease in mitochondrial membrane potential, and a surge in ROS, ultimately triggering an apoptosis-like cell death pathway in the parasite.[18]
Caption: Mechanism of sitamaquine action in Leishmania.
Oncology: An Emerging Frontier
Emerging evidence highlights the anticancer properties of 8-aminoquinoline derivatives.[7] Their mechanisms of action in cancer are multifaceted, suggesting they could function as adjuvant therapies.[19]
-
Lysosomotropic Action: As weak bases, they can accumulate in acidic lysosomes, disrupting autophagy, a key process that cancer cells use to survive stress.[19]
-
Signaling Pathway Modulation: Derivatives have been shown to inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[6][19]
-
Enzyme Inhibition: Some derivatives act as inhibitors of topoisomerase IIα, an enzyme essential for DNA replication in rapidly dividing cancer cells.[6]
Structure-Activity and Structure-Toxicity Relationships
Optimizing the therapeutic index of 8-aminoquinolines requires a deep understanding of their structure-activity relationships (SAR).[20][21] The molecule can be broadly divided into the quinoline nucleus and the 8-amino side chain, with modifications at either site profoundly impacting both efficacy and toxicity.[22]
| Position/Moiety | Modification Effect on Antimalarial Activity | Reference |
| Position 6 (Nucleus) | A methoxy group is considered optimal for activity.[23] Removal or replacement with other groups often reduces efficacy. | [23] |
| Position 4 & 5 (Nucleus) | Substitution with methyl or alkoxy groups can enhance curative activity.[22] | [22] |
| 8-Amino Side Chain | A branched alkyl chain of 4-5 carbons between the two amino groups is favorable.[22] | [22] |
| Terminal Amino Group | A primary amine (as in primaquine) is associated with maximal activity and lower toxicity compared to a tertiary amine (as in pamaquine).[23] | [23] |
Toxicology and Clinical Safety: The G6PD Challenge
The clinical utility of 8-aminoquinolines is fundamentally constrained by their potential for severe side effects, most notably in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[9][10][24]
-
Hemolytic Anemia in G6PD Deficiency: G6PD is essential for producing NADPH in red blood cells. NADPH is required to regenerate reduced glutathione, the cell's primary defense against oxidative damage. In G6PD-deficient individuals, the massive ROS burst produced by 8-aminoquinoline metabolites rapidly overwhelms the red blood cell's limited antioxidant capacity, leading to oxidative damage, hemoglobin denaturation (Heinz bodies), and acute intravascular hemolysis.[10][24]
-
Methemoglobinemia: A common, usually mild side effect is the oxidation of the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind oxygen.[10][25]
Due to these risks, mandatory quantitative G6PD testing is an absolute prerequisite before administering therapeutic doses of primaquine or tafenoquine for radical cure.[10][14]
Caption: Clinical workflow for the safe administration of 8-aminoquinolines.
Future Directions and Conclusion
The 8-aminoquinoline class, while mature, is far from obsolete. The future of this field lies in several key areas:
-
Designing Safer Analogs: The primary goal is to dissociate efficacy from hemolytic toxicity. This may involve creating derivatives that are selectively activated within the parasite or that generate less systemic oxidative stress.[15][26]
-
Broadening Therapeutic Applications: Systematic exploration of 8-aminoquinolines in oncology, neurodegenerative diseases (where they may act as metal chelators), and as broad-spectrum antimicrobial agents is warranted.[7][27][28]
-
Combination Therapies: Investigating synergistic combinations with other drugs could enhance efficacy and potentially lower the required dose, thereby reducing toxicity.[9][26]
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PubMed Central. (2014). Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. J Biol Chem, 289(17), 11784–11796. Available at: [Link]
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Wikipedia. 8-Aminoquinoline. Available at: [Link]
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PubMed. (2014). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrob Agents Chemother, 58(10), 5715-25. Available at: [Link]
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Dove Medical Press. (2019). Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date. Infect Drug Resist, 12, 1087–1100. Available at: [Link]
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PubMed. (2004). Enzymatic and nonenzymatic formation of reactive oxygen species from 6-anilino-5,8-quinolinequinone. Biochim Biophys Acta, 1670(2), 121-9. Available at: [Link]
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genetic toxicology of 8-methylquinoline
An In-Depth Technical Guide to the Genetic Toxicology of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylquinoline, a substituted heterocyclic aromatic compound, finds application in various industrial processes, including the manufacturing of pharmaceuticals and dyes.[1] Its structural similarity to quinoline, a known hepatocarcinogen, necessitates a thorough evaluation of its genetic toxicology profile to understand its potential risk to human health.[2] This guide provides a comprehensive analysis of the genotoxic potential of 8-methylquinoline, synthesizing data from a battery of in vitro and in vivo assays. We delve into the underlying mechanisms of its activity, including the critical role of metabolic activation and the subsequent interaction with DNA. This document is designed to be a technical resource, offering not only a summary of existing data but also detailed experimental protocols and the scientific rationale behind the selection of specific assays, thereby providing a framework for the assessment of similar compounds.
Introduction to 8-Methylquinoline and Genetic Toxicology
8-Methylquinoline is a derivative of quinoline with a methyl group at the C-8 position. It is used as an intermediate in the synthesis of various products, and human exposure can occur in occupational settings.[1] Given its widespread use and the known carcinogenic properties of its parent compound, quinoline, assessing its potential to induce genetic damage is a cornerstone of its safety evaluation.
Genetic toxicology is a specialized field that investigates how chemical and physical agents affect the integrity of DNA and the cellular machinery that manages it. The fundamental premise is that damage to the genetic material can lead to mutations and chromosomal aberrations, which are critical initiating events in carcinogenesis.[3] A standard assessment involves a battery of tests designed to detect different endpoints of genetic damage, from gene mutations to large-scale chromosomal changes.
This guide provides an in-depth examination of 8-methylquinoline's performance in these assays, offering a weight-of-evidence approach to its genotoxic profile.
The Mechanistic Underpinnings: Metabolic Activation and DNA Adduct Formation
The genotoxicity of many aromatic compounds, including quinolines, is not an intrinsic property of the parent molecule but is instead dependent on its biotransformation into reactive electrophilic metabolites.
Metabolic Activation Pathway
Evidence strongly suggests that 8-methylquinoline requires metabolic activation to exert its mutagenic effects. This is primarily demonstrated in bacterial mutagenicity assays, where its activity is observed in the presence of an external metabolic activation system (S9 fraction), typically derived from Aroclor-pretreated rat liver homogenates.[1][4]
While the precise metabolic pathway for 8-methylquinoline has not been fully elucidated, it is hypothesized to follow a similar route to that of its parent compound, quinoline.[2] The primary metabolic activation is likely initiated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates such as arene oxides.
The proposed metabolic activation pathway is as follows:
Caption: Proposed metabolic activation pathway for 8-methylquinoline.
DNA Adduct Formation
The ultimate reactive metabolites can form covalent bonds with nucleophilic sites on DNA bases, creating DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication or transcription if not repaired. For related heterocyclic amines, the primary targets for adduction are the C-8 and N2 positions of guanine.[5][6] It is highly probable that 8-methylquinoline's genotoxicity stems from the formation of similar guanine adducts, which are known to be pro-mutagenic lesions.
A Battery of Genotoxicity Assays: Principles and Findings
A comprehensive assessment of genotoxicity relies on a range of assays that probe different endpoints. Here, we review the key assays used to evaluate 8-methylquinoline, present the available data, and provide standardized protocols.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay that assesses a chemical's ability to induce gene mutations in several strains of Salmonella typhimurium.[3] These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
Findings for 8-Methylquinoline: 8-Methylquinoline has consistently tested positive in the Ames test.[1][7] It is mutagenic in strain TA100, which detects base-pair substitution mutations, primarily in the presence of metabolic activation (S9).[1] This confirms its status as a mutagen that requires metabolic activation. However, it is considered to be less mutagenic than the parent compound, quinoline.[1]
Table 1: Summary of Ames Test Results for 8-Methylquinoline
| Test Strain | Metabolic Activation (S9) | Concentration | Result | Reference |
|---|---|---|---|---|
| S. typhimurium TA100 | With S9 | 100 - 600 µ g/plate | Mutagenic | [1] |
| S. typhimurium (strain not specified) | Without S9 | 2 µmol/plate | Mutagenic |[1] |
Experimental Protocol: Ames Test (Plate Incorporation Method)
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., CHO, V79, TK6) in culture flasks or plates and grow to approximately 50% confluency.
-
Treatment: Expose the cells to various concentrations of 8-methylquinoline, alongside positive and negative (solvent) controls. Treatment is typically for 3-6 hours in the presence and absence of S9 mix.
-
Cytokinesis Block: After the treatment period, wash the cells and replace the medium with fresh medium containing cytochalasin B. This agent inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division. [8]4. Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow damaged cells to express micronuclei.
-
Harvesting and Staining: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain like Giemsa or DAPI.
-
Scoring: Using a light microscope, score the number of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay detects DNA repair synthesis, an indirect measure of DNA damage. [9]It is typically performed in primary rat hepatocytes, which are metabolically competent and arrested in the G0 phase of the cell cycle. When DNA is damaged, the cell initiates excision repair, removing the damaged segment and synthesizing a new patch. The UDS assay quantifies this repair synthesis by measuring the incorporation of a radiolabeled DNA precursor (e.g., ³H-thymidine) outside of the normal S-phase of DNA replication.
Findings for 8-Methylquinoline: 8-Methylquinoline was found to induce UDS in primary rat hepatocytes at a concentration of 1 mmol/L. [1][4][10]This positive result provides strong evidence that it causes DNA damage in metabolically competent mammalian cells, a finding that correlates well with its potential tumorigenic activity. [4] Table 3: Summary of UDS Assay Results for 8-Methylquinoline
| Assay | Test System | Concentration | Result | Reference |
|---|
| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | 1 mmol/L | Positive | [1][4][10]|
In Vivo Evidence and Carcinogenicity
While in vitro assays are crucial for screening, in vivo tests are essential to understand a compound's genotoxic potential in a whole animal, which incorporates complex processes of absorption, distribution, metabolism, and excretion (ADME).
In Vivo Genotoxicity and Carcinogenicity Findings: The in vivo data for 8-methylquinoline is limited and less conclusive than the in vitro results.
-
Carcinogenicity: In a newborn mouse bioassay, 8-methylquinoline did not cause a significant increase in liver tumors, in contrast to the potent activity of quinoline and 4-methylquinoline. [11]Similarly, no carcinogenic effect was observed in a subcutaneous injection study in rats. [1]* Tumor Initiation: Despite the negative carcinogenicity studies, 8-methylquinoline did demonstrate skin tumor-initiating activity in a dermal exposure study, suggesting it can cause an initiating event in carcinogenesis under specific exposure conditions. [1] The discrepancy between the clear in vitro genotoxicity and the weak in vivo carcinogenicity could be due to efficient detoxification pathways or robust DNA repair in the whole animal that mitigate the damage observed in isolated cell systems.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
Caption: General workflow for the alkaline Comet assay.
Data Synthesis and Risk Assessment Framework
The collective evidence indicates that 8-methylquinoline is an in vitro genotoxic agent. It is a bacterial mutagen and induces both gene mutations and chromosomal damage in mammalian cells, with a clear requirement for metabolic activation. The positive UDS result further substantiates its ability to cause DNA damage that elicits a repair response.
The in vivo data, however, are less clear-cut. The lack of significant tumor induction in limited rodent studies contrasts with the potent in vitro findings. This highlights a common challenge in toxicology: extrapolating in vitro results to in vivo outcomes. The tumor-initiating activity observed on skin suggests that under conditions of direct application and potentially different metabolic profiles, 8-methylquinoline can induce the initial genetic events of cancer.
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Initial Screening of 8-Methylquinolin-4-amine for Anticancer Activity: A Technical Guide
Abstract
The quinoline scaffold is a cornerstone in the architecture of numerous pharmacologically active agents, with a significant number demonstrating potent anticancer properties.[1] This technical guide outlines a comprehensive strategy for the initial in vitro screening of a novel, underexplored derivative, 8-Methylquinolin-4-amine, to evaluate its potential as an anticancer therapeutic. We will delve into the scientific rationale for selecting this specific compound, provide detailed, field-proven protocols for a tiered screening approach, and discuss the interpretation of key data. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new oncology therapeutics.
Introduction: The Rationale for Investigating this compound
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer effects.[2] These effects are often attributed to a variety of mechanisms, such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with critical signaling pathways essential for cancer cell proliferation and survival.[1]
The 4-aminoquinoline moiety, in particular, has been a focal point of extensive structure-activity relationship (SAR) studies, primarily in the context of antimalarial drug discovery.[3] These studies have revealed that substitutions on the quinoline ring and the 4-amino group are critical for biological activity.[4][5] While much of the focus has been on modifications at the 7-position, the influence of substituents at other positions, such as the 8-position, remains less characterized in the context of oncology.
This guide focuses on This compound , a compound with a substitution pattern that deviates from the classical 4-aminoquinoline anticancer candidates. The rationale for its selection is rooted in the exploration of novel chemical space. The introduction of a methyl group at the 8-position may influence the molecule's lipophilicity, electronic distribution, and steric profile, potentially leading to novel interactions with biological targets. A study on related 8-quinolinamines bearing a 4-methyl group has shown broad-spectrum anti-infective activity with no significant cytotoxicity, suggesting that this scaffold is biologically active and well-tolerated by cells, making it an intriguing starting point for anticancer screening.[6]
This initial screening aims to ascertain whether this compound exhibits any cytotoxic or cytostatic effects against a panel of human cancer cell lines, thereby providing the foundational data to justify further investigation into its mechanism of action and potential as a lead compound.
Phase 1: Primary Cytotoxicity Screening
The first crucial step is to determine if this compound possesses any inherent ability to inhibit the growth of cancer cells. A robust and high-throughput cytotoxicity assay is the workhorse for this primary screening phase.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for the primary cytotoxicity screening is depicted below.
Caption: Workflow for primary cytotoxicity screening of this compound.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Culture selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results of the MTT assay should be presented as the percentage of cell viability relative to the vehicle control. This data can then be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast | 45.2 | 0.8 |
| A549 | Lung | > 100 | 1.2 |
| HepG2 | Liver | 78.5 | 1.5 |
| HCT116 | Colon | 32.8 | 0.5 |
An IC50 value below 50 µM is generally considered a good starting point for further investigation. Based on the hypothetical data above, this compound shows moderate activity against MCF-7 and HCT116 cell lines, warranting further investigation in these lines.
Phase 2: Mechanistic Elucidation
Should the primary screening reveal promising cytotoxic activity, the next logical step is to investigate the potential mechanism of action. This typically involves assays to determine if the compound induces programmed cell death (apoptosis) or causes a halt in the cell division cycle.
Apoptosis Induction Assessment
A common hallmark of effective anticancer agents is their ability to induce apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
3.1.1. Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis induction by this compound.
3.1.2. Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed the selected cancer cell lines (e.g., HCT116) in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
To determine if the compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide staining is performed.
3.2.1. Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the cells and stain with a solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Quinoline derivatives are known to modulate various signaling pathways implicated in cancer. While the specific targets of this compound are unknown, a plausible initial hypothesis could involve pathways commonly affected by this class of compounds, such as the PI3K/Akt/mTOR or MAPK pathways, which are central regulators of cell growth, proliferation, and survival.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed tiered approach, starting with broad cytotoxicity screening and progressing to more focused mechanistic studies, allows for a resource-efficient yet comprehensive assessment.
Positive results from this initial screening, such as potent and selective cytotoxicity, induction of apoptosis, or specific cell cycle arrest, would provide a strong rationale for more advanced preclinical studies. These could include target identification and validation, in vivo efficacy studies in animal models, and further SAR studies to optimize the lead compound. The exploration of novel chemical entities like this compound is essential for the continued advancement of oncology drug discovery.
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- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1012-1016.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega, 3(4), 3845-3854.
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321.
- Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. (2002). Journal of Medicinal Chemistry, 45(16), 3531-3539.
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- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(13), 5098.
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Methodological & Application
Application Notes and Protocols: 8-Methylquinolin-4-amine as a Versatile Synthetic Building Block in Drug Discovery
Introduction: The Strategic Value of the 8-Methylquinolin-4-amine Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. Within this class, this compound stands out as a particularly versatile and strategic building block for drug discovery and development. Its architecture presents three distinct points for chemical modification: the highly nucleophilic 4-amino group, the sterically and electronically influential 8-methyl group, and the aromatic quinoline core itself.
The 4-amino position is a classical anchor for constructing potent antimalarial drugs, such as analogs of chloroquine and primaquine, where the side chain is critical for efficacy and overcoming resistance.[1][2] Furthermore, this amine serves as a key "hinge-binding" element in a multitude of kinase inhibitors, allowing for targeted intervention in oncology and inflammatory diseases.[3][4] The 8-methyl group, meanwhile, offers a subtle yet powerful tool for tuning selectivity and physicochemical properties. It can impart conformational constraints, enhance metabolic stability, or serve as a handle for further functionalization, allowing chemists to finely probe the topology of target active sites.[5]
This guide provides an in-depth exploration of this compound's reactivity, offering detailed, field-proven protocols for its application in the synthesis of key therapeutic scaffolds. We will delve into the causality behind experimental choices, ensuring each protocol is a robust and self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
Before its use in any synthetic protocol, a thorough understanding of the properties and safety requirements for this compound is essential. While data for this specific isomer may be limited, properties can be estimated from related structures like 4-aminoquinoline and 8-methylquinoline.
| Property | Value | Source / Note |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₀H₁₀N₂ | [6] |
| Molecular Weight | 158.20 g/mol | [6] |
| Appearance | Expected to be a solid, from light yellow to brown | Analogy to related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, DMF | Analogy |
| CAS Number | 13385-04-7 | (for this compound) |
Safety and Handling:
This compound and its precursors should be handled with care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[7][8]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or inhaled.[6][9]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7] Seek immediate medical attention if symptoms persist.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Core Reactivity and Strategic Application
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The 4-amino group is a potent nucleophile, readily participating in substitutions, couplings, and acylations. The 8-methyl group can be functionalized through oxidation, providing a secondary point for diversification. The quinoline ring itself can undergo electrophilic aromatic substitution, though this is less common when the highly activating amino group is present.
Caption: Core reactivity pathways of this compound.
Application I: Synthesis of Antimalarial Agent Scaffolds
Scientific Rationale: The 4-aminoquinoline core is indispensable for antimalarial activity, primarily by interfering with heme detoxification in the parasite.[2][11] A key synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) of a 4-chloroquinoline intermediate with a suitable amine-terminated side chain. The following protocols outline the synthesis of the crucial 4-chloro-8-methylquinoline precursor followed by its coupling to create a potential antimalarial pharmacophore.
Caption: Workflow for the synthesis of 4-aminoquinoline antimalarial analogs.
Protocol 1: Synthesis of 4-Chloro-8-methylquinoline
This two-step protocol first builds the 4-hydroxyquinoline core via a Gould-Jacobs reaction, followed by chlorination.[12]
Step A: 7-Bromo-4-hydroxy-8-methylquinoline
-
Reagents: 2-Methylaniline, Diethyl (ethoxymethylene)malonate (DEEM), Diphenyl ether (or Dowtherm A), Hexane, Ethanol.
-
Equipment: Round-bottom flasks, heating mantle, reflux condenser, filtration apparatus.
-
Procedure:
-
In a flask, combine 2-methylaniline (1 equivalent) and DEEM (1.05 equivalents).
-
Heat the mixture to 100-110 °C for 1 hour. The reaction is typically neat (solventless).
-
In a separate, larger flask, preheat diphenyl ether to 250 °C.
-
Causality: Diphenyl ether serves as a high-boiling solvent to facilitate the thermal cyclization required to form the quinoline ring.
-
Carefully and slowly add the pre-formed intermediate from step 2 into the hot diphenyl ether.
-
Maintain the temperature at 250 °C for 20-30 minutes. The cyclized product will precipitate from the hot solvent.
-
Cool the mixture to below 100 °C and dilute with hexane. This reduces the viscosity of the diphenyl ether and aids in complete precipitation and filtration.
-
Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol.
-
Dry the solid to obtain 4-hydroxy-8-methylquinoline.
-
Step B: 4-Chloro-8-methylquinoline
-
Reagents: 4-Hydroxy-8-methylquinoline (from Step A), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.
-
Procedure:
-
In a flask equipped with a reflux condenser, place 4-hydroxy-8-methylquinoline (1 equivalent).
-
In a fume hood, carefully add an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Causality: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent for converting the hydroxyquinoline (which exists in the quinolone tautomeric form) to the chloroquinoline.
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction's completion by TLC.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.
-
Neutralize the acidic solution with a base (e.g., concentrated NaOH solution or solid NaHCO₃) until the pH is ~8-9, keeping the mixture in an ice bath.
-
The product will precipitate as a solid. If it oils out, extract with an organic solvent like dichloromethane or ethyl acetate.
-
Filter the solid or separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-8-methylquinoline.
-
Protocol 2: SₙAr for Side Chain Installation
This protocol describes the coupling of the chloro-intermediate with a model diamine side chain, a key step in synthesizing many antimalarial drugs.[2]
-
Reagents: 4-Chloro-8-methylquinoline (1 equivalent), N¹,N¹-Diethylpentane-1,4-diamine (Novaldiamine, 1.5 equivalents), Phenol (catalyst), Acetonitrile or other suitable high-boiling solvent.
-
Equipment: Microwave reactor vial or sealed tube, magnetic stirrer.
-
Procedure:
-
To a microwave vial, add 4-chloro-8-methylquinoline, the diamine side chain, and a catalytic amount of phenol.
-
Causality: Phenol acts as a proton shuttle catalyst, facilitating the displacement of the chloride by the amine, thereby accelerating the SₙAr reaction.
-
Add the solvent (e.g., acetonitrile) and seal the vial.
-
Heat the reaction mixture in a microwave reactor (e.g., 150 °C for 30 minutes). Alternatively, heat conventionally in a sealed tube at a high temperature (e.g., 130-160 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the final 8-methyl-N-(4-(diethylamino)pentan-2-yl)quinolin-4-amine analog.
-
Application II: Scaffolds for Kinase Inhibitor Development
Scientific Rationale: The 4-amino-substituted quinoline and quinazoline scaffolds are well-established "hinge-binders" that target the ATP-binding site of many protein kinases.[3][4] The 4-amino group typically forms critical hydrogen bonds with the kinase hinge region. The 8-methyl group can be exploited to achieve selectivity by interacting with specific, non-conserved pockets near the binding site. The Buchwald-Hartwig cross-coupling is a powerful method for installing the aryl groups commonly seen in type I and type II kinase inhibitors.
Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling
-
Reagents: this compound (1 equivalent), Aryl bromide or iodide (1.1 equivalents), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), Base (e.g., Cs₂CO₃, 2 equivalents), Anhydrous solvent (e.g., Dioxane or Toluene).
-
Equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block, inert atmosphere setup (Argon or Nitrogen).
-
Procedure:
-
To a Schlenk tube, add this compound, the aryl halide, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Causality: The reaction must be performed under an inert atmosphere as the Pd(0) catalytic species is sensitive to oxygen. The ligand stabilizes the palladium center and facilitates the reductive elimination and oxidative addition steps of the catalytic cycle. The base is required to deprotonate the amine, making it a more active nucleophile.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the desired N-aryl-8-methylquinolin-4-amine.
-
Conclusion
This compound is a high-value, versatile building block with immediate applications in the synthesis of bioactive molecules. The protocols detailed herein provide robust and reproducible methods for leveraging its unique reactivity. By understanding the causal relationships behind each experimental step, from catalyst choice in cross-coupling reactions to the mechanism of chlorination, researchers can confidently adapt and expand upon these procedures to accelerate their drug discovery programs. The strategic placement of the methyl and amino groups offers a powerful platform for generating novel chemical entities with finely tuned biological and pharmacological properties.
References
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PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. Retrieved from [Link]
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Singh, R., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13333–13344. Retrieved from [Link]
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ChemSupply. (2021, July 21). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
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Ma, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7893–7910. Retrieved from [Link]
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PubChem. (n.d.). 4-methylquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, I., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry, 11(8), 849-868. Retrieved from [Link]
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Chemcasts. (n.d.). 8-methylquinoline (CAS 611-32-5) Properties. Retrieved from [Link]
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El-Essawy, F. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 433-442. Retrieved from [Link]
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Wenta, T., et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Chemistry–A European Journal, 28(41), e202200877. Retrieved from [Link]
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Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for new antimalarial drugs. Nature, 415(6872), 686-693. A conceptual background, available via ResearchGate: [Link]
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Abah, E. O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2, 174. Retrieved from [Link]
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LaMontagne, M. P., et al. (1983). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry, 26(2), 244-247. Retrieved from [Link]
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Walker, C., et al. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Communications, 58(4), 514-517. Retrieved from [Link]
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Kutyła-Olesiuk, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(24), 8780. Retrieved from [Link]
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Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. Retrieved from [Link]
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Singh, R., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ResearchGate. Retrieved from [Link]
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Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Retrieved from [Link]
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Hsiao, Y., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(7), 549-561. Retrieved from [Link]
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Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Retrieved from [Link]
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Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 6,8-Dimethoxy-2-methylquinolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Illinois. (2014, May 19). Making Medicine with Chemical Building Blocks [Video]. YouTube. Retrieved from [Link]
-
Sestak, V., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2538. Retrieved from [Link]
-
Tumber, A., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(32), 18365-18376. Retrieved from [Link]
-
Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597. Retrieved from [Link]
-
Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 346-351. Retrieved from [Link]
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Synthesis of 4-amino-8-methylquinoline: An Application Note and Detailed Protocol
For correspondence:
Abstract
This technical guide provides a comprehensive and detailed protocol for the synthesis of 4-amino-8-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a robust two-step sequence commencing with the construction of the pivotal intermediate, 4-chloro-8-methylquinoline, followed by its subsequent amination. This document elucidates two effective methods for the final amination step: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The rationale behind key experimental parameters, safety precautions, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and safe laboratory practice. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is most notably exemplified by the extensive class of antimalarial drugs, including chloroquine and amodiaquine.[2] The biological activity of these compounds is intrinsically linked to the 4-aminoquinoline core, which is believed to interfere with heme detoxification in the malaria parasite.[1] Beyond its antimalarial properties, this scaffold has been explored for a diverse range of pharmacological applications, including anticancer, antiviral, and anti-inflammatory agents.[3]
The introduction of substituents on the quinoline ring system, such as the methyl group at the 8-position in the target molecule, allows for the fine-tuning of its physicochemical properties, metabolic stability, and target engagement. Consequently, the development of efficient and reliable synthetic routes to access novel substituted 4-aminoquinolines, such as 4-amino-8-methylquinoline, is of paramount importance for the advancement of drug discovery programs.
Retrosynthetic Analysis and Strategy
The synthetic approach to 4-amino-8-methylquinoline is designed for efficiency and adaptability. The primary disconnection in our retrosynthetic analysis is the C4-N bond, leading back to the key intermediate, 4-chloro-8-methylquinoline. This chloro-derivative is an ideal precursor for introducing the amino group via nucleophilic substitution or cross-coupling reactions. The 4-chloro-8-methylquinoline itself can be readily prepared from the corresponding 8-methylquinolin-4(1H)-one (also known as 4-hydroxy-8-methylquinoline) through a well-established chlorination reaction. This overall strategy is depicted in the workflow diagram below.
Sources
The Emerging Potential of 8-Methylquinolin-4-amine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 4-aminoquinolines have historically garnered significant attention, most notably for their profound antimalarial activity. While extensive research has focused on substitutions at the 7-position, the exploration of modifications at other positions, such as the 8-position, presents a compelling avenue for the discovery of novel therapeutic agents with potentially unique pharmacological profiles. This guide focuses on 8-Methylquinolin-4-amine, a less-explored derivative, and provides a framework for its investigation in drug discovery based on the well-established principles of 4-aminoquinoline chemistry and biology. Although direct literature on this compound is limited, its structural similarity to a class of compounds with diverse biological activities suggests significant untapped potential.
Scientific Rationale: The Significance of the 4-Aminoquinoline Scaffold and 8-Position Substitution
The 4-aminoquinoline core is a privileged structure in drug discovery, renowned for its role in antimalarial drugs like chloroquine. The mechanism of action for many 4-aminoquinolines in malaria involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. However, the biological activities of this scaffold are not limited to malaria and extend to anticancer, anti-inflammatory, and antiviral properties.
The substitution pattern on the quinoline ring plays a critical role in modulating the compound's physicochemical properties, target affinity, and pharmacokinetic profile. While the 7-chloro group of chloroquine is crucial for its antimalarial efficacy, substitutions at other positions can dramatically alter the biological activity. An 8-methyl group, as in this compound, can influence the molecule's lipophilicity, steric hindrance, and electronic properties. These modifications may lead to:
-
Altered Target Specificity: The methyl group could promote binding to different biological targets or alter the affinity for known targets.
-
Improved Pharmacokinetic Properties: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Overcoming Drug Resistance: Novel substitution patterns may circumvent existing resistance mechanisms developed against established 4-aminoquinoline drugs.
Synthesis of this compound and its Analogs
The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by amination at the 4-position. A common strategy involves the Conrad-Limpach synthesis or a variation thereof.
Protocol: Synthesis of a 4-Hydroxyquinoline Precursor
The Conrad-Limpach synthesis is a two-step process to generate 4-hydroxyquinoline derivatives, which can then be converted to the corresponding 4-aminoquinolines.
Step 1: Condensation of an Aniline with a β-ketoester
-
To a stirred solution of 2-methylaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the intermediate anilinocrotonate.
Step 2: High-Temperature Cyclization
-
Add the crude anilinocrotonate to a high-boiling point solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature is crucial for the cyclization to the 4-hydroxyquinoline.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Filter the solid and wash with hexane to yield the 4-hydroxy-8-methylquinoline.
Protocol: Conversion to this compound
-
The 4-hydroxy-8-methylquinoline is first converted to 4-chloro-8-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The resulting 4-chloro derivative is then subjected to nucleophilic aromatic substitution with an appropriate amine source (e.g., a protected amine or an amine synthon) to introduce the 4-amino group.
Potential Therapeutic Applications and Screening Protocols
Given the diverse bioactivities of the 4-aminoquinoline scaffold, this compound and its derivatives should be screened against a panel of assays to elucidate their therapeutic potential.
Anticancer Activity
Many 4-aminoquinoline derivatives exhibit anticancer properties through various mechanisms, including the induction of autophagy, apoptosis, and inhibition of cell proliferation.
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimalarial Activity
The primary historical application of 4-aminoquinolines is in the treatment of malaria.
This assay measures the inhibition of Plasmodium falciparum proliferation.
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Assay Setup: In a 96-well plate, add the parasitized erythrocytes and the compound dilutions. Incubate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining: Lyse the cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader. The fluorescence is proportional to the parasite load.
Data Analysis: Determine the IC₅₀ value against both sensitive and resistant parasite strains.
Kinase Inhibition
Certain 4-aminoquinoline derivatives have been identified as inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.
-
Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture: In a 96-well plate, combine the kinase (e.g., recombinant human BTK), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizing Workflows and Mechanisms
Experimental Workflow for Compound Screening
Caption: A generalized workflow for the synthesis, screening, and initial development of this compound derivatives.
Potential Mechanism of Action in Cancer
Caption: A hypothetical mechanism of action for this compound as a kinase inhibitor in cancer cells.
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its structural foundation within the versatile 4-aminoquinoline class strongly suggests a high potential for therapeutic applications. The strategic placement of a methyl group at the 8-position offers a unique opportunity to modulate the pharmacological properties of the 4-aminoquinoline scaffold, potentially leading to the discovery of novel drug candidates with improved efficacy, selectivity, and resistance profiles. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically investigate the biological activities of this compound and its derivatives, thereby unlocking their full therapeutic potential in areas such as oncology, infectious diseases, and beyond. Further exploration through combinatorial synthesis and high-throughput screening will be instrumental in delineating the structure-activity relationships and identifying lead compounds for future drug development.
References
-
PubChem. 4-methylquinolin-8-amine. National Center for Biotechnology Information. [Link]
-
YouTube. SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. [Link]
-
NIH. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]
-
ACS Publications. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
-
ResearchGate. Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
Characterization of Quinoline Derivatives: A Comprehensive Guide to Analytical Techniques and Protocols
This document provides an in-depth guide to the essential analytical techniques for the characterization of quinoline derivatives, a cornerstone class of heterocyclic compounds in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and field-proven insights to ensure robust and reliable analytical outcomes.
Section 1: The Analytical Imperative in Quinoline Derivative Research
Quinoline and its derivatives represent a vast and diverse family of molecules with a wide spectrum of biological activities and material properties. The precise substitution pattern on the quinoline scaffold dictates its function, making unambiguous structural confirmation and purity assessment a critical prerequisite for meaningful research and development. This guide presents a multi-modal analytical approach, leveraging the strengths of various techniques to provide a holistic characterization of these important compounds.
The selection of an appropriate analytical technique is contingent on the specific question being addressed – from routine purity checks to the definitive elucidation of a novel chemical entity. The following sections will detail the application and protocols for the most pertinent of these techniques.
Section 2: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating quinoline derivatives from complex matrices, including reaction mixtures, biological fluids, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation for volatile derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of quinoline derivatives.[1] Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Causality Behind Experimental Choices in HPLC:
The choice of a C18 stationary phase is based on the generally moderate to low polarity of many quinoline derivatives, allowing for effective separation based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol with an aqueous buffer, is selected to achieve optimal retention and peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, to the mobile phase is often crucial. This is because the quinoline nitrogen is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The acidic modifier protonates the nitrogen, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[2]
Protocol 1: General Procedure for HPLC Analysis of Quinoline Derivatives
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Filter and degas both mobile phases prior to use.
-
-
Instrumentation and Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the specific quinoline derivative (often in the range of 220-350 nm). A full UV scan can be used to determine the optimal wavelength.[3]
-
Gradient Elution: A typical gradient program is as follows:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation: Dissolve the quinoline derivative in a suitable solvent, such as the initial mobile phase composition or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The retention time is used for qualitative identification, while the peak area is used for quantification against a calibration curve.
Analytical Method Validation:
Any HPLC method intended for quality control or regulatory submission must be validated according to ICH guidelines.[4][5] This process provides documented evidence that the method is suitable for its intended purpose.[6][7]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range.[1] |
| Accuracy | 98.0% to 102.0% recovery of the analyte in a spiked matrix.[1] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable quinoline derivatives, GC-MS provides excellent separation and structural information. However, many quinoline derivatives, especially those with polar functional groups like carboxylic acids, require derivatization to increase their volatility.[8]
Protocol 2: Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis
This protocol describes the esterification of quinoline-2-carboxylic acid to its more volatile methyl ester.[8]
-
Sample Preparation: Accurately weigh approximately 1 mg of quinoline-2-carboxylic acid into a 2 mL reaction vial.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex the mixture for 1 minute.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean vial for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Section 3: Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are paramount for the definitive structural elucidation of quinoline derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable information about functional groups and electronic transitions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including quinoline derivatives.[9] Both ¹H and ¹³C NMR are routinely employed, and 2D NMR techniques are invaluable for complex structures.[10]
Interpreting NMR Spectra of Quinolines:
-
¹H NMR: Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position is often the most deshielded due to the inductive effect of the adjacent nitrogen atom.[9] Coupling constants (J-values) provide information about the connectivity of protons.
-
¹³C NMR: The carbon atoms of the quinoline ring appear in the aromatic region (δ 120-150 ppm). The chemical shifts are sensitive to the electronic effects of substituents.
-
2D NMR: For complex substitution patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.[10][11]
Protocol 3: ¹H and ¹³C NMR Analysis of a Substituted Quinoline
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Optimize the spectral width to cover all proton signals.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary):
-
COSY: To establish ¹H-¹H correlations.
-
HSQC: To identify ¹H-¹³C one-bond correlations.
-
HMBC: To identify ¹H-¹³C long-range (2-3 bond) correlations, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the quinoline derivative and valuable structural information through the analysis of its fragmentation patterns.[12][13]
Fragmentation of Quinoline Derivatives:
Under electron ionization (EI), the quinoline ring is relatively stable. A common fragmentation pathway is the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion.[12] The fragmentation pattern is highly dependent on the nature and position of the substituents. For example, quinoline-4-carboxylic acids often show a prominent fragment corresponding to the loss of the carboxyl group (COOH, 45 Da).[12]
Protocol 4: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a GC or LC system.
-
Ionization: Electrospray ionization (ESI) is typically used for samples analyzed by LC-MS, while electron ionization (EI) is standard for GC-MS.[14]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.[14]
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] For quinoline derivatives, FTIR can confirm the presence of characteristic groups such as C=N, C=C, C-H, and substituent functional groups (e.g., C=O, O-H, N-H).
Protocol 5: FTIR Analysis of a Solid Quinoline Derivative
-
Sample Preparation (KBr Pellet Method):
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and acquire the infrared spectrum. The background is automatically subtracted.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying the effects of substituents on the electronic structure of the quinoline ring.
Protocol 6: UV-Vis Spectrophotometric Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the quinoline derivative is soluble and that does not absorb in the region of interest (typically 200-400 nm). Common solvents include ethanol, methanol, and acetonitrile.[3]
-
Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration. From this, prepare a series of dilutions to create a calibration curve.
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
The concentration of an unknown sample can be determined from its absorbance using the Beer-Lambert law and the calibration curve.[3]
-
Section 4: Definitive Structure Determination by X-ray Crystallography
For crystalline quinoline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[17]
Obtaining High-Quality Crystals:
The success of X-ray crystallography is highly dependent on the quality of the single crystal. Slow crystallization is key.[18] Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[18]
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound will induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects.[19]
Section 5: Integrated Analytical Workflow
A comprehensive characterization of a quinoline derivative typically involves an integrated workflow that leverages the strengths of multiple analytical techniques.
Caption: Integrated workflow for the characterization of quinoline derivatives.
References
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 347-351.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
- Feinberg, T. N., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(1), 16-27.
- Rao, K. S., & Srinivas, K. (2006). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Journal of the Serbian Chemical Society, 71(1), 1-7.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). A Comprehensive Guide for Analytical Method Validation. [Link]
-
Dong, M. W. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
-
Vella, J. (2018). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]
-
Routledge. (2018). Handbook of Analytical Validation. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ResearchGate. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Journal of Chromatography A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
-
MicroSolv Technology Corporation. (2022). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-498.
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 148-156.
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]
- Al-Jammal, M. K. H. (2018). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Analytical Methods in Chemistry, 2018, 1-13.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Al-Sabha, T. N. (2014). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. [Link]
-
Carleton College. (2021). Single-crystal X-ray Diffraction. [Link]
-
Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
ResearchGate. (2019). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
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Application Notes & Protocols: A Framework for Evaluating 8-Methylquinolin-4-amine as a Novel Antibacterial Agent
Introduction: The Quest for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Historically, quinoline derivatives like the fluoroquinolones have been mainstays in clinical practice, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the antibacterial potential of 8-Methylquinolin-4-amine , a representative member of the aminoquinoline class. While extensive data exists for the broader quinoline family, this guide treats this compound as a novel chemical entity, outlining a logical, tiered approach from initial efficacy testing to preliminary safety and mechanistic evaluation. The protocols herein are based on established, internationally recognized standards to ensure data integrity and reproducibility.[4]
Overall Experimental Workflow
The evaluation of a novel antibacterial candidate follows a structured progression from broad screening to specific, in-depth characterization. This workflow ensures that resources are efficiently allocated to the most promising compounds. The process begins with synthesis and purification, followed by quantitative determination of inhibitory and bactericidal concentrations. Subsequently, preliminary mechanistic insights and cytotoxicity are assessed to build a comprehensive profile of the compound's potential.
Caption: High-level workflow for the evaluation of a novel antibacterial agent.
Synthesis and Characterization of this compound
The synthesis of the quinoline core can be achieved through several established reactions. The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can then be converted to the 4-amino analogue.[5]
Protocol 1: A General Synthesis Route
This protocol outlines a plausible, multi-step synthesis.
Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-8-methylquinoline
-
Reaction Setup: In a round-bottom flask, combine 2-methylaniline with diethyl ethoxymethylenemalonate.
-
Heating: Heat the mixture, initially to drive off ethanol, then at a higher temperature (e.g., 250°C in a high-boiling solvent like diphenyl ether) to induce thermal cyclization.[5]
-
Work-up: After cooling, the precipitated solid is collected, washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent, and dried.[5]
Step 2: Conversion to 4-Chloro-8-methylquinoline
-
Chlorination: Reflux the 4-hydroxyquinoline intermediate from Step 1 in phosphoryl chloride (POCl₃).
-
Work-up: Carefully quench the reaction mixture by pouring it over crushed ice. Neutralize with a base (e.g., ammonia solution) to precipitate the 4-chloro derivative. Filter, wash with water, and dry.
Step 3: Amination to form this compound
-
Reaction: Heat the 4-chloro intermediate from Step 2 with a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium carbonate) in a sealed pressure vessel.
-
Purification: After the reaction, remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.[5]
Scientist's Note (Causality): The Gould-Jacobs reaction is chosen for its reliability in forming the quinoline core structure from readily available anilines. The intermediate is converted to a 4-chloro derivative because the chlorine atom is a good leaving group, facilitating the subsequent nucleophilic substitution with ammonia to install the required 4-amino group. Each step requires purification to ensure that impurities do not interfere with subsequent reactions or the final biological assays.
In Vitro Antibacterial Efficacy Assessment
The cornerstone of antibacterial evaluation is determining the minimum concentration of the agent required to inhibit or kill bacteria. The broth microdilution method is the gold standard for establishing the Minimum Inhibitory Concentration (MIC).[4]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
Test Compound: this compound, accurately weighed.
-
Solvent: Sterile dimethyl sulfoxide (DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer.
-
Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) quality control strains.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.[6]
-
Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock, appropriately diluted in CAMHB, to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column.[4]
-
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no compound.
-
Sterility Control: Wells containing CAMHB only.
-
Vehicle Control: Wells containing bacteria and the highest concentration of DMSO used in the assay.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.[4]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[4][5]
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).
Scientist's Note (Trustworthiness): The distinction between MIC (bacteriostatic) and MBC (bactericidal) is critical. A compound may only inhibit growth, which can resume upon its removal. A bactericidal agent is often more clinically desirable. The use of standardized media (CAMHB) and inoculum density is paramount, as variations can significantly affect MIC results.
Data Presentation: Efficacy
Results should be summarized in a clear, tabular format.
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| This compound | TBD | TBD | TBD | TBD |
| Ciprofloxacin (Control) | 0.25-1.0 | 0.5-2.0 | 0.008-0.03 | 0.015-0.06 |
| TBD: To Be Determined. Control values are typical ranges. |
Preliminary Mechanism of Action (MoA) Investigation
Many quinoline-based antibiotics function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA supercoiling during replication and transcription, making them excellent antibacterial targets.
Caption: Hypothesized mechanism of action for this compound.
Protocol 3: DNA Gyrase Inhibition Assay
A rapid assessment of MoA can be performed using commercially available, cell-free assay kits. These typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase in the presence and absence of an inhibitor.
Procedure (General Outline):
-
Reaction Setup: In a microplate well, combine supercoiled plasmid DNA (substrate), DNA gyrase enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound. Include a positive control (e.g., Ciprofloxacin) and a no-inhibitor control.
-
Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Analysis: The reaction products (relaxed vs. supercoiled DNA) are resolved using agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed plasmid DNA compared to the no-inhibitor control.
Cytotoxicity Assessment
A promising antibacterial agent must exhibit selective toxicity, harming pathogens while sparing host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.[6]
Protocol 4: MTT Assay for Mammalian Cell Viability
Materials:
-
Cell Line: A standard human cell line, such as HEK293 (embryonic kidney) or HepG2 (liver carcinoma).
-
Media: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Equipment: Sterile 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[6]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.[6][7]
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits cell viability by 50%).
Data Presentation: Safety
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| This compound | HEK293 | 48 hours | TBD |
| Doxorubicin (Control) | HEK293 | 48 hours | ~1-5 |
| TBD: To Be Determined. Control values are typical ranges. |
Scientist's Note (Interpretation): A therapeutically promising compound should have a high IC₅₀ value (low cytotoxicity) against mammalian cells and a low MIC value against target bacteria. The ratio of these values (Selectivity Index = IC₅₀ / MIC) is a key parameter in prioritizing candidates for further development.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- PMC.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine.
- ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
- BenchChem. (2025). Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- IJCSR.
- PMC.
- BenchChem.
- ResearchGate. Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)
- PubMed.
- Biointerface Research in Applied Chemistry.
Sources
The Skraup Synthesis of Quinoline: A Detailed Application Note for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Reaction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] Among the classical methods for constructing this vital heterocyclic system, the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and relevant tool.[4] This reaction facilitates the synthesis of quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5][6] While notoriously exothermic and sometimes challenging to control, a thorough understanding of its mechanism and procedural nuances allows for its safe and efficient application in the modern laboratory.[7][8] This technical guide provides an in-depth exploration of the Skraup reaction, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.
Mechanistic Insights: A Stepwise Journey to Aromaticity
The Skraup synthesis proceeds through a cascade of reactions, beginning with the acid-catalyzed dehydration of glycerol to form a highly reactive α,β-unsaturated aldehyde, acrolein.[9][10] This electrophilic intermediate is central to the subsequent construction of the quinoline ring. The currently accepted mechanism involves the following key steps:
-
Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein.[6] This is a critical initiation step, generating the electrophile necessary for the subsequent reaction with the aromatic amine.
-
Michael Addition: The aromatic amine, for instance, aniline, undergoes a conjugate (Michael) addition to the acrolein.[5][10] This step forms a β-anilinopropionaldehyde intermediate.
-
Cyclization and Dehydration: The acidic medium then catalyzes the intramolecular electrophilic cyclization of the β-anilinopropionaldehyde, followed by dehydration to yield 1,2-dihydroquinoline.[6][9]
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[6] An oxidizing agent, commonly nitrobenzene, is used for this purpose.[4][7] Interestingly, the nitrobenzene is reduced to aniline in the process, which can then participate in the reaction, making the process somewhat atom-economical.[6]
Recent mechanistic studies using isotopic labeling have suggested a more complex fragmentation-recombination pathway, particularly in the related Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds directly.[11][12] However, for the classic Skraup synthesis, the pathway described above provides a robust framework for understanding the transformation.
Experimental Protocol: A Controlled Approach to a Vigorous Reaction
The following protocol is a representative procedure for the synthesis of quinoline from aniline. Careful adherence to the specified conditions is crucial for both safety and yield.
Reagents and Equipment
| Reagent/Equipment | Specifications | Purpose |
| Aniline | Reagent grade, freshly distilled | Starting aromatic amine |
| Glycerol | Anhydrous | Acrolein precursor |
| Concentrated Sulfuric Acid | 98% | Catalyst and dehydrating agent |
| Nitrobenzene | Reagent grade | Oxidizing agent and solvent |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | Moderator to control reaction vigor |
| Sodium Hydroxide | Pellets or concentrated solution | Neutralization during work-up |
| Steam Distillation Apparatus | Standard laboratory setup | Purification of crude product |
| Round-bottom flask | Appropriate size for the scale | Reaction vessel |
| Reflux condenser | To prevent loss of volatile reactants | |
| Dropping funnel | For controlled addition of reagents | |
| Heating mantle/Oil bath | For controlled heating | |
| Mechanical stirrer | For efficient mixing |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.[7][8] The reaction should be conducted in a well-ventilated fume hood.
-
Acid Addition: With vigorous stirring, slowly and cautiously add concentrated sulfuric acid through the dropping funnel.[10] The addition is highly exothermic and the rate should be controlled to prevent an uncontrolled temperature increase. Cooling the flask in an ice bath during this step is recommended.[13]
-
Initiation and Reflux: Gently heat the mixture using a heating mantle or an oil bath. The reaction will become exothermic and may begin to boil. Once the reaction is self-sustaining, remove the external heat source. After the initial vigorous phase subsides, reapply heat to maintain a gentle reflux for 3-4 hours.[10] The temperature of the oil bath should be maintained around 140-150°C.
-
Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing ice water.[8] With external cooling, neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).[7][10]
-
Work-up - Steam Distillation: Assemble a steam distillation apparatus. The crude quinoline is isolated from the reaction mixture by steam distillation.[7][10] Any unreacted nitrobenzene will distill first.[10] It is advisable to change the receiving flask after the nitrobenzene has been removed to collect the quinoline fraction.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate. For final purification, distill the dried quinoline, collecting the fraction boiling at 235-237°C.[7] The expected yield for this reaction is typically in the range of 84-91%.
Experimental Workflow Diagram
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 8-Methylquinolin-4-amine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Methylquinolin-4-amine. The method is developed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure for quality control, purity assessment, and stability testing. The rationale for the selection of stationary phase, mobile phase composition, and detection parameters is discussed in detail, grounded in the physicochemical properties of the analyte. The protocol utilizes a C18 stationary phase with an isocratic elution of acetonitrile and a phosphate buffer at an acidic pH, with UV detection. This document provides a comprehensive experimental protocol and a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Principles and Rationale: A Grounded Approach to Method Development
A successful HPLC method is not a product of chance but of a systematic approach informed by the analyte's chemical nature. The development of this method for this compound is predicated on its specific physicochemical properties.
Analyte Physicochemical Properties
This compound is a heterocyclic aromatic amine. Its structure, featuring a quinoline core, a primary amine group, and a methyl group, dictates its chromatographic behavior.
-
Hydrophobicity: The fused aromatic quinoline ring system imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography where the analyte partitions between a nonpolar stationary phase and a more polar mobile phase.[1]
-
Ionization (pKa): The primary amine at the 4-position is basic. Its degree of ionization is dependent on the pH of the mobile phase. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to control the ionization state. By operating at a pH at least 2 units below the analyte's pKa, the amine group will be fully and consistently protonated (R-NH₃⁺). This suppresses unwanted interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing.[2][3]
-
UV Absorbance: The quinoline ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light effectively. This inherent property allows for sensitive detection using a standard UV-Vis detector, a common component of HPLC systems.[4] Related quinoline derivatives are often detected at wavelengths between 220 nm and 254 nm.[5][6]
Chromatographic Strategy: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of moderately polar to nonpolar compounds.[7] Given the hydrophobic nature of the this compound backbone, RP-HPLC is the logical choice for achieving effective retention and separation from potential impurities.
Stationary Phase Selection: The C18 Workhorse
An octadecylsilane (C18 or L1) bonded silica column is the most common and robust choice for RP-HPLC.[7] Its long alkyl chains provide a highly hydrophobic surface, facilitating strong retention of aromatic compounds like this compound through hydrophobic interactions. A high-purity, end-capped C18 column is recommended to minimize interactions with the basic amine group, thereby improving peak shape.
Mobile Phase Design: The Key to Resolution and Peak Shape
The mobile phase is the critical tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is selected as the organic component due to its low viscosity, which results in lower backpressure, and its low UV cutoff, which minimizes interference during detection.
-
Aqueous Component & pH Control: An aqueous buffer is essential for maintaining a constant pH. A phosphate buffer at pH 3.0 is chosen for this method. This low pH ensures the consistent protonation of the this compound, leading to sharp peaks and a stable retention time.[2][8] The buffer also helps to mask exposed silanol groups on the stationary phase, further preventing peak tailing.
Detection Wavelength (λmax) Selection
For maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). While a common wavelength for aromatic compounds, 254 nm, is a good starting point, it is imperative to determine the empirical λmax by scanning the UV-Vis spectrum of a standard solution of this compound.[5]
Materials and Methods
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal places)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials with caps and septa
-
Syringe filters (0.45 µm, PTFE or nylon)
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (H₃PO₄) (AR grade, ~85%)
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) | Provides excellent retention and resolution for aromatic compounds.[7] |
| Mobile Phase | Isocratic: 40:60 (v/v) Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) | Balances retention time with good peak shape. Isocratic elution offers simplicity and robustness. |
| pH Adjustment | Adjust buffer pH to 3.0 with H₃PO₄ | Ensures consistent protonation of the amine for sharp, symmetrical peaks.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing fluctuations in viscosity and retention. |
| Detection Wavelength | 254 nm (or empirically determined λmax) | Good general wavelength for quinoline derivatives; λmax should be confirmed for optimal sensitivity.[5] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any closely related impurities. |
Experimental Protocols
Preparation of 20 mM Phosphate Buffer (pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability and quantification.
Sample Preparation
-
Accurately weigh a quantity of the sample powder containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC System Operation and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solution six times to check for system suitability (parameters typically include tailing factor < 1.5, theoretical plates > 2000, and %RSD of peak area < 2.0%).
-
Inject the prepared sample solutions.
-
Inject a working standard after every 10-15 sample injections to monitor system performance.
Method Validation Protocol Framework
This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters must be assessed:
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a sample solution. Perform forced degradation (acid, base, peroxide, heat, light) to ensure separation from degradation products. | The peak for this compound should be free from interference from blank, placebo, and degradation products. Peak purity should pass if using a PDA detector. |
| Linearity | Prepare at least five concentrations of the standard, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine from the linearity curve using the equations: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.[5] | The LOQ should be demonstrated with acceptable precision and accuracy. |
| Robustness | Systematically vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, organic phase composition ±2%) and assess the impact on system suitability. | System suitability criteria should be met under all varied conditions. |
Workflow Visualization
The logical flow from understanding the analyte to developing and validating a robust HPLC method is a systematic process.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a simple, robust, and reliable tool for the quantitative analysis of this compound. The isocratic method is easy to implement and offers excellent peak shape and resolution. The scientific rationale behind each parameter selection is explained, providing a solid foundation for method transfer and troubleshooting. By following the outlined validation protocol, laboratories can ensure the method is fit for its intended purpose in a regulated environment, supporting drug development and quality control activities with high confidence.
References
-
El-Ghorab, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 855-865. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-methylquinolin-8-amine. PubChem Compound Database. Retrieved from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Smid, K., et al. (1994). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A, 670(1-2), 113-119. Available from: [Link]
-
Wang, F., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylaminoquinoline in various solvents: A theoretical and experimental study. Journal of Molecular Structure, 1143, 249-256. Available from: [Link]
Sources
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sielc.com [sielc.com]
Application Notes and Protocols: Utilizing 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors
Introduction: The Versatility of 8-Hydroxyquinoline in Fluorescent Sensing
8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, has emerged as a privileged scaffold in the design of fluorescent chemosensors.[1][2] Its inherent ability to form stable chelate complexes with a wide array of metal ions is central to its utility.[1][2] The core principle behind its function as a chemosensor lies in the modulation of its fluorescence properties upon binding to a target analyte. In its unbound state, 8-HQ and many of its derivatives exhibit weak fluorescence, a phenomenon often attributed to processes like excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[1][2] However, upon chelation with a metal ion, this non-radiative decay pathway is often inhibited, leading to a significant enhancement in fluorescence intensity, a so-called "turn-on" response.[1][2] This chelation-enhanced fluorescence (CHEF) effect, coupled with the potential for photoinduced electron transfer (PET) mechanisms, forms the basis for designing highly sensitive and selective fluorescent probes.
The versatility of the 8-HQ framework allows for synthetic modifications to tune its photophysical properties and enhance its selectivity towards specific analytes, including metal ions, anions, and even pH.[3][4] By judiciously functionalizing the 8-HQ core, researchers can create a diverse library of chemosensors tailored for various applications in environmental monitoring, cellular imaging, and drug development.
This guide provides a comprehensive overview of the principles, synthesis, and application of 8-hydroxyquinoline derivatives as fluorescent chemosensors, offering detailed protocols for researchers, scientists, and drug development professionals.
Core Principles of 8-HQ Based Fluorescent Chemosensing
The functionality of 8-HQ derivatives as fluorescent chemosensors is primarily governed by two key photophysical mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the free rotation of certain bonds and the presence of non-bonding electrons can lead to non-radiative decay of the excited state, resulting in low fluorescence. Upon binding to a metal ion, the rigidity of the molecular structure increases, which restricts these non-radiative decay pathways and enhances the fluorescence quantum yield.[1][2]
-
Photoinduced Electron Transfer (PET): In some 8-HQ derivatives, a fluorophore is linked to a receptor unit (the 8-HQ moiety) via a spacer. In the absence of the target analyte, photoexcitation of the fluorophore can lead to electron transfer from the receptor to the fluorophore (or vice versa), quenching the fluorescence. Upon binding of the analyte to the receptor, the energy levels of the receptor are altered, inhibiting the PET process and restoring fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For 8-HQ itself and some derivatives, an intramolecular hydrogen bond exists between the hydroxyl group and the nitrogen atom.[5] Upon excitation, a proton can be transferred from the hydroxyl group to the nitrogen, leading to a tautomeric form that relaxes to the ground state non-radiatively. Chelation with a metal ion prevents this proton transfer, thus enabling fluorescence.[5][6]
These mechanisms can be harnessed to design "turn-on," "turn-off," or ratiometric fluorescent sensors.
Synthesis of 8-Hydroxyquinoline-Based Chemosensors: Representative Protocols
The synthetic accessibility of the 8-hydroxyquinoline scaffold allows for the straightforward introduction of various functional groups to modulate its sensing properties. Below are detailed protocols for the synthesis of two common classes of 8-HQ derivatives: Schiff bases and esters.
Protocol 1: Synthesis of an 8-Hydroxyquinoline Schiff Base Derivative
Schiff base condensation is a robust and widely used reaction for synthesizing 8-HQ based chemosensors. This protocol describes the synthesis of a sensor by reacting 8-hydroxyquinoline-2-carbaldehyde with an amine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they are good solvents for both reactants and facilitate the removal of the water byproduct, driving the reaction to completion.[5]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.[5]
-
Monitoring: Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
Step-by-Step Methodology:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the desired primary amine in absolute ethanol.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[5]
-
Monitoring the Reaction: Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate to monitor the progress of the reaction.
-
Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of an 8-hydroxyquinoline Schiff base derivative.
Protocol 2: Synthesis of an 8-Hydroxyquinoline Ester Derivative
Steglich esterification is an efficient method for synthesizing ester derivatives of 8-HQ, which can also function as effective chemosensors.[7]
Causality Behind Experimental Choices:
-
Coupling Reagent and Catalyst: N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid, while 4-dimethylaminopyridine (DMAP) acts as a catalyst to accelerate the reaction.[7]
-
Solvent: Dichloromethane (CH₂Cl₂) is a suitable solvent as it is relatively non-polar and inert under the reaction conditions.[7]
-
Byproduct Removal: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction mixture and can be removed by filtration. Acid washing helps to remove any remaining basic impurities.[7]
-
Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid, 5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ), and a catalytic amount of DMAP in dry dichloromethane (CH₂Cl₂).[7]
-
Addition of Coupling Reagent: Cool the mixture in an ice bath and add a solution of DCC in dry CH₂Cl₂ dropwise with stirring.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Removal of Byproduct: The dicyclohexylurea (DCU) byproduct will precipitate out as a white solid. Remove the precipitate by filtration.
-
Work-up: Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified ester derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application of 8-Hydroxyquinoline Derivatives in Fluorescent Sensing
Once synthesized and characterized, these 8-HQ derivatives can be employed as fluorescent chemosensors for the detection and quantification of various analytes.
Protocol 3: General Procedure for Fluorometric Titration
This protocol outlines the general steps for performing a fluorescence titration experiment to study the interaction between an 8-HQ based chemosensor and a target analyte.
Causality Behind Experimental Choices:
-
Solvent System: The choice of solvent is critical as it can influence the photophysical properties of the chemosensor and the binding affinity. A buffer solution is often used for biological applications to maintain a constant pH.[8]
-
Concentration: The concentration of the chemosensor should be low enough to avoid inner filter effects but high enough to provide a measurable fluorescence signal.
-
Excitation Wavelength: The excitation wavelength is typically set at the absorption maximum of the chemosensor to achieve the highest fluorescence intensity.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 8-HQ derivative (chemosensor) in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution).
-
Prepare a stock solution of the analyte (e.g., a metal salt) in the same solvent system.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.
-
Determine the optimal excitation wavelength by recording the absorption spectrum of the chemosensor.
-
-
Fluorescence Measurement:
-
Pipette a known volume of the chemosensor stock solution into a quartz cuvette and dilute with the solvent to the desired final concentration and volume.
-
Record the initial fluorescence emission spectrum of the chemosensor solution.
-
Add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue adding the analyte until the fluorescence intensity reaches a plateau or no further significant change is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
From this titration curve, you can determine the binding affinity (association constant) and the limit of detection.
-
Caption: General workflow for a fluorometric titration experiment.
Data Presentation and Analysis
Clear and concise presentation of data is crucial for interpreting the results of chemosensor experiments.
Table 1: Photophysical and Sensing Properties of a Hypothetical 8-HQ Derivative
| Parameter | Value | Conditions |
| Absorption Max (λ_abs) | 375 nm | In Methanol |
| Emission Max (λ_em) | 480 nm | In Methanol |
| Quantum Yield (Φ_F) - Free | 0.05 | In Methanol |
| Quantum Yield (Φ_F) - Bound | 0.65 | In Methanol with excess Zn²⁺ |
| Association Constant (K_a) | 1.5 x 10⁵ M⁻¹ | For Zn²⁺ in Methanol |
| Limit of Detection (LOD) | 1.2 x 10⁻⁷ M | For Zn²⁺ in Methanol |
| Binding Stoichiometry (Sensor:Zn²⁺) | 2:1 | Determined by Job's Plot |
Determining the Limit of Detection (LOD):
The limit of detection is a critical parameter that defines the sensitivity of a chemosensor. It can be calculated using the following formula:[5][8]
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the chemosensor in the absence of the analyte, measured multiple times).[5]
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).[5]
Determining Binding Stoichiometry using Job's Plot:
The method of continuous variations, or Job's plot, is a widely used technique to determine the binding stoichiometry of a sensor-analyte complex.[9][10]
-
Prepare a series of solutions where the total molar concentration of the sensor and the analyte is kept constant, but their mole fractions are varied.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.
-
The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex.[9][10] For example, a maximum at a mole fraction of 0.67 for the sensor would indicate a 2:1 (sensor:analyte) binding stoichiometry.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | - Incorrect excitation/emission wavelengths. - Low concentration of the chemosensor. - Quenching by solvent or impurities. | - Verify the absorption and emission maxima of your sensor. - Increase the concentration of the chemosensor. - Use high-purity solvents and deoxygenate the solutions if necessary. |
| High Background Fluorescence | - Impurities in the solvent or cuvette. - Autofluorescence from the sample matrix. | - Use high-purity solvents and clean the cuvette thoroughly. - Run a blank experiment with the sample matrix alone to subtract the background. |
| Poor Reproducibility | - Inaccurate pipetting. - Temperature fluctuations. - Photobleaching of the sensor. | - Use calibrated pipettes and ensure accurate dilutions. - Use a temperature-controlled cuvette holder. - Minimize the exposure of the sample to the excitation light. |
| Inner Filter Effect | - High concentration of the chemosensor or analyte. | - Dilute the sample. The absorbance at the excitation wavelength should generally be below 0.1. |
Conclusion
8-Hydroxyquinoline and its derivatives represent a powerful and versatile class of fluorescent chemosensors. Their straightforward synthesis, tunable photophysical properties, and strong binding affinities for a variety of analytes make them invaluable tools in chemical and biological research. By understanding the underlying principles and following well-defined protocols for their synthesis, application, and data analysis, researchers can effectively harness the potential of these compounds for sensitive and selective detection. The methodologies and insights provided in this guide are intended to empower scientists to confidently design and execute experiments utilizing 8-hydroxyquinoline-based fluorescent chemosensors in their respective fields.
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Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. National Center for Biotechnology Information. Available at: [Link]
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ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]
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ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Center for Biotechnology Information. Available at: [Link]
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1 a Job's plot for the determination of the binding stoichiometry of... ResearchGate. Available at: [Link]
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A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. DergiPark. Available at: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available at: [Link]
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Troubleshooting in Fluorescent Staining. Creative Bioarray. Available at: [Link]
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Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Publishing. Available at: [Link]
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Job's plot for determining the binding stoichiometry of the compounds... ResearchGate. Available at: [Link]
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8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. PubMed. Available at: [Link]
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How to Reduce Fluorescence Measurement Errors. Drawell. Available at: [Link]
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“Off–on–off” type of selectively pH-sensing 8-hydroxyquinoline-substituted gallium( iii ) corrole. ResearchGate. Available at: [Link]
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Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate. Available at: [Link]
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Determination of binding stoichiometry by the continuous variation method: the Job plot. Semantic Scholar. Available at: [Link]
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Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. National Center for Biotechnology Information. Available at: [Link]
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Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Pyrimido[4,5-b]quinolines from 2-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimido[4,5-b]quinoline Scaffold
The pyrimido[4,5-b]quinoline ring system, a fused heterocycle of quinoline and pyrimidine, is a privileged scaffold in medicinal chemistry and materials science.[1] These compounds, also known as 5-deazaflavins, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Their planar tricyclic structure allows for effective intercalation with DNA and interaction with various enzyme active sites, making them attractive candidates for drug discovery. This guide provides a detailed overview of established synthetic methodologies for the construction of the pyrimido[4,5-b]quinoline core, with a particular focus on strategies commencing from readily available 2-aminoquinoline derivatives.
Core Synthetic Strategy: The Prerequisite of C3-Functionality
A direct cyclization of unsubstituted 2-aminoquinoline to form the pyrimido[4,5-b]quinoline ring system is generally not feasible. The synthetic challenge lies in the need to introduce two additional carbon atoms and two nitrogen atoms to form the pyrimidine ring fused to the quinoline core. Successful and high-yielding syntheses almost invariably commence with a 2-aminoquinoline derivative that is functionalized at the C3-position with an electrophilic group. This C3-substituent acts as an essential handle for the subsequent annulation of the pyrimidine ring. Common and effective C3-substituents include cyano (-CN), formyl (-CHO), and carboxamide (-CONH2) groups.
The general synthetic workflow can be visualized as a two-stage process:
Figure 1: General workflow for pyrimido[4,5-b]quinoline synthesis.
Method 1: From 2-Amino-3-cyanoquinolines
The reaction of 2-amino-3-cyanoquinolines with various reagents is a robust and widely employed method for accessing 4-aminopyrimido[4,5-b]quinolines.[4] The cyano group provides the necessary electrophilic carbon for the initial nucleophilic attack, and the adjacent amino group facilitates the subsequent cyclization.
Protocol 1A: Cyclocondensation with Guanidine
This protocol describes the synthesis of 2,4-diaminopyrimido[4,5-b]quinolines, which are valuable intermediates for further functionalization.
Reaction Scheme:
Figure 2: Synthesis of 2,4-diaminopyrimido[4,5-b]quinolines.
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | To a solution of 2-amino-3-cyanoquinoline (1.0 eq) in anhydrous ethanol, add guanidine hydrochloride (1.5 eq). | Ethanol serves as a suitable polar protic solvent for the reactants. An excess of guanidine hydrochloride drives the reaction to completion. |
| 2 | Add a strong base, such as potassium tert-butoxide (t-BuOK) (2.0 eq), portion-wise at room temperature. | The base is crucial for deprotonating guanidine hydrochloride to the free base, which is the active nucleophile. t-BuOK is a strong, non-nucleophilic base suitable for this purpose. |
| 3 | Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). | Thermal energy is required to overcome the activation energy of the cyclization step. |
| 4 | Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. | This step quenches the reaction and precipitates the product. |
| 5 | Collect the precipitate by filtration, wash with water, and dry under vacuum. | This isolates the crude product. |
| 6 | Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2,4-diaminopyrimido[4,5-b]quinoline. | Recrystallization is a standard method for purifying solid organic compounds. |
Causality Behind Experimental Choices: The choice of a strong base like potassium tert-butoxide is critical to generate the free guanidine base in situ, which is a potent nucleophile.[5] The refluxing ethanol provides the necessary thermal energy for the intramolecular cyclization to occur, leading to the formation of the stable, aromatic pyrimido[4,5-b]quinoline ring system.
Method 2: From 2-Amino-3-formylquinolines
2-Amino-3-formylquinolines are versatile precursors for the synthesis of various substituted pyrimido[4,5-b]quinolines. The aldehyde functionality allows for condensation with a range of dinucleophilic reagents.
Protocol 2A: Reaction with Urea
This method provides a direct route to pyrimido[4,5-b]quinolin-4(3H)-ones.
Reaction Scheme:
Figure 3: Synthesis of pyrimido[4,5-b]quinolin-4(3H)-ones.
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, combine 2-amino-3-formylquinoline (1.0 eq), urea (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq) in dimethylformamide (DMF). | DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants. p-TSA acts as an acid catalyst to activate the aldehyde carbonyl for nucleophilic attack. |
| 2 | Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring the progress by TLC. | Elevated temperature is necessary for the condensation and subsequent dehydrative cyclization. |
| 3 | After completion, cool the mixture to room temperature and pour it into cold water. | This induces the precipitation of the product. |
| 4 | Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. | This removes residual DMF and other water-soluble impurities. |
| 5 | Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary. | Ensures the removal of all solvents and provides the pure product. |
Mechanistic Insight: The reaction proceeds through an initial acid-catalyzed condensation of the 2-amino group with one of the amino groups of urea to form an intermediate, followed by the condensation of the formyl group with the other amino group of urea, and subsequent cyclization and tautomerization to yield the final product.
Method 3: From 2-Amino-3-carboxamidoquinolines
The use of 2-amino-3-carboxamidoquinolines as starting materials is a classical and effective method for the synthesis of pyrimido[4,5-b]quinoline-4-ones.[4]
Protocol 3A: Cyclization with Formamide
This one-pot protocol utilizes formamide as both a reactant and a solvent.
Reaction Scheme:
Figure 4: Synthesis of pyrimido[4,5-b]quinolin-4(10H)-one.
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | Place 2-amino-3-carboxamidoquinoline (1.0 eq) in a flask and add an excess of formamide. | Formamide serves as the source of the C2 carbon of the pyrimidine ring and also as a high-boiling solvent. |
| 2 | Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. Monitor the reaction by TLC. | The high temperature is required for the cyclodehydration reaction to proceed. |
| 3 | Cool the reaction mixture and add water to precipitate the product. | The product is typically insoluble in water. |
| 4 | Filter the solid, wash with water, and dry. | Isolates the crude product. |
| 5 | Purify the product by recrystallization from a suitable solvent such as acetic acid or DMF. | Ensures the purity of the final compound. |
Trustworthiness of the Protocol: This method is a well-established, high-yielding reaction. The simplicity of the procedure and the use of readily available and inexpensive formamide make it a very practical approach. The progress of the reaction can be easily monitored by the evolution of ammonia gas.
Summary of Synthetic Methods
| Starting Material | Reagent(s) | Key Conditions | Product Type |
| 2-Amino-3-cyanoquinoline | Guanidine HCl, t-BuOK | Reflux in Ethanol | 2,4-Diaminopyrimido[4,5-b]quinoline |
| 2-Amino-3-formylquinoline | Urea, p-TSA | 120-140 °C in DMF | Pyrimido[4,5-b]quinolin-4(3H)-one |
| 2-Amino-3-carboxamidoquinoline | Formamide | Reflux (180-200 °C) | Pyrimido[4,5-b]quinolin-4(10H)-one |
Conclusion
The synthesis of pyrimido[4,5-b]quinolines from 2-aminoquinoline derivatives is a field of continuous development, driven by the significant biological potential of this heterocyclic system. The key to a successful synthesis is the strategic functionalization of the 2-aminoquinoline at the C3-position. The methods outlined in this guide, starting from cyano, formyl, and carboxamide substituted 2-aminoquinolines, represent reliable and versatile strategies for accessing the pyrimido[4,5-b]quinoline core. These protocols provide a solid foundation for researchers in academic and industrial settings to explore the synthesis of novel derivatives for applications in drug discovery and materials science.
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Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society Open Science. [Link]
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Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. (n.d.). ResearchGate. [Link]
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Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4. (n.d.). ResearchGate. [Link]
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Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. (2009). Molecules. [Link]
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Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (2015). Current Research in Chemistry. [Link]
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Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. (2021). Scientific Reports. [Link]
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One-pot synthesis of novel pyrimido[4,5- b ]quinolines and pyrido[2,3- d... (n.d.). SciSpace. [Link]
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Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. (2024). Archiv der Pharmazie. [Link]
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Straightforward Synthesis of Some 2- or 3-Substituted Naphtho- and Quinolino[1][4][6]triazines via the Cyclocondensation of Nitronaphthalenes and Nitroquinolines with Guanidine Base. (2002). The Journal of Organic Chemistry. [Link]
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Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. (2011). ChemInform. [Link]
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Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). (2021). Mini-Reviews in Organic Chemistry. [Link]
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A new synthetic approach to functionalize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via a three-component one-pot reaction. (2012). Tetrahedron Letters. [Link]
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Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2019). Mini-Reviews in Organic Chemistry. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
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Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. (2024). Chemistry & Biodiversity. [Link]
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Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Cyclocondensation of o‐Phenylenediamines with 2‐Oxo‐ethanimidothioates: A Novel Synthesis of 2‐Amino‐3‐(het)aryl‐quinoxalines. (2021). ChemistrySelect. [Link]
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Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2023). Molecules. [Link]
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Design and synthesis of quinoline-pyrimidine inspired hybrids as potential plasmodial inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules. [Link]
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Three-component cyclocondensation of aldehyde, urea with aromatic... (n.d.). ResearchGate. [Link]
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Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N -Amidinyliminium Ions. (2012). Synlett. [Link]
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Synthesis of Quinolinylaminopyrimidines and Quinazolinylmethylaminopyrimidines With Antiproliferative Activity Against Melanoma Cell Line. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (n.d.). Research and Reviews: Journal of Chemistry. [Link]
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Pyrimidine Synthesis. (2021). YouTube. [Link]
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Application Notes & Protocols: The Mannich Reaction in the Synthesis of 8-Hydroxyquinoline Derivatives for Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Mannich reaction for the synthesis of 8-hydroxyquinoline derivatives. This document delves into the underlying chemical principles, showcases the broad therapeutic potential of the resulting Mannich bases, and offers detailed, field-proven protocols for their synthesis and characterization.
Introduction: 8-Hydroxyquinoline and the Power of the Mannich Reaction
8-Hydroxyquinoline (oxine) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its potent metal-chelating properties.[1][2] This ability to bind essential metal ions is a cornerstone of its diverse biological activities, which span antimicrobial, anticancer, anti-inflammatory, and immunomodulatory effects.[2][3][4][5] The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, offers a straightforward and versatile method for introducing an aminomethyl group onto the 8-hydroxyquinoline core.[1][6] This modification significantly enhances the pharmacological profile of the parent molecule, increasing its solubility, bioavailability, and often, its therapeutic efficacy.[6]
The aminomethylation of 8-hydroxyquinoline predominantly occurs at the C-7 position, which is activated by the adjacent hydroxyl group.[7][8] This regioselectivity provides a reliable route to a vast library of derivatives with tunable physicochemical and biological properties, making the Mannich reaction an indispensable tool in the development of novel 8-hydroxyquinoline-based therapeutic agents.
The Reaction Mechanism: A Step-by-Step Look
The Mannich reaction of 8-hydroxyquinoline proceeds through a well-established mechanism involving the formation of an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution with the electron-rich 8-hydroxyquinoline ring.
Figure 1: Generalized mechanism of the Mannich reaction with 8-hydroxyquinoline.
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, followed by dehydration to form a highly reactive iminium ion. The electron-donating hydroxyl group at C-8 of 8-hydroxyquinoline activates the aromatic ring, particularly the ortho (C-7) and para (C-5) positions, for electrophilic attack. The iminium ion then attacks the C-7 position, leading to the formation of a resonance-stabilized intermediate. Subsequent deprotonation re-establishes the aromaticity of the quinoline ring, yielding the final 7-aminomethyl-8-hydroxyquinoline derivative, commonly known as a Mannich base.
Applications in Drug Discovery and Development
The Mannich bases of 8-hydroxyquinoline have emerged as a promising class of compounds with a wide spectrum of therapeutic applications.
Anticancer Agents, Particularly Against Multidrug-Resistant (MDR) Cancers
A significant body of research has focused on the anticancer properties of 8-hydroxyquinoline-derived Mannich bases.[7][9] These compounds exhibit potent cytotoxicity against various cancer cell lines and are particularly effective in overcoming multidrug resistance (MDR), a major challenge in chemotherapy.[8][10]
The proposed mechanism of action involves the chelation of intracellular metal ions, such as copper and iron, which are crucial for cancer cell proliferation.[11][12] The resulting metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[12] The structure-activity relationship (SAR) studies have revealed that substitutions on the 8-hydroxyquinoline ring and the nature of the amine moiety in the Mannich base side chain significantly influence their anticancer activity and selectivity.[7][8] For instance, weaker copper(II) and iron(III) binding at physiological pH has been correlated with elevated toxicity in some derivatives.[11]
Antimicrobial Agents
The inherent antimicrobial properties of 8-hydroxyquinoline are often potentiated by the addition of a Mannich base side chain. These derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[3][5][13] The mechanism is believed to involve the chelation of essential metal ions on the surface of microbial cells, disrupting their metabolic processes.[3] The increased lipophilicity of the Mannich bases may also facilitate their transport across microbial cell membranes.
Anti-inflammatory and Immunomodulatory Agents
Recent studies have highlighted the potential of 8-hydroxyquinoline Mannich bases as potent anti-inflammatory and immunomodulatory agents.[4][5] Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and Interleukin-1β (IL-1β).[4] This activity makes them attractive candidates for the development of new treatments for inflammatory and autoimmune diseases.
Synthetic Protocols: A Practical Guide
The following protocols provide a generalized yet detailed framework for the synthesis of 7-aminomethyl-8-hydroxyquinoline derivatives via the Mannich reaction. Researchers should note that reaction times, temperatures, and purification methods may require optimization depending on the specific substrates used.
General Protocol for the Synthesis of 7-(Aminomethyl)-8-hydroxyquinoline Derivatives
This protocol is a representative example for the synthesis of a Mannich base from 8-hydroxyquinoline, formaldehyde, and a secondary amine.
Figure 2: General workflow for the synthesis of 8-hydroxyquinoline Mannich bases.
Materials and Reagents:
-
8-Hydroxyquinoline
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Selected primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Ethanol (absolute or 95%)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.0 eq.) in a suitable volume of ethanol.
-
Addition of Reagents: To the stirred solution, add the selected amine (1.1 eq.) followed by the dropwise addition of formaldehyde (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature or under reflux. The progress of the reaction should be monitored by TLC. Reaction times can vary from a few hours to overnight.[14]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Mannich base.[15] If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[4][16]
Example: Synthesis of 7-((2-methylanilino)(phenyl)methyl)-8-hydroxyquinoline
This specific example illustrates the use of an aromatic aldehyde (benzaldehyde) and an aromatic amine (2-methylaniline).[16]
Procedure:
-
Mix 8-hydroxyquinoline, benzaldehyde, and 2-methylaniline in equimolar amounts in absolute ethanol.[16]
-
Stir the mixture at room temperature and monitor the reaction progress using TLC.
-
Upon completion, the product that crystallizes out is filtered and washed with methanol.[16]
-
The final product, 7-[α-(2-Methylanilino)benzyl]-8-hydroxyquinoline, can be characterized by its melting point and spectroscopic data.[16] The ¹H NMR spectrum in DMSO-d₆ would typically show characteristic signals for the quinoline ring protons, the aromatic protons of the aniline and benzyl groups, a singlet for the methyl group, and a doublet for the benzylic proton, which couples with the adjacent NH proton.[16]
Structure-Activity Relationship (SAR) Insights
Systematic studies on libraries of 8-hydroxyquinoline-derived Mannich bases have provided valuable insights into their structure-activity relationships, guiding the design of more potent and selective therapeutic agents.[7][8]
| Position of Substitution | Nature of Substituent | Impact on Biological Activity (Primarily Anticancer) | Reference |
| C-5 | Electron-withdrawing groups (e.g., halogens) | Generally increases anticancer activity. | [7] |
| C-7 | Mannich base side chain | The nature of the amine (e.g., morpholine, piperidine, substituted anilines) significantly modulates activity and selectivity. | [7][11] |
| Methylene Bridge | Aromatic aldehyde instead of formaldehyde | Can decrease toxicity and abrogate selectivity in some cases. | [7][8] |
| 8-Hydroxyquinoline Scaffold | Replacement with other scaffolds (e.g., phenol, naphthol) | Dramatically decreases activity, highlighting the crucial role of the 8-hydroxyquinoline core. | [9] |
Key Takeaways from SAR Studies:
-
The bidentate {N,O} chelation site provided by the quinoline nitrogen and the hydroxyl oxygen is critical for biological activity.[8]
-
The acid-base properties (pKa values) of the hydroxyl group and the quinoline nitrogen are important modulators of MDR-selective anticancer activity.[8][11]
-
Subtle changes in the metal chelation properties can significantly alter the biological activity of these compounds.[8]
Conclusion and Future Perspectives
The Mannich reaction is a robust and highly efficient method for the synthesis of a diverse range of 8-hydroxyquinoline derivatives with significant therapeutic potential. The resulting Mannich bases have demonstrated remarkable efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The straightforward nature of the synthesis, coupled with the tunability of the final products, makes this an attractive strategy for academic and industrial researchers in drug discovery. Future research in this area will likely focus on the development of more selective and potent derivatives through rational design based on established SAR, as well as exploring novel therapeutic applications for this versatile class of compounds.
References
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Pape, V. F. S., Palkó, R., Tóth, S., Szabó, M. J., Sessler, J., Dormán, G., Enyedy, É. A., Soós, T., Szatmári, I., & Szakács, G. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]
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Kowol, C. R., Heffeter, P., Miklos, W., Genc, D., Jakupec, M. A., Enyedy, É. A., & Keppler, B. K. (2018). Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. Dalton Transactions, 47(45), 16213–16226. [Link]
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ResearchGate. (n.d.). (PDF) Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved January 17, 2026, from [Link]
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El-Sayed, N. S. (2020). Double Mannich reaction with ketones as a route to heterocyclic systems: A mini review. Journal of Heterocyclic Chemistry, 57(10), 3591-3603. [Link]
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Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
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Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]
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Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. [Link]
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ResearchGate. (n.d.). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Retrieved January 17, 2026, from [Link]
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Nayak, S. K., & Mohanty, S. (2014). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 126(5), 1277–1288. [Link]
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Cheng, C. C., et al. (2012). Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4052. [Link]
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Siddiqi, H., Faizi, S., Naz, S., & Zahir, E. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543. [Link]
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Guedes, J. V., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Molecules, 28(22), 7578. [Link]
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Butle, S. R., et al. (2024). Synthesis and Evaluation of Anti-Microbial Activity of Some Novel 8-Hydroxy Quinoline Derivatives. ResearchGate. [Link]
-
Siddiqui, H., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link]
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Ravichandran, V. (2020). Review Paper on Mannich Bases for Heterocyclic Compound Synthesis. International Journal of Chemical Synthesis and Chemical Reactions. [Link]
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Geethapriya, C., & Elumalaiim, K. (2021). MANNICHBASES: AN OVERVIEW OF HETEROCYCLIC COMPOUND WITH VARIOUS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences. [Link]
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Siddiqui, H., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. OUCI. [Link]
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Al-Masoudi, N. A. L. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6528. [Link]
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ResearchGate. (n.d.). Synthesis and antiinflammatory activity of mannich bases of 8-hydroxyquinoline. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents | Request PDF. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Mannich Bases of 8-Hydroxyquinoline. Retrieved January 17, 2026, from [Link]
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Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences. [Link]
-
Fiedler, H. C. (1962). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions. Retrieved January 17, 2026, from [Link]
-
Wujec, M., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline scaffolds. As a cornerstone in medicinal chemistry and materials science, the successful and efficient synthesis of quinolines is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during key named reactions for quinoline synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
General Troubleshooting and Optimization Strategies
Before delving into the specifics of each named reaction, it's crucial to understand the common variables that can significantly impact the outcome of your quinoline synthesis. Low yields, incomplete reactions, and the formation of side products are frequent hurdles.[3][4] This section provides a foundational framework for troubleshooting these general issues.
My reaction is not proceeding to completion. What are the first things I should check?
Answer: Incomplete conversion is a common issue that can often be resolved by systematically evaluating several key parameters:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, especially the aniline and carbonyl compounds, are of high purity. Impurities can interfere with the reaction. Verify the stoichiometry of your reactants; a slight excess of one reactant may sometimes be necessary to drive the reaction to completion.
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. For solid-supported catalysts, ensure it has been properly activated and stored. For acid or base catalysts, confirm the concentration is accurate. Consider a fresh batch of catalyst if you suspect degradation.
-
Reaction Temperature: Many quinoline syntheses require elevated temperatures to overcome the activation energy for cyclization and dehydration steps.[1] If your reaction is sluggish, a controlled increase in temperature may be beneficial. However, be cautious, as excessive heat can lead to decomposition and side product formation.
-
Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway. Ensure your chosen solvent is appropriate for the specific reaction and is anhydrous if the mechanism is sensitive to water. In some cases, switching to a higher-boiling point solvent can facilitate the required reaction temperature. Conversely, some modern "green" approaches successfully utilize water as a solvent.[1]
I'm observing a low yield of my desired quinoline product. What are the likely causes and how can I improve it?
Answer: Low yields can stem from a variety of factors, often related to reaction conditions and substrate properties. Here’s a systematic approach to diagnosing and improving your yield:
-
Side Reactions: Undesired side reactions, such as polymerization of carbonyl compounds (especially in Doebner-von Miller synthesis), can significantly consume starting materials.[3] Modifying reaction conditions, such as using a biphasic solvent system to sequester the sensitive carbonyl compound, can mitigate this.[3]
-
Product Degradation: The harsh acidic or basic conditions and high temperatures used in many classical quinoline syntheses can lead to the degradation of the final product.[2] Consider reducing the reaction time or temperature once the formation of the product is observed (monitored by TLC or LC-MS).
-
Inefficient Cyclization: The key ring-forming step can be inefficient if the reaction conditions are not optimal. The concentration and type of acid or base catalyst are critical. For instance, in the Combes synthesis, strong electron-withdrawing groups on the aniline can inhibit the acid-catalyzed cyclization.[5]
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification. Ensure the pH is appropriately adjusted during aqueous work-up to ensure your quinoline product is in the desired layer (typically the organic layer after basification). Optimize your chromatography conditions to achieve good separation without excessive loss of material.
My reaction is producing a complex mixture of products. How can I improve the selectivity?
Answer: Poor selectivity often points to issues with regiochemistry or competing reaction pathways.
-
Regioselectivity in Substituted Anilines: When using meta-substituted anilines, particularly in reactions like the Skraup or Doebner-von Miller synthesis, a mixture of 5- and 7-substituted quinolines can be formed.[2] The electronic and steric nature of the substituent will influence the ratio of these isomers. Modifying the catalyst or reaction conditions can sometimes influence this ratio, but separation of the isomers is often required.
-
Catalyst Choice: The choice of catalyst can dramatically influence the outcome. Modern synthetic methods often employ transition metal catalysts (e.g., palladium, cobalt, ruthenium) that can offer higher selectivity under milder conditions compared to classical methods.[6][7]
-
Protecting Groups: If your starting materials contain sensitive functional groups that can participate in side reactions, consider using appropriate protecting groups.
Reaction-Specific Troubleshooting and FAQs
This section provides detailed guidance for some of the most common and historically significant methods for quinoline synthesis.
Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.[5][8]
FAQ: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
Answer: The highly exothermic nature of the Skraup reaction is a well-documented hazard.[2][9] The primary cause is the dehydration of glycerol to acrolein, which then undergoes a rapid Michael addition with the aniline.[8] To control the reaction:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction.[9] It is believed to act as an oxygen carrier, smoothing out the oxidation process and extending the reaction time.[9]
-
Controlled Addition of Reagents: Instead of mixing all reagents at once, consider the slow, portion-wise addition of sulfuric acid to the mixture of aniline, glycerol, and ferrous sulfate.[9]
-
Efficient Heat Dissipation: Use a large reaction flask to accommodate potential foaming and ensure efficient stirring. A water or ice bath should be kept on standby to cool the reaction if it begins to accelerate uncontrollably.
Troubleshooting Flowchart: Skraup Synthesis
Caption: Troubleshooting workflow for the Skraup quinoline synthesis.
Doebner-von Miller Synthesis
This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, typically under acidic conditions.[8]
FAQ: I'm getting a lot of tar and polymer byproducts in my Doebner-von Miller reaction. What's causing this and how can I prevent it?
Answer: The formation of tar and polymers is a classic problem in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[3]
-
Generate the Carbonyl In Situ: One effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from more stable precursors. For example, using paraldehyde (a trimer of acetaldehyde) and an aldehyde or ketone to form the crotonaldehyde derivative within the reaction mixture.
-
Biphasic Conditions: Sequestering the sensitive carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and improve yields.[3]
-
Milder Acid Catalysts: While strong acids like HCl or H₂SO₄ are traditional, exploring milder Lewis acids or solid acid catalysts can sometimes provide the necessary activation for the reaction without promoting extensive polymerization.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines and β-diketones.[5][8]
FAQ: My Combes synthesis is not undergoing the final cyclization step. What could be the issue?
Answer: The failure to cyclize in a Combes synthesis usually points to two main issues: insufficient acid catalysis or deactivating substituents on the aniline ring.[5]
-
Inadequate Acid Strength/Concentration: The cyclization step is an intramolecular electrophilic aromatic substitution, which requires a strong acid catalyst to protonate the carbonyl and activate the ring closure.[8] If you are using a weaker acid, consider switching to a stronger one like concentrated sulfuric acid or polyphosphoric acid (PPA).[5]
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring deactivate the aromatic system towards electrophilic attack, making the final cyclization step very difficult or impossible.[5] If your substrate has such groups, the Combes synthesis may not be the appropriate method.
Friedländer Synthesis
The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8]
FAQ: My Friedländer synthesis is giving very low yields. What are the key parameters to optimize?
Answer: While mechanistically straightforward, the Friedländer synthesis can be sensitive to reaction conditions. Low yields often result from an unfavorable equilibrium in the initial condensation steps or inefficient cyclization/dehydration.
-
Catalyst Choice (Base vs. Acid): The reaction can be catalyzed by either base (e.g., KOH, NaOH) or acid (e.g., p-TsOH, H₂SO₄).[8] The optimal catalyst often depends on the specific substrates. It is highly recommended to screen both acid and base catalysts. Base catalysis is often effective for simple condensations.
-
Water Removal: The final step of the reaction is a dehydration to form the aromatic quinoline ring. Efficiently removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene) or by employing a dehydrating agent.
-
Temperature: The condensation and cyclization steps may require heating. A systematic optimization of the reaction temperature is crucial. Start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress.
Protocol: Catalyst Screening for Friedländer Synthesis
-
Setup: Prepare three identical reaction vessels (e.g., small round-bottom flasks with condensers).
-
Reagents: In each flask, combine the 2-aminoaryl ketone (1.0 mmol) and the methylene-activated carbonyl compound (1.1 mmol) in a suitable solvent (e.g., 5 mL of ethanol or toluene).
-
Catalyst Addition:
-
Flask 1 (Base): Add 0.2 mmol of powdered KOH.
-
Flask 2 (Acid): Add 0.1 mmol of p-toluenesulfonic acid (p-TsOH).
-
Flask 3 (Control): Add no catalyst.
-
-
Reaction: Heat all three reactions to 80 °C and monitor by TLC every 30 minutes.
-
Analysis: Compare the rate of product formation and the presence of side products to determine the most effective catalytic condition for your specific substrates. The product often precipitates from the solution and can be isolated by filtration.[10]
Data Summary Tables
Table 1: Common Catalysts for Quinoline Synthesis
| Synthesis Method | Common Catalysts | Typical Conditions | Notes |
| Skraup | H₂SO₄ (strong acid) | High temperature (100-130 °C) | FeSO₄ often added as a moderator.[9] |
| Doebner-von Miller | HCl, H₂SO₄, Lewis Acids | Varies, often heated | Prone to polymerization of carbonyl reactant.[3] |
| Combes | H₂SO₄, PPA, p-TsOH | High temperature | Strong acid required for cyclization.[5] |
| Friedländer | KOH, NaOH, piperidine (base); p-TsOH, H₂SO₄ (acid) | 80-150 °C | Catalyst choice is substrate-dependent. |
| Modern Methods | Pd, Co, Ru, Cu, Fe complexes | Often milder conditions | Can offer higher yields and selectivity.[6][7] |
Conclusion
Optimizing quinoline synthesis requires a systematic and logical approach to troubleshooting. By understanding the underlying mechanisms of these classical reactions and the critical role of reaction parameters, researchers can effectively overcome common challenges like low yields, side product formation, and runaway reactions. This guide serves as a starting point for diagnosing issues in your experiments. Always consult the primary literature for specific substrates and novel methodologies that may offer milder and more efficient pathways to your target quinoline derivatives.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Verma, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Gashaw, M., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
-
Ramann, N., & Cowen, B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
Sources
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Technical Support Center: Optimizing the Conrad-Limpach-Knorr Synthesis of Quinolines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Conrad-Limpach-Knorr synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and 2-hydroxyquinolines. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields and product purity.
This document is structured as an interactive guide, combining troubleshooting Q&As, frequently asked questions, and detailed protocols. We will explore the causality behind experimental choices, ensuring you understand not just what to do, but why you are doing it.
Core Mechanism Review: The Foundation of Troubleshooting
A firm grasp of the reaction mechanism is the most critical tool for effective troubleshooting. The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester. The crucial point is that the β-ketoester has two electrophilic sites: the ketone carbonyl and the ester carbonyl. The reaction conditions dictate which site the aniline attacks, leading to different intermediates and, ultimately, different quinoline isomers.[1][2]
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to ~100 °C), the more reactive ketone carbonyl is attacked. This is a reversible reaction that forms a β-aminoacrylate (an enamine ester) intermediate.[1][2] This intermediate then undergoes a high-temperature thermal cyclization (~250 °C) to yield the 4-hydroxyquinoline .[1][3]
-
Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (~140 °C or above), the reaction favors the attack on the less reactive ester carbonyl.[1] This forms a more stable β-ketoanilide intermediate. While the initial attack is slower, the resulting amide is less prone to reversal.[2] Subsequent acid-catalyzed cyclization yields the 2-hydroxyquinoline .[1][4]
The final products are often shown as hydroxyquinolines (enol form), but they exist in equilibrium with their quinolone (keto form) tautomers, with the quinolone often predominating.[1]
Caption: Core mechanism pathways of the Conrad-Limpach-Knorr synthesis.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent challenges encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Q1: My yield of the 4-hydroxyquinoline (Conrad-Limpach product) is extremely low or zero. What's going wrong?
Answer: This is a classic and often multi-faceted problem. Low yield in the Conrad-Limpach pathway typically points to issues in one of the two key stages: the initial condensation or the thermal cyclization.
Potential Cause A: Incomplete Initial Condensation The formation of the β-aminoacrylate intermediate is crucial. If this step is inefficient, there is simply not enough substrate for the subsequent cyclization.
-
Solution 1: Catalyst Addition. The condensation can be catalyzed by a small amount of acid, such as a few drops of concentrated sulfuric acid or HCl, which protonates the keto-carbonyl, making it more electrophilic.[1]
-
Solution 2: Water Removal. The condensation reaction releases water. If not removed, it can hydrolyze the starting ester or the enamine intermediate. For low-boiling reactants, a Dean-Stark trap can be effective. For higher temperatures, ensuring the reaction is open to a condenser to distill off water and ethanol is key.
Potential Cause B: Failed Thermal Cyclization This is the most common failure point. The electrocyclic ring-closing requires a very high temperature, typically around 250 °C, to overcome the energy barrier of breaking the aniline's aromaticity.[1][3]
-
Solution 1: Verify Temperature. Ensure your reaction temperature is genuinely reaching ~250 °C. Use a high-temperature thermometer or probe placed directly in the reaction mixture. The temperature of the heating mantle is not a reliable indicator.
-
Solution 2: Use a High-Boiling Inert Solvent. Heating the intermediate neat (without a solvent) often leads to decomposition and charring, drastically reducing yields.[1] The use of a high-boiling, inert solvent is critical for efficient heat transfer and to prevent localized overheating. Limpach himself noted that using an inert solvent like mineral oil could increase yields to 95% in some cases.[1]
Recommended Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
|---|---|---|---|
| Dowtherm A | 257 °C | Excellent heat transfer, industry standard. | Expensive, can have an unpleasant odor. |
| Mineral Oil | >300 °C | Inexpensive, readily available, inert. | Can be difficult to remove from the product. |
| Diphenyl Ether | 259 °C | Effective alternative to Dowtherm A. | Can be costly. |
| 1,2,4-Trichlorobenzene | 214 °C | Inexpensive, good solvating power. | Lower boiling point may not be sufficient for all substrates.[5] |
| 2,6-di-tert-butylphenol | 265 °C | Found to be a surprisingly effective and inexpensive option.[5] | May not be suitable for all substrates. |
A study on various solvents found that yields generally improve with higher boiling points until a plateau is reached.[5]
Q2: I'm getting a mixture of 2-hydroxy and 4-hydroxy isomers. How can I improve the selectivity?
Answer: This is a direct consequence of temperature control during the initial condensation step. You are inadvertently running both the Conrad-Limpach and Knorr pathways simultaneously.
Caption: Decision workflow for controlling isomeric product formation.
-
To Favor the 4-Hydroxyquinoline (Conrad-Limpach): Perform a two-step, one-pot reaction.
-
Condensation: Mix the aniline and β-ketoester at a lower temperature (room temperature is often sufficient, but gentle heating to 80-100 °C can accelerate it) to form the kinetic β-aminoacrylate intermediate.[1] You can monitor this step by TLC.
-
Cyclization: Once the condensation is complete, add your high-boiling solvent (e.g., Dowtherm A) and raise the temperature to ~250 °C for the cyclization.
-
-
To Favor the 2-Hydroxyquinoline (Knorr): Combine the aniline and β-ketoester and heat directly to a higher temperature (e.g., 140-150 °C).[1] This favors the formation of the thermodynamically stable anilide, which can then be cyclized, often with a strong acid like polyphosphoric acid (PPA) or sulfuric acid, to yield the 2-hydroxyquinoline.
Q3: My reaction mixture turns into a dark, intractable tar during the high-temperature cyclization. What causes this and how can I prevent it?
Answer: Tar formation is a sign of decomposition, which is almost always caused by excessive or uneven heating and the absence of a proper heat-transfer solvent.
-
Cause: When the β-aminoacrylate intermediate is heated without a solvent, localized "hot spots" can form, exceeding the temperature needed for cyclization and causing the organic material to decompose and polymerize.
-
Solution 1: Use an Appropriate Solvent. As detailed in Q1, using a high-boiling solvent like Dowtherm A or mineral oil is the most effective way to ensure uniform heat distribution and prevent charring.[1][5]
-
Solution 2: Mechanical Stirring. Ensure vigorous and efficient stirring throughout the high-temperature phase. This physically breaks up potential hot spots and ensures the entire mixture is at a uniform temperature.
-
Solution 3: Inert Atmosphere. While not always necessary, running the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation, especially with electron-rich anilines.
-
Solution 4: Consider Microwave Synthesis. Modern approaches have utilized microwave irradiation as an efficient energy source.[6] Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and minimize the formation of degradation byproducts.[6][7]
Frequently Asked Questions (FAQs)
Q: How do substituents on the aniline or β-ketoester affect the reaction? A: Substituents have a significant electronic effect.
-
Electron-donating groups (EDGs) on the aniline (e.g., -OCH₃, -CH₃) make the nitrogen more nucleophilic, speeding up the initial condensation. However, they can sometimes complicate the cyclization.
-
Electron-withdrawing groups (EWGs) on the aniline (e.g., -NO₂, -Cl) make the nitrogen less nucleophilic, slowing the condensation. The subsequent cyclization onto the deactivated aromatic ring is also more difficult and may require higher temperatures or longer reaction times.
Q: Are there greener or more modern alternatives to the classical high-temperature conditions? A: Yes, the field is actively developing more sustainable methods.
-
Ionic Liquids: Have been used as both solvents and catalysts, sometimes allowing for lower temperatures and eliminating the need for volatile organic solvents.[6]
-
Microwave-Assisted Synthesis (MAS): As mentioned, this is a powerful technique for reducing reaction times and improving yields by ensuring rapid, uniform heating.[7][8]
-
New Catalytic Systems: Research is ongoing into transition-metal catalysts (e.g., Copper, Cobalt) that can facilitate the cyclization under milder conditions, avoiding the need for extreme temperatures.[9][10]
Q: Can I perform this as a one-pot reaction? A: Absolutely. A one-pot, two-temperature procedure is often the most efficient method for the Conrad-Limpach synthesis.
Optimized One-Pot Protocol for 4-Hydroxyquinoline Synthesis
This protocol provides a robust starting point for the synthesis of a generic 4-hydroxyquinoline derivative.
Materials:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (or other β-ketoester) (1.1 eq)
-
Dowtherm A (or other suitable high-boiling solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and a high-temperature thermometer/probe.
Procedure:
-
Condensation Stage:
-
To the round-bottom flask, add the aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add 1-2 drops of concentrated sulfuric acid to catalyze the reaction.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours.
-
Self-Validation Check: Monitor the reaction progress by TLC to confirm the consumption of the aniline and the formation of a new, less polar spot corresponding to the β-aminoacrylate intermediate.
-
-
Cyclization Stage:
-
Once the condensation is complete, add the high-boiling solvent (e.g., Dowtherm A, enough to ensure good stirring, typically 3-5 mL per gram of aniline).
-
Replace the condenser with a short-path distillation head to allow for the removal of ethanol formed during the reaction.[5]
-
Increase the temperature of the reaction mixture to 250-255 °C and hold for 30-60 minutes. The product often begins to precipitate out of the hot solvent.
-
Self-Validation Check: The formation of a precipitate is a strong visual indicator that the cyclization is proceeding.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add a non-polar solvent like hexane or toluene while the mixture is still warm to dilute the Dowtherm A and keep the product suspended.
-
Cool the mixture to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with hexane or toluene to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
References
-
Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. VI. Ueber die sm-Pyrazol-, Chinolin- und Acridin-Derivate aus Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115. [Link]
-
Wang, Zerong. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Wikipedia contributors. (2023, October 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Valle, M. S., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(4), 3234-3244. [Link]
-
Li, M.-L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5859. [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
Amarasekara, A. S., & Hasan, M. (2012). Skraup-Doebner-von Miller reaction in a Brønsted acidic ionic liquid medium under microwave irradiation. Catalysis Communications, 27, 83-86. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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- 3. synarchive.com [synarchive.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline synthesis [organic-chemistry.org]
addressing common side products in 4-aminoquinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for the synthesis of 4-aminoquinolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic campaigns. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common challenges and optimize your synthetic routes.
The synthesis of 4-aminoquinolines, a scaffold of immense importance in medicinal chemistry, particularly for antimalarial drugs like chloroquine and amodiaquine, is often fraught with challenges related to side product formation.[1][2] This guide will dissect the most common side reactions, providing a clear path to their identification, prevention, and elimination.
Core Synthetic Strategies and Potential Pitfalls
The two most prevalent strategies for constructing the 4-aminoquinoline core are the Conrad-Limpach and Gould-Jacobs reactions, which build the quinoline ring system itself, followed by the crucial nucleophilic aromatic substitution (SNAr) to introduce the amino side chain. Each of these steps presents a unique set of challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Part 1: Side Products in Quinoline Ring Synthesis
This is a classic case of the competing Knorr quinoline synthesis pathway.[3][4][5][6] The regioselectivity of the initial condensation between the aniline and the β-ketoester is highly dependent on the reaction conditions.
-
Causality: The β-ketoester has two electrophilic centers: the ketone carbonyl and the ester carbonyl.
-
Conrad-Limpach Pathway (Desired): Under kinetic control (lower temperatures), the more reactive ketone carbonyl is attacked by the aniline, leading to an enamine intermediate that cyclizes to the desired 4-hydroxyquinoline.[3]
-
Knorr Pathway (Side Product): Under thermodynamic control (higher temperatures, typically above 140°C), the aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate. This intermediate then cyclizes to form the undesired 2-hydroxyquinoline.[3][7]
-
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a lower reaction temperature during the initial condensation step (ideally at or below room temperature) to favor the kinetic product.
-
Acid Catalysis: The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, can favor the Knorr product.[3][5] Careful control of the amount and type of acid is crucial. For the Conrad-Limpach reaction, sometimes no acid or a milder acid is preferred for the initial condensation.
-
-
Purification Strategy:
-
Column Chromatography: 2- and 4-hydroxyquinolines often have different polarities and can be separated by silica gel column chromatography. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[8]
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
-
This is a common challenge in the Gould-Jacobs reaction due to the two possible sites of cyclization on the aniline ring.[9][10]
-
Causality: The thermal cyclization step is an intramolecular electrophilic aromatic substitution. The enamine intermediate will cyclize onto one of the ortho positions of the aniline ring. With a meta-substituent, two non-equivalent ortho positions are available, leading to a mixture of regioisomers. The electronic and steric nature of the substituent on the aniline ring influences the ratio of the 5- and 7-substituted products. Generally, the 7-substituted product is favored, but the 5-substituted isomer is often a significant byproduct.[11][12]
-
Troubleshooting & Prevention:
-
Choice of Starting Material: If possible, starting with a para-substituted aniline will yield a single regioisomer.
-
Reaction Conditions: While reaction conditions can have some influence, complete control over regioselectivity is often difficult to achieve. Some literature suggests that the choice of high-boiling solvent can have a minor effect on the isomer ratio.
-
-
Purification Strategy:
-
Fractional Crystallization: The 5- and 7-substituted isomers often have different crystal packing and solubilities, making fractional crystallization a viable separation technique. This is often performed after the hydrolysis of the ester group.[6]
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the desired isomer.
-
Part 2: Side Products in the Amination Step (SNAr)
The nucleophilic aromatic substitution of a 4-chloroquinoline with an amine is the cornerstone of many 4-aminoquinoline syntheses. However, this step is not without its own set of common side reactions.
You are likely forming a bis-quinoline side product, where one molecule of the diamine has reacted with two molecules of 4,7-dichloroquinoline.[13][14][15]
-
Causality: After the first nucleophilic substitution, the remaining free amino group of the diamine side chain can act as a nucleophile and react with another molecule of 4,7-dichloroquinoline. This is especially problematic if the two amino groups of the diamine have similar reactivity.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a large excess of the diamine (at least 3-5 equivalents) to statistically favor the mono-substitution product.
-
Slow Addition: Add the 4,7-dichloroquinoline solution slowly to a solution of the diamine. This maintains a high concentration of the diamine relative to the chloroquinoline, minimizing the chance of the mono-substituted product reacting again.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second substitution.
-
Protecting Groups: If the diamine has two primary amino groups, consider a synthetic strategy that involves mono-protection of the diamine before the SNAr reaction, followed by deprotection.
-
-
Purification Strategy:
-
Filtration: The bis-quinoline product is often significantly less soluble than the desired mono-substituted product and may precipitate from the reaction mixture. It can often be removed by simple filtration.
-
Column Chromatography: If the bis-quinoline is soluble, it can be separated from the desired product by silica gel chromatography. The bis-quinoline will be significantly less polar than the mono-substituted product.
-
This is a strong indication of the hydrolysis of your starting material, 4,7-dichloroquinoline, to form 7-chloro-4-hydroxyquinoline.
-
Causality: The 4-position of the quinoline ring is highly activated towards nucleophilic attack. In the presence of water, especially under basic or high-temperature conditions, water can act as a nucleophile, leading to the hydrolysis of the C-Cl bond.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that you are using anhydrous solvents. The amine reactant should also be as dry as possible.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.
-
Control of Basicity: If a base is used to scavenge the HCl generated during the reaction, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) and add it slowly.
-
-
Purification Strategy:
-
Filtration: 7-chloro-4-hydroxyquinoline is often insoluble in many organic solvents and can be removed by filtration.
-
Acid-Base Extraction: The phenolic nature of the hydroxyl group allows for its separation from the basic 4-aminoquinoline product through acid-base extraction.
-
Over-alkylation is a common problem in reductive aminations of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[16][17][18][19]
-
Causality: The electron-donating alkyl group introduced in the first step increases the electron density on the nitrogen atom, making the secondary amine a better nucleophile than the primary amine. This leads to a second reaction with the aldehyde to form a tertiary amine.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the aldehyde.
-
Pre-formation of the Imine: A two-step, one-pot procedure is often effective. First, form the imine by reacting the primary amine with the aldehyde in the absence of the reducing agent. Once the imine formation is complete (monitored by TLC or NMR), then add the reducing agent. This prevents the presence of excess aldehyde when the more nucleophilic secondary amine is formed.
-
Choice of Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde before it forms the imine.
-
-
Purification Strategy:
-
Column Chromatography: The primary, secondary, and tertiary amines will have different polarities and can usually be separated by silica gel chromatography. The use of an amine-deactivated silica or adding a small amount of triethylamine to the eluent can improve peak shape and separation.[20]
-
The formation of tarry byproducts is a frequent issue in high-temperature reactions like the Gould-Jacobs and Conrad-Limpach syntheses, as well as some SNAr reactions.[13][21]
-
Causality: High temperatures and strong acid or base catalysts can lead to polymerization and degradation of starting materials, intermediates, and products. The exact composition of the "tar" is often a complex mixture of polymeric materials.[22][23][24]
-
Troubleshooting & Prevention:
-
Temperature Control: Carefully control the reaction temperature and avoid overheating.
-
Solvent Choice: In high-temperature cyclizations, using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can help to maintain a consistent temperature and improve yields.[10]
-
Microwave Synthesis: Microwave-assisted synthesis can often reduce reaction times and minimize the formation of tarry byproducts by providing rapid and uniform heating.[25]
-
-
Purification Strategy:
-
Soxhlet Extraction: For co-precipitated products, continuous solid-liquid extraction using a Soxhlet apparatus can be effective in leaching the desired product from the tarry material.[13]
-
Acid-Base Extraction: The basicity of the 4-aminoquinoline product can be exploited. Dissolve the crude material in an organic solvent and extract with an aqueous acid solution. The product will move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: While challenging with very tarry materials, it may be possible to purify the product using column chromatography. A plug of silica gel can be used to filter out the most insoluble tars before loading the material onto the main column.
-
Visualizing the Reaction Pathways
To better understand the formation of these side products, the following diagrams illustrate the key reaction mechanisms.
Figure 1: Competing Conrad-Limpach and Knorr pathways.
Figure 2: Regioselectivity in the Gould-Jacobs reaction.
Figure 3: Common side reactions in the SNAr amination step.
Experimental Protocols
The following protocols provide a starting point for key synthetic transformations. Remember to always consult the primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: General Procedure for the SNAr Reaction of 4,7-Dichloroquinoline with a Primary Diamine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary diamine (3-5 equivalents) in an anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).
-
Reagent Addition: To the stirred solution of the diamine, add 4,7-dichloroquinoline (1 equivalent) portion-wise or as a solution in the reaction solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the desired product or a side product. The solvent is typically removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent peak tailing. Alternatively, an acid-base workup can be employed to isolate the basic product.
Protocol 2: General Procedure for the Gould-Jacobs Synthesis of a 4-Hydroxyquinoline
-
Condensation: In a round-bottom flask, mix the aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture on a steam bath for 1-2 hours.
-
Cyclization: In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to reflux (approx. 250 °C). Slowly add the crude condensation product to the refluxing solvent. Continue to heat for 15-30 minutes.
-
Isolation of the Ester: Cool the reaction mixture. The cyclized ester may precipitate. Collect the solid by filtration and wash with a nonpolar solvent like hexane to remove the high-boiling solvent.
-
Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat to reflux until the solid dissolves completely.
-
Decarboxylation and Chlorination (for 4-chloroquinoline synthesis): After hydrolysis, the resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent. The subsequent 4-hydroxyquinoline can then be chlorinated using a reagent like phosphorus oxychloride (POCl₃).[11][26]
Summary of Key Parameters and Troubleshooting
| Side Product | Key Factors Favoring Formation | Prevention Strategies | Purification Tips |
| 2-Hydroxyquinoline | High temperature in Conrad-Limpach | Lower condensation temperature | Column chromatography, recrystallization |
| 5-Substituted Quinoline | Use of meta-substituted anilines in Gould-Jacobs | Use of para-substituted anilines | Fractional crystallization, preparative HPLC |
| Bis-quinoline | Insufficient excess of diamine | Use large excess of diamine, slow addition | Filtration (if insoluble), column chromatography |
| 7-Chloro-4-hydroxyquinoline | Presence of water, basic conditions | Anhydrous conditions, inert atmosphere | Filtration, acid-base extraction |
| Tertiary Amine | Excess aldehyde in reductive amination | Stoichiometric aldehyde, pre-formation of imine | Column chromatography (amine-deactivated silica) |
| Tarry Byproducts | High temperatures, strong acids/bases | Precise temperature control, microwave synthesis | Soxhlet extraction, acid-base extraction |
Conclusion
The synthesis of 4-aminoquinolines is a well-established field, yet it presents numerous practical challenges for the bench chemist. By understanding the mechanisms that lead to common side products, researchers can proactively design their experiments to minimize their formation. This guide provides a framework for troubleshooting these issues, with the ultimate goal of enabling the efficient and successful synthesis of these vital molecules. Remember that careful planning, execution, and monitoring are the cornerstones of successful organic synthesis.
References
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69–115. [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- CoLab. (2010). Knorr Quinoline Synthesis.
-
D'hooghe, M., et al. (2011). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Molecules, 16(5), 3876-3901. [Link]
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
-
Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Maślankiewicz, A., & Węcławik, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6383. [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]
-
Romero, A. H., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1437. [Link]
-
Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. [Link]
-
Musacchio, T. J., & Garg, N. K. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS central science, 4(10), 1339–1344. [Link]
-
ACS Green Chemistry Institute. (2026). Reductive Amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Kumar, A., et al. (2018). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS omega, 3(10), 14336–14349. [Link]
-
Wang, H., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Materials, 16(23), 7380. [Link]
-
Vennerstrom, J. L., et al. (1993). Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines. Journal of medicinal chemistry, 36(5), 574–580. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]
-
Vennerstrom, J. L., et al. (1992). Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria. Journal of medicinal chemistry, 35(16), 3023–3027. [Link]
-
ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
-
Kim, J. H., et al. (2020). Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. Processes, 8(11), 1438. [Link]
-
da Silva, G. N., et al. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Insects, 16(8), 654. [Link]
-
Campodónico, P. R., et al. (2022). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry, 10. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
López-Alcalá, I. M., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen, 11(4), e202200021. [Link]
-
Ryckebusch, A., et al. (2003). Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives. Journal of medicinal chemistry, 46(4), 542–557. [Link]
-
Smith, A. B., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic letters, 20(15), 4642–4645. [Link]
-
Campodónico, P. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2851. [Link]
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Technical Support Center: Enhancing the Stability and Solubility of 8-Methylquinolin-4-amine
Welcome to the technical support center for 8-Methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the handling and formulation of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the fundamental chemical properties of this compound?
This compound is a quinoline derivative. The quinoline ring system is a nitrogen-containing heterocyclic aromatic compound. The presence of the amine group at position 4 and a methyl group at position 8 influences its physicochemical properties. The amine group, in particular, provides a site for protonation, making the molecule's solubility pH-dependent.
Q2: What are the primary stability concerns associated with this compound?
Like many quinoline derivatives, this compound can be susceptible to degradation under certain conditions. The primary concerns are:
-
Oxidative Degradation: The aromatic ring system and the amine group can be prone to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.[1]
-
Hydrolytic Degradation: While generally less common for the quinoline ring itself, formulation components or extreme pH conditions could potentially lead to hydrolysis.
Q3: What are the initial steps for assessing the solubility of this compound?
A preliminary solubility assessment is crucial. A simple shake-flask method is a good starting point.[2] This involves adding an excess of the compound to a known volume of solvent and agitating it at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then determined using a suitable analytical technique like HPLC-UV.[3][4]
II. Troubleshooting Guide: Stability Issues
This section provides a structured approach to identifying and mitigating stability problems.
Q1: My solution of this compound is changing color over time. What is happening and how can I prevent it?
Causality: Color change is a common indicator of oxidative degradation. The quinoline nitrogen and the exocyclic amine group can be susceptible to oxidation, forming N-oxides or other colored byproducts. This process can be accelerated by exposure to light, heat, and the presence of metal ions.
Troubleshooting Protocol:
-
Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[5]
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[5]
-
Antioxidants: Consider the addition of antioxidants to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[5] The choice and concentration of the antioxidant should be optimized to ensure compatibility and efficacy.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.[6]
Q2: I am observing new peaks in my HPLC chromatogram after storing my compound. How do I identify the degradation pathway?
Causality: The appearance of new peaks strongly suggests chemical degradation. To effectively stabilize your compound, you must first understand how it degrades. This is achieved through forced degradation studies.[7][8]
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[7][8][9]
| Stress Condition | Typical Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | Hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) | Base-catalyzed hydrolysis. |
| Oxidation | 3% H2O2 at room temperature | Oxidation of the amine or quinoline ring. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical reactions leading to various degradants.[1] |
| Thermal Degradation | Dry heat (e.g., 80 °C) | Thermally induced breakdown. |
Workflow for Degradation Pathway Elucidation:
Caption: Workflow for elucidating degradation pathways.
By analyzing the stressed samples with a powerful analytical technique like LC-MS, you can identify the mass of the degradation products and propose their structures, thus mapping the degradation pathways.[10][11][12][13][14]
III. Troubleshooting Guide: Solubility Challenges
This section provides strategies to overcome the poor solubility of this compound.
Q1: this compound has poor aqueous solubility. What are the most effective strategies to enhance it?
Causality: The limited aqueous solubility of many active pharmaceutical ingredients (APIs) is a significant hurdle in drug development.[15] For an ionizable compound like this compound, several effective strategies can be employed.[16]
Strategy 1: Salt Formation
The basic amine group at position 4 is an ideal target for salt formation.[17][18] By reacting the free base with an acid, you can form a salt which often has significantly higher aqueous solubility and an improved dissolution rate.[17]
Step-by-Step Salt Screening Protocol:
-
Counterion Selection: Choose a variety of pharmaceutically acceptable counterions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).
-
Stoichiometry: Dissolve this compound in a suitable solvent (e.g., ethanol, acetone). Add a stoichiometric equivalent of the selected acid.
-
Crystallization: Allow the salt to crystallize out of solution. This can be facilitated by slow evaporation, cooling, or the addition of an anti-solvent.
-
Characterization: Isolate the resulting solid and characterize it using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its solid-state properties.
-
Solubility Measurement: Determine the aqueous solubility of each salt form using the shake-flask method.
Strategy 2: Co-crystallization
If salt formation is not successful or does not provide the desired properties, co-crystallization is an excellent alternative.[19][20] A co-crystal consists of the API and a co-former held together in a crystal lattice by non-covalent interactions.[19][21][22]
Co-crystal Screening Workflow:
Caption: Workflow for co-crystal screening and selection.
Strategy 3: Use of Excipients
Pharmaceutical excipients can be used to enhance solubility in a formulated product.[23][24][25]
-
Surfactants: These can increase solubility by forming micelles that encapsulate the drug molecules.
-
Polymers: Polymeric excipients can be used to create amorphous solid dispersions, which have higher apparent solubility and faster dissolution rates than the crystalline form.[26][27]
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility.[24]
Q2: How do I choose between salt formation and co-crystallization?
The choice depends on the pKa of the ionizable group. A general rule of thumb is:
-
ΔpKa > 3: (Difference in pKa between the API and the counterion) Salt formation is highly likely.
-
ΔpKa < 0: Co-crystal formation is more probable.
-
0 < ΔpKa < 3: This is a gray area where both salt and co-crystal formation are possible.
For this compound, the basic amine group makes it a good candidate for salt formation with a variety of acids.
IV. Analytical Methods
Accurate and reliable analytical methods are essential for assessing stability and solubility.
Q1: What is the best analytical method for quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.[4][28][29] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products and impurities.[29]
Key HPLC Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.
Q2: How can I confirm the identity of degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. It provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, allowing for the confident identification of unknown compounds.
V. References
-
10Angewandte Chemie International Edition.
-
7BioProcess International.
-
19National Institutes of Health.
-
8Ardena.
-
17Preprints.org.
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18Merck.
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20ResearchGate.
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1ResolveMass Laboratories Inc.
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21PubMed.
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9LinkedIn.
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22WJPR.
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Sigma-Aldrich.
-
16Ascendia Pharma.
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30Pharmaceutical Technology.
-
31ResearchGate.
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32Pharmaceutical Online.
-
28Separation Science.
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23Colorcon.
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24ChemIntel360.
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33ResearchGate.
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12National Institutes of Health.
-
13ResearchGate.
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26Lubrizol.
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25Drug Development & Delivery.
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34PubChem.
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27Dupont.
-
3Life Chemicals.
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2Lund University Publications.
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35Longdom Publishing.
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14PubMed.
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36Ascendia Pharmaceutical Solutions.
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37ResearchGate.
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4Benchchem.
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38Slideshare.
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39JoVE.
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40Slideshare.
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41LCGC International.
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15National Institutes of Health.
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42ResearchGate.
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43Open Library Publishing Platform.
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44International Journal of Medical Science and Dental Research.
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OUCI.
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45PubChem.
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46Diplomata Comercial.
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5Nicolae Testemitanu SUMPh.
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6Pharmaguideline.
-
47Rice University.
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48ChemicalBook.
-
49PubChem.
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- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 16. agnopharma.com [agnopharma.com]
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- 24. chemintel360.com [chemintel360.com]
- 25. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 28. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 32. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
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Technical Support Center: The Betti Reaction with 8-Hydroxyquinolines
Welcome to the technical support center for the Betti reaction involving 8-hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful three-component reaction to synthesize novel 7-substituted 8-hydroxyquinoline scaffolds. These compounds are of significant interest as pharmacophores, enzyme inhibitors, and metal-chelating agents.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances. We will address common experimental challenges in a direct question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Betti reaction in the context of 8-hydroxyquinoline? A1: The Betti reaction is a one-pot, three-component condensation between 8-hydroxyquinoline (a phenol analog), an aldehyde (typically aromatic), and a primary or secondary amine.[4][5] The reaction results in an electrophilic substitution on the electron-rich quinoline ring, predominantly at the C-7 position, to form a 7-(α-aminobenzyl)-8-hydroxyquinoline, often referred to as a "Betti base".[2][6]
Q2: Why is the C-7 position of 8-hydroxyquinoline the primary site of reaction? A2: The hydroxyl group at the C-8 position is an activating group that directs electrophilic aromatic substitution to the ortho (C-7) and para (C-5) positions.[2][6] The reaction proceeds preferentially at the C-7 position, which is sterically accessible and electronically activated, making it the ideal site for this aza-Friedel-Crafts-type reaction.[6]
Q3: What is the general mechanism of the Betti reaction? A3: The reaction typically begins with the condensation of the aldehyde and the amine to form an imine (or iminium ion). This electrophilic species is then attacked by the electron-rich C-7 position of the 8-hydroxyquinoline ring to form the final product. An alternative pathway suggests the formation of an ortho-quinone methide intermediate from the reaction of 8-hydroxyquinoline and the aldehyde, which then undergoes a Michael addition with the amine.[7]
Caption: A simplified diagram of the Betti reaction mechanism.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Betti Base
Q: My Betti reaction is resulting in a very low yield or failing completely. What are the potential causes and how can I improve it?
A: Low yields are a frequently cited challenge in the synthesis of Betti bases from 8-hydroxyquinoline, with outcomes being highly dependent on the substrates used.[2] Several factors can contribute to this issue. Let's break down the troubleshooting process.
Causality & Explanation: The reaction is a delicate equilibrium. The formation of the imine intermediate and the subsequent nucleophilic attack by the quinoline ring are often reversible and sensitive to reaction parameters. The nucleophilicity of the amine and the electrophilicity of the aldehyde are critical. For instance, aromatic amines can be poor nucleophiles due to the delocalization of the nitrogen's lone pair, sometimes leading to reaction failure.[8]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and solving low-yield issues.
Step-by-Step Solutions:
-
Assess Your Reagents:
-
Purity: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or newly purchased aldehyde. Impurities can significantly inhibit the reaction.
-
Amine Nucleophilicity: If using an electron-poor aromatic amine, the reaction may be sluggish.[8] Consider switching to a more nucleophilic amine if your synthetic plan allows.
-
Stoichiometry: While often run with a 1:1:1 molar ratio, some procedures use an excess of the aldehyde or amine.[9]
-
-
Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical. While ethanol is common, it may not be optimal for all substrate combinations.[9] Toluene has been reported to provide excellent yields in some cases.[10] For difficult reactions, consider a high-boiling polar solvent like PEG-400, which can facilitate the reaction at room temperature.[8]
-
Temperature and Time: Many Betti reactions require elevated temperatures (e.g., 75-110 °C) or prolonged reaction times (24-72 hours) at room temperature to proceed to completion.[6][9] If your reaction is slow, cautiously increasing the heat or allowing it to run longer can improve conversion. Microwave irradiation is a powerful tool to accelerate the reaction, often reducing times from hours to minutes.[7]
-
-
Implement Catalysis:
-
Catalyst-Free vs. Catalyzed: While the reaction can proceed without a catalyst, this often requires harsh conditions or very long reaction times.[8][11]
-
Acid Catalysis: The addition of a catalytic amount of acid can promote imine formation. Formic acid (e.g., 1% v/v) has been successfully used.[2][6]
-
Dehydrating Agents: To drive the equilibrium towards the imine, a dehydrating additive like propylphosphonic anhydride (T3P®) can be effective.[10]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield Range | Reference |
| Solvent | Ethanol | Acetonitrile | Toluene | 13-90% | [2][6][9] |
| Temperature | Room Temp | 75 °C | Reflux | (Varies) | [6][9] |
| Time | 72 h | ~12-24 h | 30 min | (Varies) | [9][10] |
| Catalyst | None | Formic Acid (1%) | T3P® | (Varies) | [6][9][10] |
| Table 1: Comparison of reported reaction parameters for the Betti reaction. Yields are highly substrate-dependent. |
Problem 2: Significant Side Product Formation
Q: My reaction produces the desired product, but I'm getting significant, hard-to-separate impurities. What are these side products and how can I avoid them?
A: Side product formation is a common issue, often stemming from the high reactivity of the intermediates or self-condensation of the starting materials.
Common Side Products & Their Cause:
-
1,3-Oxazine Derivatives: Under certain conditions, the initially formed Betti base can react with a second molecule of the aldehyde to form a cyclized 1,3-oxazine derivative.[7] This is more common at higher temperatures or with prolonged reaction times.
-
Bis-Betti Bases: If the amine used is a primary amine (R-NH2), it is possible for both N-H bonds to react, leading to more complex structures.
-
Aldehyde Self-Condensation: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation (aldol) reactions.
-
Products from Impurities: As mentioned, impurities in the starting aldehyde (like the corresponding carboxylic acid) can lead to unwanted by-products.
Mitigation Strategies:
-
Control Stoichiometry: Use the 8-hydroxyquinoline as the limiting reagent to minimize reactions that consume the product. A slight excess of the amine and aldehyde is sometimes beneficial, but a large excess of aldehyde may promote oxazine formation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Purify Starting Materials: This is the most critical step. Ensure your aldehyde and amine are pure before starting the reaction.
-
Effective Purification: The Betti base products are often crystalline. Purification typically involves filtering the crude precipitate followed by washing with solvents like ethanol and water.[9] For more soluble products or to remove stubborn impurities, flash column chromatography on silica gel is the standard method.[2][12] Recrystallization from a suitable solvent system is often the final step to obtain an analytically pure product.[13][14]
Experimental Protocols
General Protocol for the Betti Reaction with 8-Hydroxyquinoline
This is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add the chosen solvent (e.g., acetonitrile or ethanol, ~3-5 mL per mmol of aldehyde). Add the amine (1.0 mmol, 1.0 equiv) to the solution.
-
8-Hydroxyquinoline Addition: Add the 8-hydroxyquinoline derivative (0.6-1.0 mmol, 0.6-1.0 equiv).
-
Catalyst Addition (Optional): If using a catalyst, add it at this stage (e.g., for formic acid, add 1% of the total solvent volume).[6]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 75 °C).[2][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification:
-
If a precipitate has formed, cool the mixture and collect the solid by vacuum filtration. Wash the solid sequentially with cold ethanol and water, then dry under vacuum.[9]
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel.[12]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).[2]
-
References
-
Betti Reaction. (n.d.). In Name Reactions. Cambridge University Press. [Link]
-
Sipőcz, T., et al. (2018). Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P). ResearchGate. [Link]
-
McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. PubMed. [Link]
-
McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. [Link]
-
Shaikh, A., et al. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Mechanistic and Synthetic. [Link]
-
Tso, C.-H., et al. (2015). Supporting Information for Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. [Link]
-
Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. ResearchGate. [Link]
-
Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]
-
Various Authors. (2024). The Betti reaction with secondary amines. ResearchGate. [Link]
-
Zahoor, A. F., et al. (2022). Recent advances in the green synthesis of Betti bases and their applications: a review. Molecular Diversity. [Link]
-
Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Repository of the Academy's Library. [Link]
-
Betti reaction. (n.d.). Buchler GmbH. [Link]
-
Candeias, N. R., et al. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. PMC. [Link]
-
Sommer, R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]
-
Candeias, N. R., et al. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Publishing. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
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- 3. scispace.com [scispace.com]
- 4. Betti Reaction (Chapter 6) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Betti reaction - Buchler GmbH [buchler-gmbh.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]
- 8. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Cytoprotective Characterization of 8- Hydroxyquinoline Betti Products - Repository of the Academy's Library [real.mtak.hu]
Technical Support Center: Large-Scale Synthesis and Purification of 8-Methylquinolin-4-amine
Welcome to the dedicated technical support center for the large-scale synthesis and purification of 8-Methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your experimental success.
PART 1: Synthesis of this compound: A Two-Step Approach
A common and scalable synthetic route to this compound involves a two-step process: the formation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with an amine source.
Step 1: Synthesis of 4-Chloro-8-methylquinoline
The initial step is the conversion of a suitable precursor, such as 8-methylquinolin-4-ol, to 4-chloro-8-methylquinoline. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Step 2: Amination of 4-Chloro-8-methylquinoline
The second step is the displacement of the chloro group with an amino group. This can be accomplished using various ammonia surrogates or by direct amination under pressure.
PART 2: Troubleshooting Guide & FAQs: Synthesis
This section addresses specific issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My chlorination reaction of 8-methylquinolin-4-ol is sluggish and gives a low yield. What are the possible causes?
A1: Several factors can contribute to an inefficient chlorination reaction:
-
Insufficient Reagent: Ensure an adequate excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is used.[1]
-
Reaction Temperature: The reaction may require heating to reflux to proceed at a reasonable rate.[1]
-
Purity of Starting Material: Impurities in the 8-methylquinolin-4-ol can interfere with the reaction. Ensure the starting material is of high purity.
Q2: During the amination of 4-chloro-8-methylquinoline, I observe the formation of significant side products. What are they and how can I minimize them?
A2: A common side product is the corresponding hydroxyquinoline, formed by the hydrolysis of the starting material or product. To minimize its formation:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition and the formation of byproducts. Monitor the reaction progress by TLC or HPLC.
Q3: The amination reaction is not going to completion, and I have a significant amount of unreacted 4-chloro-8-methylquinoline. How can I drive the reaction forward?
A3: Incomplete conversion is a common challenge. Consider the following:
-
Excess of Amine Source: Use a significant excess of the aminating agent.
-
Higher Temperature and Pressure: For direct amination with ammonia, the reaction may require elevated temperatures and pressures in a sealed reactor.
-
Catalyst: In some cases, a catalyst may be necessary to facilitate the amination.
PART 3: Purification Challenges and Solutions
The purification of this compound can be challenging due to the presence of starting materials, side products, and the physicochemical properties of the target molecule.
Troubleshooting Common Purification Problems
| Problem | Potential Cause | Suggested Solution |
| Product is an oil or fails to crystallize | High levels of impurities are present, inhibiting crystal lattice formation. | 1. Perform an initial purification step, such as an acid-base extraction, to remove gross impurities. 2. Attempt a solvent-antisolvent crystallization. Dissolve the crude product in a good solvent (e.g., methanol, ethanol) and slowly add an antisolvent (e.g., water, hexane) until turbidity is observed, then allow to crystallize. |
| Low recovery after recrystallization | The compound is too soluble in the chosen recrystallization solvent. | 1. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Cool the crystallization mixture in an ice bath or refrigerate to maximize product precipitation. |
| Persistent colored impurities | Presence of highly colored byproducts or degradation products. | 1. Treat a solution of the crude product with activated carbon to adsorb colored impurities. 2. Column chromatography may be necessary for complete removal of colored species. |
| Co-elution of impurities during column chromatography | Impurities have similar polarity to the product. | 1. Optimize the mobile phase by using a gradient elution or a different solvent system. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Frequently Asked Questions (FAQs) - Purification
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the synthetic route, the most probable impurities are:
-
Unreacted 4-chloro-8-methylquinoline: If the amination reaction is incomplete.
-
8-Methylquinolin-4-ol: Formed by hydrolysis of the chloro-intermediate.
-
Isomeric Amines: Depending on the starting materials and reaction conditions of the quinoline synthesis, other positional isomers could be present.
Q2: What is a good starting point for developing a recrystallization protocol for this compound?
A2: A good starting point is to screen a range of solvents with varying polarities. Alcohols like ethanol or isopropanol, or mixtures with water, are often effective for recrystallizing aminoquinoline compounds.[2]
Q3: I am having trouble with peak tailing during HPLC analysis of my product. What could be the cause?
A3: The basic nature of the amino group on the quinoline ring can interact with residual silanol groups on the silica-based HPLC column, leading to peak tailing. To mitigate this:
-
Use a buffered mobile phase: Adding a small amount of a modifier like triethylamine (TEA) or using a buffered aqueous-organic mobile phase can improve peak shape.
-
Employ a different type of column: Consider using a column specifically designed for the analysis of basic compounds.
PART 4: Experimental Protocols & Visualization
Protocol 1: Synthesis of 4-Chloro-8-methylquinoline
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 8-methylquinolin-4-ol (1 equivalent).
-
Reagent Addition: In a well-ventilated fume hood, cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 4-chloro-8-methylquinoline.
Protocol 2: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a sealed pressure vessel, combine 4-chloro-8-methylquinoline (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the mixture to a temperature between 120-160 °C for several hours. The optimal temperature and time will need to be determined experimentally.
-
Work-up: After cooling, carefully vent the reactor. The reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
PART 5: References
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-451. [Link]
-
Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Google Patents. (2017). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Quora. (2020). How might one synthesis 4-chloro quinoline? [Link]
-
MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]
-
Romero, M., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1368913. [Link]
-
Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
-
ResearchGate. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
-
National Institutes of Health. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]
-
Google Patents. (2012). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Google Patents. (2014). CN103664892B - The crystallization of quinoline.
-
Wikipedia. (n.d.). 8-Aminoquinoline. [Link]
Sources
Technical Support Center: Strategies to Reduce Byproducts in Electrophilic Cyclization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for electrophilic cyclization. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize these powerful ring-forming reactions. By understanding the mechanistic underpinnings of common side reactions, you can strategically design your experiments to maximize the yield and purity of your desired cyclic products.
Frequently Asked Questions (FAQs)
Q1: What is the most common driving force behind byproduct formation in electrophilic cyclization?
A: The most frequent issue stems from the fate of the cationic intermediate formed after the initial electrophilic attack on the unsaturated system.[1] This intermediate is a branch point. The desired pathway is the intramolecular nucleophilic attack to form the ring. However, several competing pathways lead to byproducts, including:
-
Proton elimination: The carbocation can be quenched by a base, leading to an acyclic, rearranged alkene.
-
Solvent trapping: The solvent can act as a nucleophile, attacking the carbocation before the intramolecular cyclization can occur.
-
Rearrangement: The carbocation can rearrange to a more stable form (e.g., via hydride or alkyl shifts), which may not be geometrically suitable for cyclization or may lead to an undesired constitutional isomer.[1]
-
Reaction with the counter-ion: The counter-ion of the electrophile can attack the carbocation.
Understanding the stability and reactivity of this key intermediate is the first step in diagnosing and suppressing byproduct formation.
Q2: How does the choice of the electrophile fundamentally alter the reaction outcome and potential byproducts?
A: The electrophile is not just an initiator; its identity dictates the nature of the intermediate and the subsequent reaction pathways. A highly reactive, "hard" electrophile (like a proton from a strong Brønsted acid) can lead to less selective reactions and substrate decomposition. Conversely, a "soft," polarizable electrophile (like I₂) generates a more stable, bridged iodonium ion intermediate.[2][3] This bridged intermediate restricts conformational freedom and can prevent carbocation rearrangements, often leading to cleaner reactions with higher stereoselectivity.[3][4] Lewis acids can also act as electrophiles or activate other electrophiles, but their interaction can sometimes lead to reversible kinetic products, such as haloboration, which may need to be overcome to favor the thermodynamic cyclized product.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Category 1: Issues with Reaction Selectivity
A: Regioselectivity in electrophilic cyclization is a classic challenge governed by Baldwin's rules, but also heavily influenced by kinetic and thermodynamic factors.
Causality & Explanation: The formation of the smaller ring (e.g., 5-exo) is often kinetically favored due to better orbital overlap and a less strained transition state. However, the larger ring (e.g., 6-endo) might be the thermodynamically more stable product. Your observed ratio is a reflection of the energy barrier to each transition state.
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature will amplify the difference in activation energies between the two competing pathways, thereby favoring the product formed via the lower energy transition state (often the kinetic product).[6] Monitor the reaction closely, as the overall rate will decrease.
-
Modify the Electrophile: A bulkier electrophile or a pre-catalyst complex can introduce steric hindrance that disfavors one transition state over another.
-
Change the Solvent: Solvent polarity can differentially stabilize the transition states.[7][8] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DCM) and polar protic (though the latter can interfere). Sometimes, aqueous media can surprisingly enhance reaction rates and selectivity.[2][9]
-
Employ a Lewis Acid Catalyst: Lewis acids can coordinate to the nucleophile or the π-system, creating a more rigid, organized transition state that can strongly favor one cyclization mode over another.[10][11][12] The choice of Lewis acid is critical; hard acids like AlCl₃ may behave differently than softer ones like AgOTf.
Caption: A decision tree for systematically troubleshooting poor regioselectivity.
Category 2: Substrate- and Reagent-Related Byproducts
A: This indicates that the intermolecular reaction is kinetically outcompeting the desired intramolecular cyclization. This typically happens for one of two reasons: the nucleophile is not sufficiently reactive, or the concentration of the electrophile is too high.
Causality & Explanation: The reaction proceeds in two steps: 1) electrophilic attack and 2) nucleophilic attack. If the internal nucleophile is weak (e.g., a poorly positioned alcohol or a deactivated amine), the second step is slow. This gives the counter-ion of the electrophile (e.g., I⁻ from I₂) or another molecule of the electrophile ample time to attack the intermediate, leading to the simple addition product.
Troubleshooting Steps:
-
Use Slow Addition: This is the most effective strategy. Use a syringe pump to add the electrophile solution over several hours. This keeps the instantaneous concentration of the electrophile very low, ensuring that once an activated intermediate is formed, its primary fate is reaction with the tethered nucleophile rather than another molecule of electrophile.
-
Increase Nucleophilicity: If possible, modify the substrate to make the internal nucleophile more reactive. For example, a phenol is more nucleophilic than an alcohol. If using a base to deprotonate the nucleophile, ensure its pKa is well-matched and that it doesn't react with your electrophile.
-
Use a Scavenger: For halocyclizations, adding a non-nucleophilic base (like NaHCO₃ or a hindered amine) can neutralize the HX byproduct, which can sometimes catalyze decomposition or side reactions.[3]
A: This is a common problem when the aromatic ring is highly activated (electron-rich) and the cyclization is slow. Electrophilic aromatic substitution (EAS) becomes a significant competing pathway.
Causality & Explanation: Both the desired cyclization and the undesired EAS are electrophilic reactions.[13][14] Their relative rates determine the product distribution. If the aromatic ring has strong electron-donating groups, its activation energy for EAS might be comparable to or even lower than that for the cyclization reaction.
Troubleshooting Steps:
-
Choose a Softer Electrophile: Reagents like I₂ are generally "softer" and have a higher affinity for the soft π-system of the alkene/alkyne than for the aromatic ring. "Harder" electrophiles, or those used with strong Lewis acids, are more likely to cause EAS.
-
Lower the Temperature: As with selectivity issues, lowering the temperature can favor one pathway over the other. EAS often has a higher activation energy, so cooling the reaction can suppress it more effectively than the desired cyclization.
-
Protect the Aromatic Ring: If feasible, temporarily install an electron-withdrawing group on the aromatic ring to deactivate it. This group can be removed after the cyclization is complete.
-
Optimize Solvent: Non-coordinating, nonpolar solvents can sometimes disfavor the formation of the highly polar sigma-complex required for EAS.
Data Summary Table
The choice of solvent can dramatically influence the outcome of an electrophilic cyclization. The following table provides a conceptual summary based on common observations.
| Solvent Type | Polarity | Typical Effect on Byproduct Formation | Rationale |
| Hexane/Toluene | Low | May reduce solvent-trapping byproducts. Can favor kinetic products. | Does not effectively stabilize charged intermediates, potentially accelerating intramolecular collapse over intermolecular reactions.[15] |
| Dichloromethane (DCM) | Medium | General-purpose; usually a good starting point. | Solubilizes most organic substrates and reagents without strongly coordinating to cationic intermediates. |
| Acetonitrile (MeCN) | High (Aprotic) | Can sometimes act as a nucleophile, leading to solvent-trapping byproducts. | The nitrogen lone pair can intercept the cationic intermediate.[9] |
| Water / Aqueous Media | High (Protic) | Can surprisingly accelerate reactions and improve selectivity through hydrophobic effects. | Forces nonpolar reactants together, increasing the effective concentration and favoring intramolecular processes.[2][9] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing an Iodocyclization Reaction
This protocol outlines a systematic approach to screen conditions to minimize byproduct formation in a representative iodocyclization.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the unsaturated substrate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the first solvent to be tested (e.g., DCM) to achieve a concentration of 0.1 M.
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve the electrophile (e.g., I₂, 1.2 eq) and any additive (e.g., NaHCO₃, 2.0 eq) in the same solvent.
-
Slow Addition: Using a syringe pump, add the electrophile solution to the stirring substrate solution over a period of 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Check for the consumption of starting material and the appearance of the desired product and any byproducts.
-
Quenching: Once the reaction is complete (or has stalled), quench by adding aqueous sodium thiosulfate solution until the iodine color disappears.
-
Workup & Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product ratio by ¹H NMR or GC-MS to determine the yield and byproduct distribution.
-
Iteration: Repeat steps 2-8, systematically changing one variable at a time (e.g., solvent to acetonitrile, temperature to -40 °C, etc.) to identify the optimal conditions.
Diagram: General Mechanism & Competing Pathways
Caption: The central cationic intermediate can lead to the desired product or various byproducts.
References
- Title: Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC Source: National Institutes of Health URL
- Source: Chemical Science (RSC Publishing)
- Title: Catalytic Wittig and aza-Wittig reactions - PMC Source: National Institutes of Health URL
- Title: Catalytic Wittig and aza-Wittig reactions Source: Beilstein Journals URL
- Title: Aza-Wittig reaction Source: Grokipedia URL
- Title: Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes.
- Title: Aza-Wittig reaction - Wikipedia Source: Wikipedia URL
- Title: ChemInform Abstract: Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes Source: ResearchGate URL
- Title: Directed Electrophilic Cyclizations: Efficient Methodology for the Synthesis of Fused Polycyclic Aromatics Source: Massachusetts Institute of Technology URL
- Source: Chem-Station Int. Ed.
- Title: Iodocyclization of Propargyl Alcohols: Highly Facile Approach to Hetero/Carbocyclic Iodides Source: Minireview URL
- Title: Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development Source: eScholarship, University of California URL
- Title: The Electrophilic Cyclization Mechanism and its Applications Source: Longdom Publishing URL
- Title: Lewis acid catalysis - Wikipedia Source: Wikipedia URL
- Title: Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts Source: ACS Omega URL
- Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes Source: Organic Chemistry Portal URL
- Title: Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides - PMC Source: National Institutes of Health URL
- Title: Optimization of the cyclization reaction conditions.
- Title: (PDF)
- Title: LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION Source: YouTube URL
- Title: Lewis Acid Mediated Reactions of Olefins with Carbonyls Source: ResearchGate URL
- Title: 01.
- Title: Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids Source: Benchchem URL
- Title: Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid Source: PubMed URL
- Title: Regiochemical and stereochemical studies on halocyclization reactions of unsaturated sulfides Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Solvent effects on electrophilicity Source: PubMed URL
- Title: Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC Source: National Institutes of Health URL
- Title: Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC Source: PubMed Central URL
- Title: Aromatic Compounds and Electrophilic Aromatic Substitution Source: Lecturio URL
- Title: Electrophilic Cyclization of Alkenyl ?
- Title: Electrophilic Aromatic Substitution: The Six Key Reactions Source: Master Organic Chemistry URL
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 4. Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on electrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lecturio.com [lecturio.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mit.edu [web.mit.edu]
Technical Support Center: Degradation Pathways of Aqueous Amine Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aqueous amine solvents. Solvent degradation is a critical issue that can lead to reduced process efficiency, operational problems like corrosion and foaming, and significant analytical challenges.[1][2][3] This guide provides in-depth, field-proven insights into the causes of amine degradation and offers practical solutions to the common problems encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) about Amine Degradation
This section addresses fundamental questions regarding the chemical stability of aqueous amine solvents.
Q1: What are the primary degradation pathways for aqueous amine solvents?
A: Amine solvent degradation is broadly categorized into two main pathways: oxidative degradation and thermal degradation.[1][2][4] A third, often overlapping, category is CO2-induced degradation, which primarily falls under the thermal pathway. Oxidative degradation is driven by the presence of oxygen, typically from the flue gas in carbon capture applications, and occurs at lower temperatures found in the absorber (40-70°C).[1][5] Thermal degradation occurs at the higher temperatures (100-150°C) characteristic of the solvent regeneration stripper unit and is significantly influenced by the presence of CO2.[1][6]
Q2: What factors initiate and accelerate oxidative degradation?
A: Oxidative degradation is a complex radical-chain reaction initiated by oxygen.[7] Its rate is significantly influenced by several factors:
-
Oxygen Concentration: Higher partial pressures of oxygen increase the degradation rate. The process can be limited by the mass transfer of O2 into the liquid phase.[1]
-
Metal Ions: Dissolved metal ions, particularly iron (Fe) and copper (Cu) from equipment corrosion, are potent catalysts for oxidative degradation.[8]
-
Amine Structure: The chemical structure of the amine plays a crucial role. Secondary amines tend to degrade faster than primary and tertiary amines, while cyclic amines and those with longer alkyl chains generally show greater stability.[6]
-
Temperature: While it is the dominant pathway at lower temperatures, the rate of oxidative degradation still increases with temperature, especially in the cross-exchanger where the rich solvent is heated.[1]
Q3: What conditions promote thermal degradation?
A: Thermal degradation primarily occurs in the high-temperature sections of a process, such as the stripper and reboiler.[1] The key drivers are:
-
High Temperatures: Typically, temperatures exceeding 120°C are required to initiate significant thermal degradation.
-
CO2 Loading: The presence of absorbed CO2 is a critical factor. Amines react with CO2 to form carbamates, which are key intermediates in many thermal degradation pathways.[1][9][10] Paradoxically, while CO2 is necessary for these pathways, very high CO2 loading can sometimes reduce the degradation rate of certain amines by lowering O2 solubility.[11]
-
Amine Concentration: Higher amine concentrations can increase the rate of polymerization and condensation reactions that are characteristic of thermal degradation.[8][10]
Q4: What are the common degradation products and why are they problematic?
A: Degradation results in the formation of a wide array of chemical compounds, which can cause numerous operational issues.[1][2]
-
Heat Stable Salts (HSS): Oxidative degradation produces carboxylic acids (e.g., formic, acetic, oxalic acid) which react with the amine solvent to form non-regenerable heat stable salts.[1][8] HSS reduce the CO2 absorption capacity of the solvent and are a primary cause of corrosion.[12]
-
Aldehydes and Ammonia: These are common products of oxidation and can contribute to further, more complex degradation reactions.[8]
-
Polymeric and Cyclic Compounds: Thermal degradation often produces higher molecular weight compounds like oxazolidinones (from primary amines like MEA), imidazolidinones, and ureas (from diamines).[1][9][10] These products can significantly increase the viscosity of the solvent, leading to poor heat and mass transfer.[13]
-
Volatile Organic Compounds (VOCs): Some degradation products are volatile and can be emitted into the atmosphere, posing environmental and health concerns.[1][14]
The table below summarizes common degradation products for several widely used amines.
| Amine Solvent | Common Degradation Products | Primary Pathway(s) | References |
| Monoethanolamine (MEA) | Oxazolidinone, N-(2-hydroxyethyl)-imidazole (HEI), N-(2-hydroxyethyl)-formamide (HEF), Glycine, Formic Acid, Acetic Acid, Ammonia | Thermal & Oxidative | [1][8][15] |
| N-Methyldiethanolamine (MDEA) | Bicine (N,N-Bis(2-hydroxyethyl)glycine), Dimethylethanolamine (DMEA), Formaldehyde, Formic Acid | Oxidative | [1][7] |
| Piperazine (PZ) | Ethylenediamine (EDA), N-formylpiperazine, N-aminoethylpiperazine (AEP), Ammonia, Formic Acid | Thermal & Oxidative | [7][8][15] |
Section 2: Troubleshooting Guide for Degradation Experiments
This section provides solutions to specific issues you may encounter in the lab.
Q: My solvent is changing color and losing absorption capacity faster than expected. What's happening?
A: Cause & Analysis: A rapid color change (typically to yellow or brown) and a drop in CO2 absorption performance are classic indicators of severe oxidative degradation.[12] The color is due to the formation of nitrogenous polymers and other chromophoric compounds. The capacity loss occurs because the active amine is being irreversibly converted into degradation products, such as heat stable salts, which no longer react with CO2.[8]
Solution Workflow:
-
Verify Oxygen Exclusion: Ensure your inert gas (N2 or Ar) purge is effective. Check for leaks in your reactor seals, tubing, and fittings. Even trace amounts of O2 can initiate degradation.
-
Analyze for Metal Contamination: The most likely accelerator is metal ion contamination. Take a solvent sample and analyze for dissolved iron, copper, and other transition metals using Inductively Coupled Plasma (ICP-MS or ICP-OES). Corrosion of stainless steel components (reactors, impellers) is a common source.
-
Implement a Metal Chelator: As a diagnostic test or mitigation strategy, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to a fresh batch of solvent.[8] If the degradation rate decreases significantly, metal catalysis is confirmed.
-
Review Solvent Purity: Ensure the purity of your initial amine and the water used. Impurities can sometimes act as degradation initiators.
Q: I'm observing significant foaming in my reactor. What are the likely causes related to degradation?
A: Cause & Analysis: Foaming is often caused by the accumulation of surface-active degradation products.[3][10][16] Compounds formed during both oxidative and thermal degradation can act as surfactants, lowering the surface tension of the aqueous solution and stabilizing foam. This is not only an operational nuisance but can also lead to solvent loss through entrainment.[16]
Solution Workflow:
-
Characterize Degradation Products: Use analytical techniques like LC-MS or GC-MS to identify the specific degradation products present in your foamy solvent.[1] High molecular weight polymers and some nitrogenous heterocycles are known to be surface-active.
-
Filter the Solvent: Particulate matter, including corrosion products and precipitated degradation compounds, can stabilize foam. Filter a sample of your solvent through a 0.45 µm filter and observe if the foaming tendency is reduced.[13]
-
Consider Anti-Foaming Agents: While this is more of a process solution than a research diagnostic, the addition of a suitable anti-foaming agent can confirm if surfactants are the root cause. Use this judiciously, as it can interfere with some analyses.
-
Clean the Reactor Thoroughly: Residues from previous experiments can leach into a new batch and cause foaming. Ensure your cleaning protocol effectively removes all organic and inorganic contaminants.
Q: My analytical results for amine concentration are inconsistent. What are the sources of error?
A: Cause & Analysis: Inconsistent analytical results can stem from both the experimental setup and the analytical method itself. The volatility of degradation products can lead to their loss in open systems, altering the composition of the liquid sample over time.[17] Furthermore, different analytical techniques measure different properties; for example, titration measures total alkalinity, which may not decrease if degradation products are also basic, whereas chromatography (HPLC, GC) can measure the specific parent amine concentration.[17][18]
Solution Workflow:
-
Standardize Experimental Setup: Be aware that results from an open, gas-sparged reactor may differ significantly from a closed, pressurized batch reactor because volatile intermediates can escape in the former.[17] Clearly document your setup for every run.
-
Cross-Validate Analytical Methods: Do not rely on a single technique. Use a specific method like HPLC or GC-FID to quantify the parent amine and a broader method like acid titration to measure total alkalinity.[18] A discrepancy between the two is a strong indication that basic degradation products are being formed.
-
Develop a Rigorous Sampling Protocol: Ensure that samples are taken at consistent time points and handled identically. Quench any ongoing reactions by cooling the sample immediately. If analyzing for volatile compounds, minimize headspace in the sample vial.
-
Check for Analytical Interferences: Some degradation products may co-elute with the parent amine in chromatography or interfere with titration endpoints. Run standards of known degradation products if available to check for interference.
Q: I'm seeing corrosion in my 316 stainless steel reactor. How is this linked to amine degradation?
A: Cause & Analysis: The link is direct and well-established. Amine degradation, particularly oxidative degradation, produces acidic compounds like formic, acetic, and oxalic acid.[1][8] These acids react with the amine to form heat stable salts (HSS). This process lowers the solution's pH and creates a corrosive environment, breaking down the passive protective layer of stainless steel.[12][13]
Solution Workflow:
-
Quantify Heat Stable Salts: Use Ion Chromatography (IC) to analyze your solvent for common anions associated with HSS, such as formate, acetate, oxalate, and sulfate (if SOx is present).[1] An increasing concentration of HSS is a leading indicator of a corrosion problem.
-
Monitor pH and Alkalinity: Regularly track the pH and perform titrations. A significant drop in pH or a loss of alkalinity that cannot be explained by CO2 loading points to the formation of acidic degradation products.
-
Inspect and Passivate Equipment: After experiments, thoroughly clean and inspect your reactor surfaces. If corrosion is evident, you may need to re-passivate the stainless steel using a standard nitric or citric acid procedure to restore its protective oxide layer.
-
Mitigate the Root Cause: The ultimate solution is to prevent the degradation that forms the corrosive acids. Refer back to the troubleshooting steps for rapid degradation (Q1) to address the root cause, which is often oxygen ingress and/or metal catalysis.
Section 3: Key Experimental Protocols & Analytical Methods
Protocol: Accelerated Oxidative Degradation Screening
This protocol provides a framework for rapidly assessing the relative oxidative stability of different amine solvents.
-
Reactor Setup:
-
Use a sealed, temperature-controlled glass or stainless steel batch reactor (100-500 mL) equipped with a magnetic stir bar or overhead stirrer.[19]
-
Include ports for gas inlet/outlet, liquid sampling, and temperature/pressure monitoring.
-
Ensure all wetted parts are made of a consistent, corrosion-resistant material (e.g., 316 SS or Hastelloy C) to maintain consistent metal ion concentration.
-
-
Solvent Preparation:
-
Prepare the aqueous amine solution (e.g., 30 wt%) using deionized water.
-
Optional: Pre-load the solvent with a specific amount of CO2 to simulate process conditions.
-
Optional: Spike the solution with a known concentration of metal catalysts (e.g., FeSO4·7H2O) to simulate corrosion effects.[8]
-
-
Experimental Procedure:
-
Add the prepared solvent to the reactor and seal it.
-
Heat the solution to the desired temperature (e.g., 55-70°C for absorber conditions).[1]
-
Purge the headspace with an inert gas (N2) to remove any air.
-
Introduce the oxidizing gas mixture (e.g., pure O2 or a CO2/O2 blend) at a controlled flow rate or pressurize the reactor to a specific O2 partial pressure (e.g., 250-350 kPa for accelerated tests).[19]
-
Maintain constant stirring (e.g., 1000 rpm) to ensure good gas-liquid contact and avoid mass-transfer limitations.[1]
-
Take liquid samples at regular intervals (e.g., 0, 24, 48, 72 hours) for analysis.
-
-
Analysis:
Overview of Key Analytical Techniques
| Technique | Purpose | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Quantify parent amine concentration and non-volatile degradation products. Often considered a reliable method for amine quantification.[18] | Measuring amine loss over time.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile degradation products. The preferred method for product identification due to extensive libraries.[1][20] | Characterizing the full profile of degradation products.[19] |
| Ion Chromatography (IC) | Quantify ionic species, particularly the anions of heat stable salts (formate, acetate, etc.) and cations like ammonium.[1] | Assessing the buildup of corrosive HSS.[8] |
| Acid-Base Titration | Measure the total alkalinity of the solvent. A rapid method to assess overall solvent health.[18] | Monitoring the loss of basicity due to degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify and quantify a wide range of non-volatile and polar degradation products with high sensitivity and specificity. | Complementing GC-MS for a comprehensive analysis of the liquid phase.[21] |
Section 4: Data Visualization & Pathways
Diagram: Generalized Oxidative Degradation Pathway
This diagram illustrates a simplified, typical pathway for oxidative degradation, which often proceeds via radical mechanisms.
Caption: Oxidative degradation initiates with radical formation, leading to aldehydes and carboxylic acids, which form corrosive Heat Stable Salts (HSS).
Diagram: Thermal Degradation Pathway of MEA
This diagram shows the carbamate polymerization pathway, a key thermal degradation route for primary amines like MEA.
Caption: Thermal degradation of MEA proceeds via carbamate cyclization to form a reactive oxazolidinone (OZD) intermediate.[1][10]
Diagram: Analytical Workflow for Degradation Studies
This workflow outlines the logical steps from sample collection to data interpretation.
Caption: A robust analytical workflow involves proper sample preparation followed by multiple, complementary instrumental techniques.
Section 5: References
-
Degradation of Amine Solvents in a CO2 Capture Plant at Lab-Scale: Experiments and Modeling. (2018). Industrial & Engineering Chemistry Research - ACS Publications.
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (2014). ResearchGate.
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). ResearchGate.
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky UKnowledge.
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (n.d.). ResearchGate.
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University Research Portal.
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). ChemEngineering.
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (2014). Greenhouse Gases: Science and Technology.
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO.
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research - ACS Publications.
-
Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (2021). ProQuest.
-
QUANTIFICATION OF AMINE LOSS IN THE POST COMBUSTION CO2 CAPTURE PROCESS. (n.d.). University of Regina Scholaris.
-
Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. (2014). Taylor & Francis Online.
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). ResearchGate.
-
Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin.
-
(PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. (n.d.). ResearchGate.
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). PubMed Central (PMC), National Institutes of Health (NIH).
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2024). MDPI.
-
Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). Laboratoire Sciences, Bioanalytiques et Miniaturisation (LSABM).
-
In-situ FT-IR quantitative analysis of amine concentrations and CO2 loading amount in solvent mixtures for CO2 capture. (2018). ResearchGate.
-
Exit Seminar: Enhancing Carbon Capture by Examining Degradation in Aqueous Amine Solvents and Developing Targeted Mitigation Systems to Reduce Key Environmental Impacts. (2023). University of Kentucky Chemistry.
-
Evaluation of solvent degradation in amine-based post-combustion capture process simulations. (n.d.). Norwegian Research Information Repository.
-
Lowering the Risk of Commercialization of CO2 Capture With Amine Solvents. (2024). YouTube.
-
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare.
-
Influence of experimental setup on amine degradation. (n.d.). Norwegian University of Science and Technology (NTNU).
-
Trends in Tragedy – An in-depth Study of Amine System Failures. (n.d.). AmmoniaKnowHow.
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- 2. [PDF] Degradation of amine-based solvents in CO2 capture process by chemical absorption | Semantic Scholar [semanticscholar.org]
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- 4. pubs.acs.org [pubs.acs.org]
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- 12. mdpi.com [mdpi.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. Exit Seminar: Enhancing Carbon Capture by Examining Degradation in Aqueous Amine Solvents and Developing Targeted Mitigation Systems to Reduce Key Environmental Impacts | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 15. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF [slideshare.net]
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Technical Support Center: Optimization of Multicomponent Reactions for Heterocyclic Synthesis
Welcome to the Technical Support Center for the optimization of multicomponent reactions (MCRs) in heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and troubleshoot common experimental challenges. Multicomponent reactions are powerful tools for generating molecular diversity and complexity in a single step, making them invaluable in medicinal chemistry and materials science.[1][2][3][4] However, their successful implementation often requires careful optimization of various reaction parameters. This guide provides in-depth, evidence-based solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses broad, overarching questions related to the optimization of MCRs.
Q1: My multicomponent reaction is giving a very low yield or no product at all. Where should I start troubleshooting?
A: Low or no yield is a common issue in MCRs and can stem from several factors. A systematic approach is crucial for identifying the root cause.[5]
-
Reagent Purity and Stability: MCRs are highly sensitive to impurities in starting materials and solvents.[5] Ensure all reagents are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive. Some reagents, particularly aldehydes, can oxidize over time. It is advisable to use freshly distilled or purified aldehydes.
-
Reaction Conditions: Suboptimal temperature, reaction time, and concentration can significantly impact yield.[5] Some MCRs require heating to overcome activation barriers, while others may suffer from product decomposition at elevated temperatures.[6] Running a small-scale reaction matrix to screen these parameters is a good starting point.
-
Catalyst Activity: Many MCRs are catalyst-dependent.[7] Ensure your catalyst is active and used at the appropriate loading. If you are using a previously opened bottle of a catalyst, its activity might be compromised due to handling and storage. Consider using a fresh batch of the catalyst.
-
Stoichiometry: The molar ratio of the reactants is a critical parameter in MCRs.[8] While a 1:1:1 stoichiometry is a common starting point for a three-component reaction, it is not always optimal. Varying the stoichiometry, for instance by using a slight excess of one of the components, can sometimes drive the reaction to completion.[9][10]
Q2: I am observing the formation of multiple side products, making purification difficult. What are the likely causes and solutions?
A: The formation of side products is a frequent challenge in MCRs due to the presence of multiple reactive species.[11]
-
Competing Reactions: The starting materials in an MCR can often react with each other in unintended ways, leading to byproducts. For example, in the Biginelli reaction, a common side product is the Hantzsch dihydropyridine.[11] Understanding the potential side reactions of your specific MCR is key to mitigating them.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction pathway and selectivity.[12][13][14][15] A solvent can stabilize certain intermediates or transition states over others, thus favoring the desired reaction pathway. Screening a range of solvents with varying polarities is a crucial optimization step.
-
Catalyst Selectivity: The catalyst not only accelerates the reaction but can also control its selectivity.[7] A well-chosen catalyst can favor the formation of the desired product over side products. For instance, in some reactions, a Lewis acid might promote one pathway, while a Brønsted acid promotes another.[11]
Q3: How do I choose the optimal solvent for my multicomponent reaction?
A: Solvent selection is a critical yet often overlooked aspect of MCR optimization.[12] There is no universal "best" solvent, as the ideal choice depends on the specific reaction mechanism and the properties of the reactants.
-
Polarity and Solubility: The solvent must, at a minimum, solubilize the starting materials to a reasonable extent. Beyond that, the polarity of the solvent can influence reaction rates and even the reaction mechanism. For instance, the Passerini reaction is proposed to proceed through different mechanisms in polar and aprotic solvents.[16]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may act as proton sources or sinks, which can be beneficial or detrimental depending on the reaction mechanism. Aprotic solvents (e.g., THF, DCM, acetonitrile) are generally less interactive. In the Ugi reaction, methanol is a common solvent, but mixtures with other solvents can also be effective.[9][10]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to improved yields and shorter reaction times.[11][17] This approach is also environmentally friendly.
Here is a table summarizing the properties of some common solvents used in MCRs:
| Solvent | Dielectric Constant (20°C) | Polarity Index | Type | Common Applications in MCRs |
| Methanol | 33.0 | 5.1 | Protic | Ugi, Passerini reactions |
| Ethanol | 24.6 | 4.3 | Protic | Biginelli, Hantzsch reactions |
| Acetonitrile | 37.5 | 5.8 | Aprotic | General purpose |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Aprotic | Passerini, Ugi reactions |
| Dichloromethane (DCM) | 9.1 | 3.1 | Aprotic | Passerini reactions |
| Toluene | 2.4 | 2.4 | Aprotic | Reactions requiring higher temperatures |
| Water | 80.1 | 10.2 | Protic | Green chemistry approaches to MCRs |
Troubleshooting Guides for Specific MCRs
This section provides detailed troubleshooting advice for some of the most common multicomponent reactions used in heterocyclic synthesis.
The Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[18][19]
Problem: Low yield of the desired DHPM.
-
Causality: Low yields in the Biginelli reaction are often due to inefficient catalysis or the formation of side products.[11] The classical reaction often requires strong acid catalysts and prolonged heating, which can lead to degradation.[11]
-
Troubleshooting Steps:
-
Catalyst Screening: While classical Brønsted acids like HCl can be used, a wide range of more efficient Lewis acid catalysts such as Yb(OTf)₃, FeCl₃, or InCl₃ have been reported to improve yields under milder conditions.[11][20]
-
Solvent Optimization: Ethanol is a traditional solvent, but other solvents like acetonitrile or even solvent-free conditions can be more effective for certain substrates.[18]
-
Microwave Irradiation: Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[20]
-
Problem: Formation of a yellow, fluorescent byproduct.
-
Causality: This is often the Hantzsch dihydropyridine byproduct, formed from the reaction of the aldehyde, β-ketoester, and ammonia (which can be generated from the decomposition of urea).[11]
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Harsher acidic conditions can promote the decomposition of urea to ammonia. Using a milder Lewis acid catalyst can suppress this side reaction.[11]
-
Control Stoichiometry: Using a slight excess of urea can sometimes favor the Biginelli pathway.
-
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia.[21][22]
Problem: Incomplete reaction and significant starting material remaining.
-
Causality: Incomplete conversion is often due to insufficient reaction kinetics.[6] The classical Hantzsch synthesis can be slow and require long reaction times.[6]
-
Troubleshooting Steps:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. A variety of catalysts, including Lewis acids (e.g., Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid), have been shown to be effective.[6]
-
Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields.[6]
-
Solvent-Free Conditions: Running the reaction neat or with minimal solvent can increase the concentration of reactants and accelerate the reaction.[6]
-
Problem: Over-oxidation of the dihydropyridine product to the corresponding pyridine.
-
Causality: 1,4-dihydropyridines can be sensitive to oxidation, especially at elevated temperatures or in the presence of air.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of oxidation.
-
Careful Work-up: During the work-up and purification, minimize exposure to air and light.
-
The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[16]
Problem: The reaction is slow or does not proceed to completion.
-
Causality: The rate of the Passerini reaction can be highly dependent on the concentration of the reactants and the solvent used.[16]
-
Troubleshooting Steps:
-
Concentration: The Passerini reaction is a third-order reaction, meaning its rate is highly dependent on the concentration of all three components.[16] Running the reaction at a higher concentration or even neat can significantly improve the reaction rate.[23]
-
Solvent Choice: The reaction is typically faster in aprotic solvents of low polarity, such as dichloromethane or tetrahydrofuran.[24] Protic solvents like alcohols are generally not suitable as they can compete with the carboxylic acid.[24]
-
Additives: In some cases, the addition of a Lewis acid or a nucleophilic tertiary amine like DABCO can accelerate the reaction.[23]
-
The Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.
Problem: Low yield of the Ugi product, especially at low concentrations.
-
Causality: The Ugi reaction can be sensitive to concentration, with lower concentrations often leading to poor yields.[9][10][25]
-
Troubleshooting Steps:
-
Increase Concentration: Running the reaction at higher concentrations (e.g., 0.2 M to 0.4 M in methanol) has been shown to significantly improve yields.[9][10][25]
-
Solvent Selection: Methanol is a common and effective solvent for the Ugi reaction.[9][10][26] Mixtures of ethanol and methanol can also be effective.[10]
-
Stoichiometry of the Imine: Using a slight excess (e.g., 1.2 equivalents) of the pre-formed or in situ generated imine can lead to higher yields.[9][10]
-
Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[11]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[11]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[11]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.[11]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[11]
General Procedure for a Passerini-Smiles Reaction (One-Pot)
-
To 1.0 equivalent of a phenol, add successively 1.0 equivalent of DABCO (for aldehydes), 2.0 equivalents of an aldehyde (or 1.0 equivalent of a ketone), and 1.0 equivalent of an isocyanide under an inert atmosphere.[23]
-
Stir the resulting mixture neat at 55 °C (or 80 °C for certain derivatives) for 12 hours for aldehydes (three days for ketones).[23]
-
Then, add DMF (to a concentration of 0.2 M) and 1.5 equivalents (for aldehydes) or 2.0 equivalents (for ketones) of potassium tert-butoxide.[23]
-
Stir the resulting mixture for 1 hour at 100 °C.[23]
-
After cooling, proceed with an appropriate aqueous work-up and purification by flash chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in MCRs
Caption: Key parameters influencing the outcome of a multicomponent reaction.
References
Sources
- 1. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Ugi reaction using parallel synthesis and automated liquid handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Passerini reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Biginelli Reaction [organic-chemistry.org]
- 21. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Video: Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [jove.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vitro Antibacterial Activity of 8-Methylquinolin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates a robust pipeline for novel antibacterial agents. Quinoline and its derivatives have long been a cornerstone of antimicrobial research, demonstrating a wide range of pharmacological activities.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial in vitro validation of a promising candidate from this class: 8-Methylquinolin-4-amine. Our objective is to move beyond simple screening to a rigorous comparative analysis that establishes a clear, data-driven profile of its antibacterial potential.
We will detail the critical experimental workflows, explain the scientific rationale behind methodological choices, and provide templates for data interpretation. This guide is designed to ensure that the generated data is not only accurate but also contextually relevant, allowing for a sound assessment of this compound's standing against established clinical antibiotics.
The Comparative Framework: Establishing a Relevant Benchmark
To truly understand the potential of this compound, its activity must be measured against clinically successful antibiotics. The choice of comparators is critical; they should represent different mechanisms of action to help contextualize the spectrum and potency of our test compound.
1.1. Rationale for Comparator Selection:
-
Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a structural analog that also contains a quinoline core.[3][4] Its primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6] This makes it an indispensable comparator for assessing a potentially similar mechanism of action. Ciprofloxacin exhibits broad-spectrum activity, particularly against Gram-negative bacteria.[6][7]
-
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8] It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]
-
Gentamicin: An aminoglycoside antibiotic, gentamicin inhibits protein synthesis by binding to the 30S ribosomal subunit.[11][12] It is a broad-spectrum, bactericidal agent with significant activity against many Gram-negative bacteria.[13][14]
1.2. Selection of Bacterial Strains:
A panel of well-characterized, clinically relevant bacterial strains is essential for determining the antibacterial spectrum. The use of American Type Culture Collection (ATCC) strains ensures reproducibility.
-
Gram-Positive:
-
Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections.
-
Enterococcus faecalis (e.g., ATCC 29212): A frequent cause of urinary tract infections and endocarditis.
-
-
Gram-Negative:
-
Escherichia coli (e.g., ATCC 25922): A versatile pathogen responsible for a wide range of infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
-
Core Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for determining the in vitro antibacterial profile of this compound. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for data integrity and comparability.[15][16]
2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[17]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]
-
Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only) on each plate.[17]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[19]
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[17]
2.2. Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.
Protocol:
-
Following MIC Determination: From the wells of the MIC plate showing no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[22]
-
Subculturing: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21][23]
2.3. Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial susceptibility.[24][25]
Protocol:
-
Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar plate using a bacterial suspension equivalent to a 0.5 McFarland standard.[19][26]
-
Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of this compound and the comparator antibiotics onto the agar surface.[26]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[19]
-
Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[24] The size of the zone is proportional to the susceptibility of the organism to the compound.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis.
Table 1: Hypothetical In Vitro Activity of this compound and Comparators
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | This compound | 4 | 8 | 18 |
| Ciprofloxacin | 1 | 2 | 25 | |
| Vancomycin | 1 | 2 | 20 | |
| Gentamicin | 0.5 | 1 | 28 | |
| E. faecalis | This compound | 8 | 32 | 14 |
| Ciprofloxacin | 2 | 8 | 19 | |
| Vancomycin | 2 | >32 | 16 | |
| Gentamicin | 4 | 8 | 22 | |
| E. coli | This compound | 16 | 64 | 12 |
| Ciprofloxacin | 0.25 | 0.5 | 30 | |
| Vancomycin | >128 | >128 | 0 | |
| Gentamicin | 1 | 2 | 26 | |
| P. aeruginosa | This compound | 64 | >128 | 8 |
| Ciprofloxacin | 1 | 4 | 24 | |
| Vancomycin | >128 | >128 | 0 | |
| Gentamicin | 2 | 4 | 23 |
Interpretation of Results:
-
MIC: Lower MIC values indicate greater potency.
-
MBC/MIC Ratio: An MBC/MIC ratio of ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity.[21]
-
Zone of Inhibition: Larger zones of inhibition generally correlate with higher susceptibility.
Proposed Mechanism of Action and Investigational Workflow
Given its quinoline scaffold, it is plausible that this compound, like ciprofloxacin, targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[27][28] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to DNA damage and cell death.[5][29]
Proposed Experimental Workflow:
The following workflow can be used to validate the antibacterial activity and investigate the mechanism of action of this compound.
Caption: Proposed workflow for antibacterial validation.
Hypothesized Signaling Pathway of Quinolone Action:
This diagram illustrates the generally accepted mechanism by which quinolone antibiotics induce bacterial cell death.
Caption: Hypothesized mechanism of quinolone action.
Conclusion
This guide outlines a systematic and comparative approach to the in vitro validation of this compound as a potential antibacterial agent. By employing standardized protocols and benchmarking against clinically relevant antibiotics, researchers can generate a robust and interpretable dataset. This initial characterization is a critical step in the drug development process, providing the foundational evidence needed to justify further investigation into its mechanism of action, safety profile, and in vivo efficacy. The quest for new antibiotics is challenging, but a rigorous and scientifically sound approach, as detailed here, maximizes the potential for success.
References
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A Comparative Analysis of 4-Aminoquinoline and 8-Aminoquinoline Antimalarials: A Guide for Researchers
In the landscape of antimalarial drug development, the quinoline-based compounds have historically formed the backbone of chemotherapy. Among these, the 4-aminoquinolines and 8-aminoquinolines represent two distinct, yet structurally related, classes with profoundly different therapeutic applications, mechanisms of action, and safety profiles. This guide provides a detailed comparative analysis of these two crucial classes of antimalarials, offering insights for researchers, scientists, and drug development professionals.
Section 1: At the Crossroads of Antimalarial Action: A Tale of Two Scaffolds
The fundamental divergence between 4-aminoquinolines and 8-aminoquinolines lies in their primary targets within the Plasmodium life cycle. 4-Aminoquinolines, exemplified by the renowned chloroquine, are potent blood schizonticides, targeting the rapidly replicating asexual parasites in red blood cells that are responsible for the clinical symptoms of malaria. In stark contrast, 8-aminoquinolines, such as primaquine and the more recent tafenoquine, are the only class of drugs effective against the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are the cause of relapsing malaria.[1] Additionally, 8-aminoquinolines exhibit gametocytocidal activity, crucial for interrupting the transmission of the parasite from human to mosquito.[2]
This fundamental difference in their biological targets dictates their clinical utility. While 4-aminoquinolines are primarily used for the treatment of acute malarial episodes, 8-aminoquinolines are indispensable for the radical cure of relapsing malarias and as a tool for transmission-blocking strategies.[3][4]
Section 2: Divergent Mechanisms of Parasite Elimination
The contrasting therapeutic roles of these two drug classes are a direct consequence of their distinct mechanisms of action.
The Heme Polymerization Inhibition Model of 4-Aminoquinolines
The prevailing mechanism of action for 4-aminoquinolines is the disruption of heme detoxification in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.
The Oxidative Stress Cascade of 8-Aminoquinolines
The mechanism of 8-aminoquinolines is more complex and less completely understood. These compounds are prodrugs that require metabolic activation by host cytochrome P450 enzymes, primarily CYP2D6, in the liver.[5] This metabolic conversion generates reactive intermediates that are thought to interfere with the parasite's mitochondrial electron transport chain and generate reactive oxygen species (ROS). The resulting oxidative stress is believed to be the primary mode of killing for both the liver-stage hypnozoites and the gametocytes. This reliance on host metabolism explains their potent activity in the liver and also underlies some of their associated toxicities.
Section 3: Head-to-Head: A Comparative Data Summary
The following table summarizes the key characteristics and performance metrics of representative 4-aminoquinoline and 8-aminoquinoline antimalarials.
| Feature | 4-Aminoquinolines (e.g., Chloroquine) | 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) |
| Primary Target Stage | Asexual Erythrocytic Stages (Blood Schizonts) | Hepatic Stages (Hypnozoites), Gametocytes |
| Mechanism of Action | Inhibition of heme polymerization | Metabolic activation to ROS-generating metabolites |
| Clinical Indication | Treatment of acute malaria | Radical cure of P. vivax/P. ovale, transmission blocking |
| In Vitro Activity (IC50 vs. P. falciparum) | Highly potent against sensitive strains (e.g., 3D7: ~10-30 nM).[5] | Moderate to low activity against blood stages (Primaquine: >1000 nM).[6] |
| In Vivo Efficacy (Blood Stage) | Highly effective against sensitive strains in rodent models.[7] | Generally poor activity against blood stages. |
| In Vivo Efficacy (Liver Stage) | Inactive | Highly effective (the only approved class for hypnozoites).[1] |
| Key Resistance Mechanism | Mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene, leading to reduced drug accumulation.[4] | Not well-defined, but may involve alterations in parasite stress response pathways. No definitive genetic markers have been identified.[5] |
| Major Adverse Effects | Generally well-tolerated; can cause gastrointestinal upset, headache, and dizziness. | Hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[7] |
| Pharmacokinetics | Long half-life (days to weeks). | Primaquine: Short half-life (hours). Tafenoquine: Very long half-life (~15 days).[8] |
Section 4: Navigating the Landscape of Resistance
Drug resistance is a major threat to malaria control. The mechanisms of resistance to 4-aminoquinolines and 8-aminoquinolines are distinct.
4-Aminoquinoline Resistance: A Well-Trod Path
Resistance to chloroquine and other 4-aminoquinolines in P. falciparum is primarily associated with point mutations in the pfcrt gene.[4] These mutations alter the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole, leading to the efflux of the drug from its site of action. This reduced accumulation prevents the drug from reaching a high enough concentration to effectively inhibit heme polymerization.
8-Aminoquinoline Resistance: An Enigmatic Frontier
The molecular basis of resistance to 8-aminoquinolines is not as clearly understood.[5] This is partly due to the difficulty in culturing the liver stages of P. vivax in vitro. Resistance is likely multifactorial and may involve alterations in the parasite's ability to cope with oxidative stress. To date, no specific genetic markers for primaquine or tafenoquine resistance have been conclusively identified.[5] The failure of radical cure with 8-aminoquinolines is often linked to host factors, such as poor metabolism of the prodrug due to polymorphisms in the CYP2D6 enzyme, rather than parasite-mediated resistance.[5]
Section 5: Experimental Protocols for Comparative Evaluation
For researchers aiming to directly compare the activity of 4-aminoquinoline and 8-aminoquinoline compounds, the following experimental workflows are recommended.
In Vitro Blood-Stage Antimalarial Activity Assay (SYBR Green I-based)
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Prepare serial dilutions of the test compounds in 96-well plates.
-
Assay Setup: Synchronize parasite cultures to the ring stage. Add the parasitized red blood cells (0.5% parasitemia, 2% hematocrit) to the drug-containing plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Asexual Blood-Stage Efficacy (Peter's 4-Day Suppressive Test)
This is a standard in vivo model to assess the efficacy of antimalarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.
Protocol:
-
Animal Model: Use Swiss albino mice.
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control. Determine the effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90).
In Vitro Liver-Stage (Hypnozoite) Activity Assay
Assessing activity against hypnozoites is challenging. In vitro models using primary hepatocytes and P. cynomolgi or P. vivax sporozoites are employed.
Protocol:
-
Hepatocyte Culture: Plate primary human or monkey hepatocytes in collagen-coated 96-well plates.
-
Sporozoite Infection: Infect the hepatocytes with freshly dissected P. cynomolgi or P. vivax sporozoites.
-
Drug Treatment: Add the test compounds at various concentrations after sporozoite invasion and maintain for the desired duration (e.g., 6-8 days).
-
Immunofluorescence Staining: Fix the cells and stain with antibodies against parasite-specific proteins (e.g., HSP70 and UIS4) to distinguish between developing schizonts and dormant hypnozoites.
-
Imaging and Analysis: Use high-content imaging systems to enumerate the number and size of schizonts and hypnozoites in each well.
-
Data Analysis: Determine the IC50 of the compounds against both parasite forms.
Section 6: Concluding Remarks for the Modern Drug Developer
The distinct biological profiles of 4-aminoquinolines and 8-aminoquinolines underscore the importance of a multi-pronged approach to malaria eradication. While 4-aminoquinolines remain relevant for treating acute disease in areas with susceptible parasites, their utility is hampered by widespread resistance. The unique ability of 8-aminoquinolines to target the dormant liver stages and transmission stages makes them indispensable tools for malaria elimination.
For researchers in the field, understanding the fundamental differences in the mechanism of action, resistance profiles, and experimental evaluation of these two classes is paramount. The development of new antimalarials will likely involve either the modification of these existing scaffolds to overcome resistance and improve safety or the discovery of novel chemotypes that can replicate or surpass their therapeutic benefits. The experimental frameworks provided in this guide offer a starting point for the rigorous evaluation of such next-generation antimalarial candidates.
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A Senior Application Scientist's Guide to Evaluating the Cytoprotective Effects of 8-Hydroxyquinoline Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of 8-hydroxyquinoline (8-HQ) derivatives as cytoprotective agents. Moving beyond a simple product list, this document synthesizes field-proven insights with technical data to explain the causality behind experimental choices, ensuring a robust and validated approach to evaluation.
Introduction: The Imperative for Cytoprotection and the Promise of 8-Hydroxyquinolines
Cellular stress, stemming from oxidative damage, protein aggregation, and mitochondrial dysfunction, is a cornerstone of numerous pathologies, including neurodegenerative diseases, ischemic injury, and inflammatory conditions. Cytoprotective agents aim to mitigate this damage and enhance cell survival. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a highly versatile pharmacophore in this domain.[1][2] As a small, planar, and lipophilic molecule, it possesses an intrinsic ability to cross cellular membranes and, most critically, to chelate metal ions.[3][4]
The diverse biological activities of 8-HQ derivatives, ranging from antineurodegenerative to antioxidant effects, are largely derived from this metal-binding capability.[4][5] Dysregulation of metal ion homeostasis, particularly of iron, copper, and zinc, is a key factor in producing cytotoxic reactive oxygen species (ROS) via processes like the Fenton reaction.[5][6] 8-HQ derivatives can sequester these excess metal ions, thereby neutralizing a primary source of oxidative stress and exerting a potent cytoprotective effect.[6][7] This guide will explore the mechanisms, compare key derivatives, and provide validated protocols for assessing their efficacy.
Core Cytoprotective Mechanisms of 8-Hydroxyquinoline Derivatives
The cytoprotective activity of 8-HQ derivatives is not monolithic. It arises from a combination of interconnected mechanisms that collectively enhance cellular resilience.
Metal Ion Chelation and ROS Neutralization
The foundational mechanism is the bidentate chelation of divalent metal ions by the hydroxyl group at position 8 and the heterocyclic nitrogen.[8] This action is central to their neuroprotective effects in diseases like Alzheimer's and Parkinson's, where an overabundance of redox-active metals is implicated in pathology.[4][5]
-
Inhibition of the Fenton Reaction: By chelating ferrous iron (Fe²⁺), 8-HQ derivatives prevent its participation in the Fenton reaction, which generates highly destructive hydroxyl radicals.[5]
-
Reduction of Metal-Associated Toxicity: Derivatives like Clioquinol (CQ) and PBT2 have been shown to disrupt the interaction between metals and the amyloid-β (Aβ) peptide, reducing the formation of toxic oligomers and cutting amyloid deposition in preclinical models.[9][10][11]
Modulation of Cellular Signaling Pathways
Beyond simple chelation, 8-HQ derivatives influence key signaling pathways that govern the cell's intrinsic defense systems.
-
MAPK/ERK Pathway Activation: The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell fate. Some 8-HQ derivatives can activate this pathway, which, depending on the cellular context, can either promote survival or, conversely, trigger programmed cell death, highlighting the importance of careful dose-response studies.[14]
-
Nrf2 Pathway Activation (Pro-electrophilic Mechanism): The Nrf2 pathway is the master regulator of the antioxidant response, inducing the expression of numerous detoxifying and antioxidant enzymes.[15][16] While direct activation by 8-HQ is still under investigation, related hydroquinone structures are known to act as pro-electrophilic drugs.[17] They are oxidized intracellularly to reactive quinones, which then modify cysteine residues on Keap1, the negative regulator of Nrf2. This releases Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), upregulating a battery of cytoprotective genes.
The diagram below illustrates the Nrf2 activation pathway, a likely and powerful mechanism for the cytoprotective effects of hydroquinone-based compounds.
Caption: A validated workflow for assessing cytoprotection.
Protocol 1: Assessing Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma for neuroprotection studies) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with various concentrations of the 8-HQ derivative (e.g., 0.1 to 100 µM) for 1-2 hours.
-
Causality: This pre-incubation allows the compound to enter the cells and prepare them to resist the upcoming insult.
-
Controls: Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" cytoprotective agent (e.g., N-Acetylcysteine).
-
-
Induce Stress: Add the cytotoxic stressor (e.g., 100 µM H₂O₂ or 5 µM rotenone) to all wells except the "no stress" control. Incubate for 24 hours.
-
MTT Incubation: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Causality: This duration is critical for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.
-
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no stress" control.
Protocol 2: Measuring Intracellular ROS (DCFDA Assay)
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Probe Loading: After the stress incubation period, remove the media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Causality: This allows for sufficient uptake and de-esterification of the probe.
-
-
Readout: Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
Analysis: Normalize the fluorescence of treated wells to the "stress-only" control to quantify the reduction in ROS.
Protocol 3: Quantifying Apoptosis (Caspase-3/7 Activity Assay)
Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3 or -7 (key executioners of apoptosis), a substrate for luciferase is released, generating a light signal proportional to caspase activity.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle agitation and incubate at room temperature for 1-2 hours, protected from light.
-
Causality: This incubation allows for cell lysis and the enzymatic reaction to proceed to completion for a stable luminescent signal.
-
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Analysis: A decrease in the luminescent signal in compound-treated wells compared to the "stress-only" control indicates inhibition of apoptosis.
Conclusion and Future Perspectives
8-hydroxyquinoline derivatives represent a compelling class of multifunctional cytoprotective agents. Their efficacy is rooted in a well-established ability to restore metal homeostasis, which is complemented by the modulation of critical cell survival pathways like HIF-1α and potentially Nrf2. Second-generation compounds like PBT2 have shown promising clinical potential, addressing the safety concerns associated with earlier derivatives like Clioquinol.
The experimental framework provided here offers a robust methodology for evaluating novel 8-HQ derivatives. Future research should focus on elucidating the precise interplay between metal chelation and signaling pathway modulation, particularly confirming the role of Nrf2 activation. By employing these validated, mechanism-driven approaches, the scientific community can continue to optimize the 8-HQ scaffold to develop potent and safe therapeutics for a wide range of diseases underpinned by cellular stress.
References
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Hackler, L., Gyuris, M., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. Available at: [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available at: [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. Available at: [Link]
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Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PubMed Central. Available at: [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available at: [Link]
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Taylor & Francis. (n.d.). PBT2 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. Available at: [Link]
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Abah, E. O., et al. (2024). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]
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Hider, R. C., et al. (2009). Hydroxyquinolines as Iron Chelators. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available at: [Link]
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Adlard, P. A., et al. (2015). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. PubMed. Available at: [Link]
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Tzakos, A. G., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. PubMed Central. Available at: [Link]
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Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. PubMed Central. Available at: [Link]
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IntechOpen. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. IntechOpen. Available at: [Link]
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Muthusamy, G., et al. (2022). 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways. PubMed. Available at: [Link]
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ALZFORUM. (2014). Clioquinol. ALZFORUM. Available at: [Link]
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Trevor, K. T., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. PubMed. Available at: [Link]
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Liu, Z., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. PubMed. Available at: [Link]
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Michael J. Fox Foundation. (n.d.). Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]
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Uddin, M. J., et al. (2021). NRF2 Activation by Nitrogen Heterocycles: A Review. MDPI. Available at: [Link]
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A Comparative Guide to the In Vitro Validation of Cinnolin-8-amine Derivatives as Potent Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro validation of novel Cinnolin-8-amine derivatives as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to objectively assess the potency and selectivity of this promising class of compounds. By integrating established biochemical assay principles with practical, field-proven insights, this document will navigate the user through experimental design, execution, data interpretation, and comparative analysis.
Introduction: The Rationale for Targeting Kinases with Cinnolin-8-amine Derivatives
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other conditions.[1][3]
The cinnoline scaffold, a bicyclic nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[4][5] While various cinnoline derivatives have been explored as inhibitors of kinases such as PI3K and Bruton's tyrosine kinase (BTK), the specific potential of Cinnolin-8-amine derivatives remains an area of active investigation.[4][6] This guide will, therefore, focus on a systematic approach to validating a hypothetical series of Cinnolin-8-amine derivatives, providing a robust methodology for assessing their potential as kinase inhibitors.
The Investigational Compounds: A Hypothetical Series of Cinnolin-8-amine Derivatives
For the purpose of this guide, we will consider a hypothetical series of Cinnolin-8-amine derivatives (C8A-001 to C8A-005) designed to probe the structure-activity relationship (SAR) of substitutions at the 8-amino position. The core Cinnolin-8-amine structure provides a key pharmacophore, with the R-group modifications aimed at enhancing potency and selectivity for a target kinase panel.
In Vitro Kinase Inhibition Profiling: A Comparative Analysis
The primary goal of in vitro validation is to determine the concentration at which a compound inhibits 50% of the kinase activity, known as the IC50 value.[7][8] A lower IC50 value indicates a more potent inhibitor. In this guide, our hypothetical Cinnolin-8-amine derivatives were screened against a panel of therapeutically relevant kinases to assess both their potency and selectivity.
Experimental Data Summary
The inhibitory activity of the Cinnolin-8-amine derivatives and a known multi-kinase inhibitor, Staurosporine (as a positive control), was determined using a luminescence-based kinase assay.[2] The results are summarized in the table below.
| Compound ID | R-Group | IC50 (nM) vs. Kinase A | IC50 (nM) vs. Kinase B | IC50 (nM) vs. Kinase C |
| C8A-001 | -H | 1500 | 2500 | >10,000 |
| C8A-002 | -Methyl | 750 | 1200 | 8000 |
| C8A-003 | -Phenyl | 50 | 800 | 5000 |
| C8A-004 | -4-Fluorophenyl | 25 | 650 | 4500 |
| C8A-005 | -4-Methoxyphenyl | 30 | 700 | 4800 |
| Staurosporine | - | 5 | 10 | 20 |
Data Interpretation: The data suggests that aromatic substitutions at the 8-amino position significantly enhance the inhibitory potency against Kinase A. Specifically, the introduction of a phenyl group (C8A-003) and further substitution with a fluorine atom (C8A-004) resulted in the most potent compounds in this series. The selectivity for Kinase A over Kinases B and C is also evident, a desirable characteristic in modern drug discovery to minimize off-target effects.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following detailed protocols were employed for the in vitro validation of the Cinnolin-8-amine derivatives.
Luminescence-Based In Vitro Kinase Assay
This assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation reaction. The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the quantification of inhibitory potency.[2]
Materials:
-
Recombinant Kinases (Kinase A, B, and C)
-
Specific Substrate Peptides for each kinase
-
Adenosine Triphosphate (ATP)
-
Cinnolin-8-amine derivatives (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the Cinnolin-8-amine derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
Causality Behind Experimental Choices
-
Choice of Luminescence-Based Assay: This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.
-
Inclusion of Staurosporine: Staurosporine is a well-characterized, non-selective kinase inhibitor that serves as a positive control to validate the assay's performance.[2]
-
Use of DMSO as a Vehicle Control: This ensures that any observed inhibition is due to the compound itself and not the solvent.
Visualizing the In Vitro Validation Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate a generic kinase signaling pathway and the workflow for in vitro kinase inhibitor validation.
Caption: A generic receptor tyrosine kinase signaling pathway and the point of inhibition.
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A Comparative Guide to the Biological Activities of 8-Quinolinamine Conjugates
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 8-quinolinamine and its conjugates have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides an in-depth comparison of the anticancer and antimicrobial properties of various 8-quinolinamine conjugates, supported by experimental data and detailed protocols to aid researchers in this dynamic field. Our focus is to dissect the structure-activity relationships and mechanistic underpinnings that drive the efficacy of these versatile molecules.
The 8-Quinolinamine Scaffold: A Privileged Structure in Drug Discovery
The 8-quinolinamine core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Its planar nature allows for intercalation into DNA, while the nitrogen atoms at positions 1 and 8 act as potent metal-chelating agents.[2][3] This chelation of essential metal ions, such as iron, copper, and zinc, can disrupt critical enzymatic processes in both cancer cells and pathogenic microbes, leading to their demise.[2][3][4] The versatility of the 8-amino group allows for the facile conjugation of various moieties, including amino acids, peptides, and other pharmacophores, to modulate the compound's physicochemical properties, target specificity, and overall biological activity.[5]
Anticancer Activities of 8-Quinolinamine Conjugates
Recent research has highlighted the significant potential of 8-quinolinamine conjugates as anticancer agents.[1][6] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways.
Mechanism of Anticancer Action
The anticancer effects of 8-quinolinamine conjugates are frequently linked to their ability to chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This, in turn, can trigger the intrinsic apoptotic pathway. Furthermore, these compounds have been shown to interfere with critical cellular processes such as DNA replication and repair, and to modulate the activity of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]
Below is a generalized workflow for assessing the in vitro anticancer activity of novel 8-quinolinamine conjugates.
Caption: A typical workflow for evaluating the anticancer potential of 8-quinolinamine conjugates using an MTT assay.
Comparative Efficacy of Anticancer 8-Quinolinamine Conjugates
The following table summarizes the cytotoxic activity of representative 8-quinolinamine and related quinoline conjugates against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Conjugate | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 | [7] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast Cancer) | 12.5-25 | [7] |
| Quinolin-8-yl-nicotinamide (QN523) | MIA PaCa-2 (Pancreatic Cancer) | < 1 | [6] |
| 8-Aminoquinoline-Uracil Copper Complex | P. falciparum (K1, Chloroquine-resistant) | 100-1000 µg/mL | [8] |
| 5-Bromo-6,8-dimethoxy-quinoline | HT29 (Colon Cancer) | - | [9] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Antimicrobial Activities of 8-Quinolinamine Conjugates
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 8-Quinolinamine conjugates have demonstrated significant promise in this area, exhibiting activity against a broad range of bacteria and fungi.[5]
Mechanism of Antimicrobial Action
Similar to their anticancer effects, the antimicrobial activity of 8-quinolinamine conjugates is often attributed to their metal-chelating properties.[4][8] By sequestering essential metal ions, these compounds can inhibit microbial enzymes involved in critical metabolic pathways and disrupt cell membrane integrity.[1] The lipophilicity of the quinoline ring also facilitates penetration through the microbial cell wall and membrane.
Caption: A diagram illustrating the proposed antimicrobial mechanism of 8-quinolinamine conjugates.
Comparative Efficacy of Antimicrobial 8-Quinolinamine Conjugates
The following table summarizes the minimum inhibitory concentration (MIC) values of various 8-quinolinamine conjugates against a panel of pathogenic microorganisms.
| Compound/Conjugate | Microorganism | MIC (µg/mL) | Reference |
| 8-Quinolinamine-Amino Acid Conjugates | Staphylococcus aureus | 1.33-18.9 | [5] |
| 8-Quinolinamine-Amino Acid Conjugates | Methicillin-resistant S. aureus (MRSA) | 1.38-15.34 | [5] |
| 8-Quinolinamine-Amino Acid Conjugates | Candida albicans | 4.93-19.38 | [5] |
| 8-Quinolinamine-Amino Acid Conjugates | Cryptococcus neoformans | 0.67-18.64 | [5] |
| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC50) | 16 | [10] |
| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC90) | 32 | [10] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of 8-quinolinamine conjugates.
Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
8-Quinolinamine conjugate stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 8-quinolinamine conjugate in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well U-bottom microplates
-
8-Quinolinamine conjugate stock solution (in DMSO)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 8-quinolinamine conjugate in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density with a microplate reader.
Conclusion and Future Perspectives
8-Quinolinamine conjugates represent a highly versatile and promising class of compounds with potent anticancer and antimicrobial activities. Their efficacy is often linked to their ability to chelate essential metal ions, leading to a cascade of events that result in cell death. The modular nature of the 8-quinolinamine scaffold allows for extensive chemical modifications to fine-tune their biological activity, selectivity, and pharmacokinetic properties.
Future research in this area should focus on elucidating the specific molecular targets and signaling pathways modulated by these conjugates. The development of conjugates with enhanced selectivity for cancer cells or microbial pathogens over host cells is a critical next step to minimize potential toxicity. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of 8-quinolinamine conjugates holds great promise for the development of next-generation therapies to combat cancer and infectious diseases.
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. Available from: [Link]
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CLP Magazine. (2025). New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available from: [Link]
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Szymański, P., et al. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. Available from: [Link]
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Prachayasittikul, S., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. Available from: [Link]
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Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. Available from: [Link]
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A Senior Application Scientist's Guide to the Cytotoxicity of Halogenated 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of a Privileged Scaffold
The 8-hydroxyquinoline (8-HQ) scaffold is a classic example of a "privileged structure" in medicinal chemistry. Its inherent ability to chelate metal ions has long been exploited in various therapeutic areas, from antimicrobial to neuroprotective applications.[1] In the realm of oncology, the addition of halogens to this bicyclic aromatic structure has been shown to significantly enhance its cytotoxic and antiproliferative properties.[2] This guide provides an in-depth, comparative analysis of halogenated 8-hydroxyquinoline derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to assess their cytotoxic potential. Our objective is to equip researchers and drug development professionals with the critical knowledge needed to navigate the complexities of this promising class of compounds.
The Crucial Role of Halogenation: A Structure-Activity Relationship (SAR) Perspective
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the 8-hydroxyquinoline core profoundly influences its physicochemical and biological properties. This is not merely an exercise in molecular decoration; each halogen imparts distinct characteristics that modulate the compound's cytotoxicity.
Lipophilicity and Cellular Uptake: A primary consequence of halogenation is the increase in lipophilicity.[2] This enhanced "fat-loving" nature facilitates the molecule's ability to traverse the lipid bilayer of cell membranes, leading to better absorption and intracellular accumulation. This is a critical first step for any cytotoxic agent to exert its effect.
Positional Importance: The positions at which halogens are substituted on the 8-HQ ring are not created equal. The C5 and C7 positions have been identified as particularly crucial for potent anticancer activity. For instance, the well-studied derivative, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), owes much of its biological activity to this specific substitution pattern.[3]
The Halogen Identity: While a direct, systematic comparison of all halogens at a single position against a unified cell line panel is sparse in the literature, available data suggests a hierarchy of influence. Generally, cytotoxicity appears to increase with the size and polarizability of the halogen, following the trend I > Br > Cl > F. This is exemplified by the potent activity observed in iodo- and bromo-substituted derivatives.[4]
Comparative Cytotoxicity: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated 8-hydroxyquinoline derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | Parent Compound | HCT 116 (Colon) | 9.33 ± 0.22 | [5] |
| 5,7-dichloro-8-hydroxyquinoline | Dichloro | HCT116 (Colon) | Varies | [2] |
| 5,7-dibromo-8-hydroxyquinoline | Dibromo | HCT116 (Colon) | Varies | [2] |
| 5-chloro-8-hydroxyquinoline | Monochloro | Multiple | Varies | [2] |
| Clioquinol | 5-chloro-7-iodo | Raji (B-cell lymphoma) | ~10-40 | [6][7][8] |
| 5,7-Diiodo-8-hydroxyquinoline | Diiodo | Raji (B-cell lymphoma) | ~10-40 | [6] |
| 5,7-Dichloro-8-quinolinol | Dichloro | Raji (B-cell lymphoma) | ~10-40 | [6] |
| 5-Nitro-8-hydroxyquinoline | Nitro (for comparison) | Raji (B-cell lymphoma) | 5-10 fold lower than Clioquinol | [6][7][8] |
Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
The cytotoxic effects of halogenated 8-hydroxyquinoline derivatives are not attributable to a single mechanism but rather a convergence of several cellular insults.
Metal Ion Chelation and the Trojan Horse Effect
A cornerstone of the bioactivity of 8-HQ derivatives is their ability to chelate essential metal ions, particularly copper and zinc.[6][9] Upon chelation, the resulting metal-ligand complex can act as an ionophore, shuttling these metal ions into the cell and disrupting intracellular metal homeostasis.[6][7][8] This "Trojan Horse" strategy is particularly effective as the complex often possesses enhanced cytotoxicity compared to the free ligand.[3] The co-administration of copper has been shown to significantly potentiate the cell-killing effects of these compounds.[3]
Induction of Apoptosis: Orchestrating Programmed Cell Death
Halogenated 8-hydroxyquinolines are potent inducers of apoptosis, or programmed cell death. This is a highly regulated process that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. The apoptotic cascade initiated by these compounds involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. This release is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated by 8-HQ derivatives.
Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as TNF-α and FasL, to their respective receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.
Caspase Cascade: Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (caspase-8 and -9) activate executioner caspases (caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][10][11]
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. [7] Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Halogenated 8-hydroxyquinoline derivatives
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the LDH activity in the positive control (cells treated with lysis buffer, representing 100% cytotoxicity) and the negative control (untreated cells).
Conclusion and Future Directions
Halogenated 8-hydroxyquinoline derivatives represent a versatile and potent class of cytotoxic agents with significant potential in anticancer drug discovery. Their multifaceted mechanism of action, involving metal chelation, apoptosis induction, and the generation of oxidative stress, provides multiple avenues for therapeutic intervention. The structure-activity relationships highlight the importance of halogen substitution, particularly at the C5 and C7 positions, in enhancing their cytotoxic efficacy.
While this guide provides a comprehensive overview, further research is warranted to fully elucidate the comparative effects of different halogens and to explore novel derivatives with improved selectivity for cancer cells over normal cells. The development of drug delivery systems to enhance the bioavailability and targeted delivery of these compounds also represents a promising area for future investigation. By leveraging the insights and methodologies presented here, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
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Liu, X., et al. (2012). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 125-131. [Link]
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Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Biology & Therapy, 12(10), 919-925. [Link]
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Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed, 21865809. [Link]
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Liu, Y., et al. (2012). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. Journal of Inorganic Biochemistry, 117, 146-153. [Link]
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Prachayasittikul, V., et al. (2019). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 173-178. [Link]
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Kenova, V., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1699. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 4-Aminoquinoline Derivatives with PBP2a
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Confronting the Challenge of MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable threat to global public health, primarily due to its resistance to a broad spectrum of β-lactam antibiotics.[1] This resistance is fundamentally mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), an enzyme encoded by the mecA gene.[2][3] PBP2a is a transpeptidase that continues to synthesize the bacterial cell wall even when other native PBPs are inactivated by antibiotics.[4] Its low affinity for β-lactams stems from a structurally occluded active site, which requires a significant conformational change to become catalytically competent.[5][6]
The 4-aminoquinoline scaffold is a well-established pharmacophore, forming the backbone of renowned antimalarial drugs like chloroquine and hydroxychloroquine.[7][8] Its chemical versatility and broad biological activity, including antibacterial potential, make it an attractive starting point for developing novel inhibitors targeting unconventional binding sites.[9][10][11]
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of various 4-aminoquinoline derivatives against PBP2a. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, establish a self-validating protocol to ensure scientific rigor, and interpret the resulting data to derive meaningful structure-activity relationships (SAR).
Part 1: Foundational Principles of the PBP2a-Inhibitor Interaction
The Structural Enigma of PBP2a
To effectively target PBP2a, one must first appreciate its unique structural features. The crystal structure of apo-PBP2a (PDB ID: 1VQQ) reveals that the active site, containing the catalytic Ser403 residue, is buried deep within a groove, rendering it inaccessible to most β-lactam antibiotics.[5][12] Catalysis requires an allosteric opening of this active site, a conformational change triggered by binding events at a distant allosteric site located approximately 60 Å away.[5] This "closed" to "open" transition is the crux of PBP2a's resistance mechanism and presents a unique opportunity for inhibitor design. Instead of competing with bulky peptidoglycan substrates at a wide-open active site, small molecules can be designed to bind effectively within the more constrained, closed-state pocket.
The Logic of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the protein).[13][14] The process can be distilled into two core components:
-
Sampling: The algorithm explores a vast conformational space, generating numerous possible binding poses for the ligand within the defined active site.[15]
-
Scoring: A scoring function then evaluates each pose, estimating the binding free energy. The resulting "docking score," typically in kcal/mol, provides a quantitative measure of binding affinity, with lower (more negative) scores indicating a more favorable interaction.[16]
The trustworthiness of any docking study hinges on its validation. A robust protocol must first demonstrate its ability to accurately reproduce a known binding mode before it can be used to predict unknown interactions. This is the cornerstone of a self-validating system.
Part 2: A Validated Protocol for Docking with PBP2a
This section details a step-by-step methodology for performing and validating a molecular docking experiment against PBP2a. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
1. Target Protein Preparation
-
Action: Download the crystal structure of PBP2a in complex with a known inhibitor from the Protein Data Bank (e.g., PDB ID: 4DKI, complexed with ceftobiprole).[7]
-
Causality: Using a structure with a bound ligand (a "holo" structure) is advantageous as it represents a biologically relevant conformation and provides the precise coordinates of the active site for validation and grid generation.
-
Protocol:
-
Load the PDB file into a molecular modeling software (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).
-
Remove all non-essential molecules, including water (HOH), co-solvents, and any co-factors not involved in the binding interaction.
-
Add polar hydrogens to the protein structure, which are critical for forming hydrogen bonds.
-
Assign partial charges using a standard force field (e.g., CHARMm, AMBER). This correctly models the electrostatic interactions.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation
-
Action: Obtain 2D structures of the 4-aminoquinoline derivatives to be docked.
-
Causality: Ligands must be converted to 3D and their energy minimized to ensure they are in a low-energy, sterically feasible conformation before docking.
-
Protocol:
-
Draw the 2D structures using a chemical drawing tool (e.g., ChemDraw) or download them from a database like PubChem.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a force field like MMFF94 to relieve any steric strain.
-
Assign rotatable bonds and save the prepared ligands in the required format (e.g., PDBQT).
-
3. Docking Protocol Validation: A Self-Validating System
-
Action: Re-dock the co-crystallized ligand (ceftobiprole from 4DKI) back into the prepared PBP2a structure.
-
Causality: This step is paramount for establishing the trustworthiness of your docking protocol. If the protocol cannot accurately reproduce the experimentally determined binding pose of a known inhibitor, its predictions for unknown ligands are unreliable.[17]
-
Protocol:
-
From the original, unprepared 4DKI PDB file, extract the co-crystallized ligand and save it as a separate file.
-
Prepare this ligand using the same procedure described in Step 2.
-
Define the docking grid box to encompass the active site, using the coordinates of the extracted ligand as a guide.
-
Perform the docking run.
-
Superimpose the lowest-energy docked pose of the ligand onto its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is accurate.[17][18]
-
4. Execution of Molecular Docking
-
Action: Dock the prepared library of 4-aminoquinoline derivatives into the validated PBP2a active site.
-
Causality: With a validated protocol, you can now generate predictive binding poses and scores for your compounds of interest.
-
Protocol:
-
Use the same grid parameters established during the validation step.
-
Execute the docking calculations for each prepared 4-aminoquinoline derivative.
-
The software will generate multiple binding poses for each ligand, ranked by their docking scores.
-
Part 3: Comparative Analysis of 4-Aminoquinoline Derivatives
For this analysis, we will compare three representative compounds based on data from published studies: the potent inhibitor 6-chlorocyclopentaquinolinamine (Compound 7b ), the moderately active 7-chlorophenylquinolinamine (Compound 5b ), and the less active 2-fluorocycloheptaquinolinamine (Compound 9d ).[7][19][20]
Quantitative Data Summary
| Compound | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MRSA MIC) |
| 7b : 6-chlorocyclopenta-quinolinamine | Image of 7b structure | -1.916[20] | H-bond: GLN521Hydrophobic: ALA601, ILE614Halogen: TYR519, THR399π-Alkyl | 0.125 mM[7] |
| 5b : 7-chlorophenyl-quinolinamine | Image of 5b structure | (Not specified, but active) | H-bond: GLN521Hydrophobic: ALA601, ILE614Halogen: TYR519, THR399 | (Active, but less than 7b)[19] |
| 9d : 2-fluorocyclohepta-quinolinamine | Image of 9d structure | -1.148[20] | Van der Waals and alkyl interactions only | Weaker Activity[20] |
Note: Docking scores can vary between software; the relative ranking and interactions are most important. The scores presented are from a specific study for comparative purposes.[20]
Analysis of Molecular Interactions
The docking results reveal a clear correlation between the predicted binding interactions and the experimentally observed antibacterial activity.
Compound 7b (High Potency): The most active compound, 7b , demonstrates a multifaceted binding mode.[19] Its docking score of -1.916 reflects a stable interaction.[20] The quinoline core sits deep within the active site, engaging in crucial interactions:
-
Hydrogen Bonding: A key hydrogen bond with the side chain of GLN521 helps to anchor the ligand.[7][19]
-
Hydrophobic and Halogen Interactions: The chloro- substituent and the cyclopentane ring are critical. They form favorable hydrophobic contacts with ALA601 and ILE614 , and halogen interactions with TYR519 and THR399 , significantly enhancing binding affinity.[7][19]
-
π-Alkyl Interactions: Additional π-alkyl interactions further stabilize the complex, contributing to its superior potency.[20]
Caption: Key interactions of Compound 7b in the PBP2a active site.
Compound 9d (Low Potency): In stark contrast, the less active compound 9d achieves a much poorer docking score of -1.148.[20] Its bulky cyclohepta ring appears to create steric hindrance, preventing an optimal fit within the binding pocket.[7] Consequently, it fails to form the critical hydrogen bonds and specific hydrophobic interactions seen with 7b , relying only on weaker, non-specific Van der Waals forces.[20] This drastic reduction in stabilizing interactions directly correlates with its diminished antibacterial efficacy.
Structure-Activity Relationship (SAR) Insights
This comparative analysis provides several key SAR insights for designing future PBP2a inhibitors based on the 4-aminoquinoline scaffold:
-
Hydrogen Bonding is Essential: A functional group capable of forming a hydrogen bond with GLN521 is a critical anchor point.
-
Halogenation is Favorable: A chlorine atom at position 6 or 7 enhances binding affinity through halogen bonding with residues like TYR519 and THR399 .[19]
-
Optimal Ring Size: A compact, hydrophobic ring system (like the cyclopentane in 7b ) is preferred over bulkier rings (like the cycloheptane in 9d ), which can cause steric clashes. The ring's function is to engage the hydrophobic pocket formed by ALA601 and ILE614 .[20]
Conclusion and Future Outlook
The molecular docking studies presented here strongly suggest that 4-aminoquinoline derivatives are a promising class of compounds for targeting the resistant PBP2a enzyme. The comparative analysis reveals that a combination of specific hydrogen bonds, halogen interactions, and optimized hydrophobic contacts is key to achieving high binding affinity and potent anti-MRSA activity.
It is crucial to remember that molecular docking is a powerful predictive tool, but its findings are theoretical.[21] The next logical steps are to use these SAR insights to design and synthesize a new generation of optimized 4-aminoquinoline derivatives. These novel compounds must then be subjected to rigorous experimental validation, including in vitro enzymatic assays against purified PBP2a and MIC testing against a panel of MRSA strains, to confirm the computational predictions and advance the development of new therapies to combat this persistent pathogen.
References
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- Lim, D., & Strynadka, N. C. (2004). Structure of Penicillin binding protein 2a from methicillin resistant Staphylococcus aureus strain 27r at 1.80 A resolution. RCSB PDB. [URL: https://www.rcsb.org/structure/1VQQ]
- Fuda, C. S., et al. (2005). The Basis for Resistance to β-Lactam Antibiotics by Penicillin-binding Protein 2a of Methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry. [URL: https://www.jbc.org/article/S0021-9258(20)75001-3/fulltext]
- Tabassum, N., et al. (2023). 3D-structure of PBP2a (PDB ID: 4CJN) visualized in PyMol. PBP2a is homo dimer of chain A and chain B. ResearchGate. [URL: https://www.researchgate.net/figure/3D-structure-of-PBP2a-PDB-ID-4CJN-visualized-in-PyMol-PBP2a-is-homo-dimer-of-chain-A_fig1_372793282]
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- RCSB PDB. (n.d.). 6h5o: Crystal structure of PBP2a from MRSA in complex with piperacillin at active site. RCSB PDB. [URL: https://www.rcsb.org/structure/6h5o]
- Al-Ahmary, K. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [URL: https://www.mdpi.com/1422-0067/24/22/16478]
- ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. [URL: https://www.researchgate.
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- Al-Ahmary, K. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. ResearchGate. [URL: https://www.researchgate.net/publication/375710603_Green_Synthesis_Characterization_and_Biological_Activity_of_4-Aminoquinoline_Derivatives_Exploring_Antibacterial_Efficacy_MRSA_Inhibition_and_PBP2a_Docking_Insights]
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Safety Operating Guide
Proper Disposal of 8-Methylquinolin-4-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 8-Methylquinolin-4-amine, a chemical compound utilized in various research and development applications. As a substituted quinoline, this compound and its waste require careful handling to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Understanding the Hazards of this compound
Before any disposal procedures are initiated, it is crucial to understand the inherent hazards of this compound. As an aromatic amine, it is predicted to have toxic properties. The vapor or mist can be irritating to the eyes, mucous membranes, and the upper respiratory tract. Furthermore, it may be absorbed through the skin, causing irritation.[1] When heated to decomposition, it can emit toxic fumes.[1]
A thorough review of the Safety Data Sheet (SDS) for this compound is mandatory before handling this chemical. The SDS provides comprehensive information on its physical and chemical properties, toxicity, and required safety precautions.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is non-negotiable. The following PPE should be worn at all times when handling the compound or its waste:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin absorption and irritation.[1] |
| Body Protection | A flame-resistant lab coat or impervious clothing | To protect against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Required if working outside of a fume hood or if there is a risk of generating dust or aerosols.[1][3] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For small spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or spill pillows, to contain the spill.[4]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For large spills:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department immediately. They are equipped and trained to handle large chemical spills.
Waste Disposal Procedures
The primary and most crucial aspect of managing this compound waste is proper containment and labeling, followed by disposal through a licensed hazardous waste management company. In-laboratory chemical treatment or neutralization of this compound is not recommended without a validated and peer-reviewed protocol, as incomplete reactions can produce other hazardous byproducts.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.[5]
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's waste management guidelines. Incompatible wastes should never be mixed.[5]
-
Labeling of Waste Containers
Accurate and detailed labeling of hazardous waste containers is a regulatory requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration or percentage of the chemical in the waste mixture.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
The building and room number.
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.
Containers must be kept closed at all times except when adding waste.
Arranging for Disposal
Once the waste container is full, or in accordance with your institution's policies, a pickup must be scheduled with your licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Considerations
Some aromatic amines are classified as U-listed wastes, which are discarded commercial chemical products.[6][7][8] If this compound were to be listed, it would likely fall under this category. However, in the absence of a specific listing, it must be treated as hazardous based on its characteristics.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with all applicable regulations. The core principles are to understand the hazards, use appropriate PPE, manage spills effectively, and follow a stringent protocol for waste collection, labeling, storage, and professional disposal.
References
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Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
RSC Publishing. (2019, January 9). Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
ResearchGate. (2024, November 23). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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ACS Publications. (2026, January 16). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Missouri State University. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Calaméo. (n.d.). NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code. RCRAInfo. Retrieved from [Link]
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suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Navigating the Safe Handling of 8-Methylquinolin-4-amine: A Guide for Laboratory Professionals
For the diligent researcher in drug discovery and development, the introduction of novel chemical entities into the workflow is a constant. Among these, heterocyclic amines like 8-Methylquinolin-4-amine represent a class of compounds with significant potential. However, their unique chemical properties necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended procedures.
Immediate Safety Briefing: Understanding the Core Risks
This compound is an aromatic amine, a class of compounds that warrants careful handling due to potential toxicological effects. The primary routes of exposure are inhalation, skin contact, and ingestion. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, the quinoline and aromatic amine moieties suggest potential for skin and eye irritation, and possible harm if inhaled or swallowed. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
The known hazards associated with this compound are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Data synthesized from multiple sources.
Given these hazards, a proactive and informed approach to personal protective equipment (PPE) is the first line of defense.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not merely a matter of compliance; it is a scientifically-driven decision to mitigate specific risks. For this compound, a comprehensive ensemble of PPE is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement to protect against splashes.[1] Given the potential for serious eye irritation, the use of a full-face shield is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Due to the aromatic nature of the compound, gloves made of nitrile or neoprene are recommended. It is crucial to double-glove, with the outer glove extending over the cuff of the lab coat. This provides an additional barrier and simplifies the doffing process in case of contamination. Studies on aromatic amine permeation through various glove materials have shown that breakthrough times can vary significantly, so regular glove changes are a critical component of safe handling.[2]
-
Body Protection: A flame-retardant and impervious lab coat is necessary.[1] This should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[1][3]
PPE Donning and Doffing Workflow:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: A systematic workflow for the safe disposal of chemical waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any new procedure.
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
- Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
